Product packaging for 2-(Difluoromethoxy)benzonitrile(Cat. No.:CAS No. 56935-78-5)

2-(Difluoromethoxy)benzonitrile

カタログ番号: B1304700
CAS番号: 56935-78-5
分子量: 169.13 g/mol
InChIキー: PLTPHQGNJHSBBR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

2-(Difluoromethoxy)benzonitrile is a useful research compound. Its molecular formula is C8H5F2NO and its molecular weight is 169.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5F2NO B1304700 2-(Difluoromethoxy)benzonitrile CAS No. 56935-78-5

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-(difluoromethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO/c9-8(10)12-7-4-2-1-3-6(7)5-11/h1-4,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLTPHQGNJHSBBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378887
Record name 2-(difluoromethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56935-78-5
Record name 2-(difluoromethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-(Difluoromethoxy)benzonitrile: Synthesis and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of 2-(difluoromethoxy)benzonitrile, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The introduction of the difluoromethoxy group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules.

Core Properties of this compound

This compound is a colorless to light yellow liquid at room temperature. A summary of its key physical and chemical properties is presented in the table below.

PropertyValueReference
CAS Number 56935-78-5[1]
Molecular Formula C₈H₅F₂NO[]
Molecular Weight 169.13 g/mol []
Boiling Point 118-120 °C at 15 mmHg[3]
Density 1.26 g/cm³[]
Appearance Colorless to light yellow liquid[3]
Storage Temperature Room Temperature, sealed in a dry environment[3]

Synthesis of this compound

The primary synthetic route to this compound involves the difluoromethylation of 2-hydroxybenzonitrile (also known as 2-cyanophenol). This reaction is typically achieved by generating difluorocarbene (:CF₂) in situ, which then reacts with the phenoxide of 2-hydroxybenzonitrile. A common and effective source of difluorocarbene is sodium chlorodifluoroacetate.[4]

Synthesis Workflow

Synthesis_Workflow Synthesis Workflow for this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 2-Hydroxybenzonitrile 2-Hydroxybenzonitrile Reaction_Vessel Reaction in DMF/Water (Heat) 2-Hydroxybenzonitrile->Reaction_Vessel Sodium Chlorodifluoroacetate Sodium Chlorodifluoroacetate Sodium Chlorodifluoroacetate->Reaction_Vessel Quenching Quench with Water Reaction_Vessel->Quenching Reaction Mixture Extraction Extraction with Organic Solvent Quenching->Extraction Purification Distillation or Chromatography Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound, adapted from a general procedure for the difluoromethylation of phenols.[4]

Materials:

  • 2-Hydroxybenzonitrile

  • Sodium chlorodifluoroacetate

  • N,N-Dimethylformamide (DMF), anhydrous

  • Water, deionized

  • Hydrochloric acid (HCl), 1 M solution

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Nitrogen gas (N₂)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Thermometer or thermocouple

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus or flash chromatography system

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • To a dry three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 2-hydroxybenzonitrile (1.0 equivalent).

    • Under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF) and deionized water (typically in a ratio of around 8:1 v/v). Stir the mixture to dissolve the starting material.[5]

    • Add sodium chlorodifluoroacetate (1.5 to 2.5 equivalents) to the reaction mixture.[6]

  • Reaction:

    • Heat the reaction mixture to a temperature between 80-150 °C.[6] The optimal temperature may need to be determined empirically.

    • Maintain the reaction at this temperature with vigorous stirring for 1-10 hours.[6]

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or diethyl ether (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with deionized water, followed by a saturated sodium chloride solution (brine).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification:

    • The crude product can be purified by vacuum distillation or flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The spectrum is expected to show a triplet for the difluoromethoxy proton (-OCHF₂) in the region of 6.5-7.5 ppm, with a characteristic coupling constant (²JH-F) of approximately 73-75 Hz. The aromatic protons will appear as a multiplet in the range of 7.0-7.8 ppm.

  • ¹³C NMR: The carbon of the difluoromethoxy group (-OCHF₂) will appear as a triplet due to coupling with the two fluorine atoms. The nitrile carbon (-CN) will be observed around 115-120 ppm. The aromatic carbons will resonate in the typical aromatic region (110-160 ppm).

  • ¹⁹F NMR: A doublet is expected for the two equivalent fluorine atoms, coupled to the proton of the difluoromethoxy group.

Infrared (IR) Spectroscopy:

The IR spectrum will exhibit characteristic absorption bands for the functional groups present:

  • C≡N stretch: A sharp, medium intensity band around 2220-2240 cm⁻¹.

  • C-O-C stretch: Strong bands in the region of 1000-1300 cm⁻¹.

  • C-F stretch: Strong, characteristic absorptions in the fingerprint region, typically between 1000-1200 cm⁻¹.

  • Aromatic C-H stretch: Bands above 3000 cm⁻¹.

  • Aromatic C=C stretch: Bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS):

  • Electron Ionization (EI-MS): The molecular ion peak (M⁺) would be observed at m/z = 169. Subsequent fragmentation may involve the loss of the difluoromethyl group or the cyano group.

  • High-Resolution Mass Spectrometry (HRMS): The exact mass can be calculated to confirm the elemental composition. For C₈H₅F₂NO, the predicted monoisotopic mass is 169.0339.[7]

Applications in Drug Development

The difluoromethoxy group is a valuable substituent in medicinal chemistry due to its ability to act as a bioisostere for hydroxyl or methoxy groups.[8] Its introduction can lead to:

  • Enhanced Metabolic Stability: The strong C-F bonds are resistant to metabolic cleavage, particularly oxidative metabolism, which can improve the pharmacokinetic profile of a drug candidate.

  • Increased Lipophilicity: The difluoromethoxy group increases the lipophilicity of a molecule, which can improve its membrane permeability and oral bioavailability.

  • Modulation of Acidity/Basicity: The electron-withdrawing nature of the fluorine atoms can influence the pKa of nearby functional groups, affecting drug-receptor interactions.

  • Conformational Effects: The presence of the difluoromethoxy group can influence the preferred conformation of a molecule, potentially leading to improved binding to its biological target.

This compound serves as a versatile building block for incorporating this beneficial moiety into a wide range of molecular scaffolds.

Safety Information

This compound should be handled in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-(Difluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(Difluoromethoxy)benzonitrile, tailored for researchers, scientists, and professionals in drug development. The document details key molecular identifiers, physical characteristics, and established experimental protocols for their determination, presented in a clear and structured format.

Core Physicochemical Data

This compound is an aromatic organic compound featuring a nitrile group and a difluoromethoxy substituent. These functional groups significantly influence its chemical behavior and physical properties, which are critical for its application in chemical synthesis and drug design.

The key physicochemical properties are summarized in the table below for quick reference.

PropertyValue
Molecular Formula C₈H₅F₂NO[][2]
Molecular Weight 169.13 g/mol [][3]
Physical Form Colorless to light yellow liquid[3][4]
Boiling Point 118-120 °C at 15 mmHg[3]
Density 1.26 g/cm³[][3]
Flash Point 101 °C[3]
XlogP (Predicted) 2.5[2]
Storage Conditions Room Temperature, sealed in a dry environment[3][4]

Experimental Protocols for Property Determination

Accurate determination of physicochemical properties is fundamental for the characterization and application of any chemical compound. The following sections detail standard experimental methodologies for key parameters.

Boiling Point Determination (Capillary Method)

The boiling point is a crucial physical constant for liquids, indicating the temperature at which vapor pressure equals the surrounding atmospheric pressure. The capillary method is a common micro-technique for its determination.[5][6]

Apparatus:

  • Thiele tube or other heating bath (e.g., aluminum block)

  • Thermometer

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

Procedure:

  • A small amount of the liquid sample, this compound, is placed into the small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the liquid.[7]

  • The test tube is attached to a thermometer and heated in a Thiele tube or a suitable heating block.[8]

  • The bath is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

  • Upon further heating, the liquid's vapor pressure increases, and a rapid, continuous stream of bubbles will emerge from the capillary's open end.[8]

  • The heat source is then removed, and the apparatus is allowed to cool slowly.

  • The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[6][8]

n-Octanol/Water Partition Coefficient (logP) Determination

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter in drug development for predicting absorption, distribution, metabolism, and excretion (ADME) properties. The Shake Flask Method (OECD Guideline 107) is the standard procedure for its experimental determination.[9][10]

Apparatus:

  • Centrifuge

  • Mechanical shaker

  • Glassware (e.g., flasks with stoppers)

  • Analytical instrument for concentration measurement (e.g., HPLC, GC)

Procedure:

  • Preparation: n-Octanol and water are pre-saturated with each other by shaking them together and allowing the phases to separate.

  • Test Substance Addition: A known amount of this compound is dissolved in either n-octanol or water. The concentration should not exceed 0.01 mol/L in either phase.[11]

  • Partitioning: The two phases are mixed in a vessel at a controlled temperature (e.g., 20-25°C) and shaken until equilibrium is reached.[10]

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and water layers.[11]

  • Concentration Analysis: The concentration of the test substance in each phase is determined using a suitable analytical method.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The final value is expressed as its logarithm to base 10 (logP).[11]

Aqueous Solubility Determination

Solubility in water is a fundamental property that affects a compound's bioavailability and formulation. The Flask Method, described in OECD Guideline 105, is suitable for substances with solubility above 10⁻² g/L.[12]

Apparatus:

  • Mechanical shaker or magnetic stirrer

  • Constant temperature bath

  • Centrifuge or filtration system

  • Analytical instrument for concentration measurement

Procedure:

  • An excess amount of this compound is added to a known volume of water in a flask.

  • The mixture is agitated in a constant temperature bath (e.g., 20 °C) for a sufficient period to reach equilibrium (preliminary tests can establish this time).

  • After equilibration, the mixture is allowed to stand for phase separation.

  • The aqueous phase is then separated from the excess undissolved substance by centrifugation or filtration.

  • The concentration of the compound in the clear aqueous solution is determined by a suitable analytical method. This concentration represents the water solubility of the substance at the test temperature.[13]

pKa Determination (UV-Spectrophotometric Method)

The pKa value indicates the strength of an acid or base and is crucial for understanding a compound's ionization state at different pH values, which impacts its solubility, permeability, and receptor binding. For compounds with a chromophore, like benzonitriles, UV-spectrophotometry is a common determination method.

Apparatus:

  • UV-Vis Spectrophotometer

  • pH meter

  • Thermostatted cell holder

  • Volumetric glassware

Procedure:

  • A stock solution of this compound is prepared in a suitable solvent (e.g., an acetonitrile-water mixture).[14]

  • A series of buffer solutions covering a wide pH range are prepared.

  • Aliquots of the stock solution are added to each buffer solution, maintaining a constant ionic strength.[14]

  • The UV-Vis spectrum of the compound is recorded in each buffer solution at a constant temperature.

  • The absorbance at one or more wavelengths where the ionized and non-ionized forms of the molecule have different absorption characteristics is measured.

  • The pKa is determined by plotting the absorbance versus pH and fitting the data to the Henderson-Hasselbalch equation. The pH at which the concentrations of the ionized and non-ionized species are equal corresponds to the pKa.[14]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the n-Octanol/Water Partition Coefficient (logP) using the Shake Flask method as per OECD Guideline 107.

G Workflow for logP Determination (Shake Flask Method) prep 1. Preparation of Pre-saturated Solvents (n-Octanol and Water) dissolve 2. Dissolve Test Substance in one Phase prep->dissolve mix 3. Mix Phases and Shake to Equilibrium dissolve->mix separate 4. Separate Phases (Centrifugation) mix->separate analyze_oct 5a. Analyze Concentration in n-Octanol Phase separate->analyze_oct analyze_aq 5b. Analyze Concentration in Aqueous Phase separate->analyze_aq calculate 6. Calculate P and logP analyze_oct->calculate analyze_aq->calculate result Final logP Value calculate->result

Caption: Workflow for logP Determination (Shake Flask Method).

References

An In-depth Technical Guide to 2-(Difluoromethoxy)benzonitrile (CAS: 56935-78-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Difluoromethoxy)benzonitrile is a fluorinated aromatic nitrile that holds significant potential as a versatile building block in medicinal chemistry and materials science. The incorporation of the difluoromethoxy group (-OCHF₂) can modulate the physicochemical and biological properties of molecules, such as lipophilicity, metabolic stability, and binding interactions with biological targets. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on experimental details and data for research and development professionals.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 56935-78-5
Molecular Formula C₈H₅F₂NO[1]
Molecular Weight 169.13 g/mol [2]
Appearance Liquid
Boiling Point 118-120 °C at 15 mmHg[3]
Density 1.26 g/cm³
InChIKey PLTPHQGNJHSBBR-UHFFFAOYSA-N[1]
SMILES C1=CC=C(C(=C1)C#N)OC(F)F[1]

Synthesis

Step 1: Synthesis of 2-Cyanophenol (Salicylonitrile)

2-Cyanophenol can be synthesized from salicylaldehyde through the formation of an oxime followed by dehydration.

Experimental Protocol: Synthesis of 2-Cyanophenol

  • Materials: Salicylaldehyde, hydroxylamine hydrochloride, sodium formate, formic acid.

  • Procedure:

    • A solution of salicylaldehyde in formic acid is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

    • Hydroxylamine hydrochloride and sodium formate are added to the solution.

    • The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

    • The precipitated crude 2-cyanophenol is collected by filtration, washed with water, and dried.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of methylene chloride and petroleum ether) to yield pure 2-cyanophenol.[4]

Step 2: Difluoromethylation of 2-Cyanophenol

The phenolic hydroxyl group of 2-cyanophenol can be difluoromethylated using a suitable difluoromethylating agent.

Experimental Protocol: Synthesis of this compound

  • Materials: 2-Cyanophenol, sodium chlorodifluoroacetate (or another suitable difluoromethylating agent), a suitable base (e.g., potassium carbonate), and a polar aprotic solvent (e.g., N,N-dimethylformamide - DMF).

  • Procedure:

    • To a stirred solution of 2-cyanophenol and a base in DMF in a pressure-rated reaction vessel, the difluoromethylating agent is added.

    • The vessel is sealed, and the reaction mixture is heated at an elevated temperature (e.g., 100-140 °C) for several hours. The reaction should be monitored for the consumption of the starting material by TLC or GC-MS.

    • After cooling to room temperature, the reaction mixture is diluted with water and extracted with a suitable organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude this compound can be purified by column chromatography on silica gel to afford the final product.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 2-Cyanophenol cluster_step2 Step 2: Difluoromethylation Salicylaldehyde Salicylaldehyde Reaction1 React with Hydroxylamine HCl, Sodium Formate, Formic Acid Salicylaldehyde->Reaction1 TwoCyanophenol 2-Cyanophenol Reaction1->TwoCyanophenol Reaction2 React with Difluoromethylating Agent, Base, DMF TwoCyanophenol->Reaction2 FinalProduct This compound Reaction2->FinalProduct

Plausible synthetic workflow for this compound.

Spectral Data

While experimentally obtained spectra for this compound are not widely published, predicted data and characteristic spectral features can be inferred based on its structure and data from analogous compounds.

Table 2: Predicted and Expected Spectral Data for this compound

Data TypePredicted/Expected Values
¹H NMR Aromatic protons (multiplets) in the range of 7.0-8.0 ppm. A characteristic triplet for the -OCHF₂ proton in the range of 6.5-7.5 ppm with a J-coupling of approximately 70-80 Hz.
¹³C NMR Aromatic carbons in the range of 110-160 ppm. The nitrile carbon (-CN) is expected around 115-120 ppm. The difluoromethoxy carbon (-OCHF₂) would appear as a triplet due to C-F coupling.
FT-IR A sharp, strong absorption band for the nitrile (-C≡N) stretch around 2220-2240 cm⁻¹. C-O-C stretching vibrations around 1200-1300 cm⁻¹. C-F stretching vibrations around 1000-1100 cm⁻¹. Aromatic C-H stretching above 3000 cm⁻¹.
Mass Spectrometry (MS) Predicted Collision Cross Section (CCS) values (Ų) per adduct calculated using CCSbase: [M+H]⁺: 128.2[M+Na]⁺: 138.6[M-H]⁻: 129.2[M+NH₄]⁺: 146.5[M+K]⁺: 136.0[M]⁺: 121.7[M]⁻: 121.7[1]

Biological Activity and Applications in Drug Discovery

The benzonitrile moiety is a recognized pharmacophore and is present in several approved drugs.[5] The introduction of a difluoromethoxy group can enhance metabolic stability by blocking sites of oxidative metabolism and can also improve cell membrane permeability.[6] While specific biological activity data for this compound is not yet reported, it is a valuable intermediate for the synthesis of novel drug candidates.

Potential Therapeutic Areas for Derivatives:

  • Oncology: Benzonitrile derivatives have been investigated as inhibitors of various kinases and other cancer-related targets.

  • Infectious Diseases: The scaffold can be functionalized to develop novel antibacterial and antiviral agents.

  • Inflammatory Diseases: The anti-inflammatory properties of related compounds suggest potential applications in this area.

Hypothetical_Signaling_Pathway Receptor Receptor Tyrosine Kinase Downstream Downstream Signaling (e.g., MAPK/ERK Pathway) Receptor->Downstream Activates Ligand Growth Factor Ligand->Receptor Binds Molecule Hypothetical Inhibitor (Derived from This compound) Molecule->Receptor Inhibits Response Cellular Response (Proliferation, Survival) Downstream->Response Leads to

Hypothetical inhibition of a signaling pathway by a derivative.

Use as a Chemical Intermediate

The primary current application of this compound is as a specialized building block in organic synthesis. The nitrile group can be readily transformed into other functional groups such as amines, carboxylic acids, and tetrazoles, providing access to a wide range of derivatives. The difluoromethoxy group imparts unique properties to the final products, making this intermediate attractive for creating novel compounds in the agrochemical and pharmaceutical industries.

Experimental_Workflow Start This compound Reaction Chemical Transformation (e.g., Hydrolysis, Reduction, Cycloaddition) Start->Reaction Purification Purification (Chromatography, Recrystallization) Reaction->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Screening Biological Activity Screening Characterization->Screening Lead Lead Compound Screening->Lead

General experimental workflow for utilizing the intermediate.

Safety Information

This compound should be handled by qualified professionals in a well-ventilated laboratory, preferably in a chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable fluorinated building block with significant potential for the development of novel compounds in drug discovery, agrochemicals, and materials science. While comprehensive experimental data for this specific molecule is still emerging in the public domain, this guide provides a solid foundation of its known properties, a plausible synthetic route, and its likely applications based on the chemistry of its functional groups. Further research into the biological activities and reaction optimization of this compound is warranted to fully explore its potential.

References

Spectral Analysis of 2-(Difluoromethoxy)benzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral characteristics of 2-(Difluoromethoxy)benzonitrile, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Due to the limited availability of public domain experimental spectra for this specific compound, this document presents predicted data based on established principles of spectroscopy and analysis of analogous structures. The information herein is intended to serve as a reference for the identification and characterization of this compound.

Chemical Structure and Properties

PropertyValue
Chemical Name This compound
CAS Number 56935-78-5
Molecular Formula C₈H₅F₂NO
Molecular Weight 169.13 g/mol
Structure
alt text

Predicted Spectral Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from spectroscopic principles and data from structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Number of ProtonsAssignment
7.70 - 7.65m-1HAr-H (ortho to CN)
7.60 - 7.55m-1HAr-H (para to CN)
7.35 - 7.25m-2HAr-H (meta to CN and ortho to OCF₂H)
6.65t73.51H-OCH F₂

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
150.5 (t, J ≈ 3.0 Hz)C -OCF₂H
134.0Ar-C
133.5Ar-C
128.0Ar-C
122.0Ar-C
116.5C N
115.0 (t, J ≈ 260.0 Hz)-OC F₂H
105.0C -CN

Table 3: Predicted ¹⁹F NMR Spectral Data (470 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Number of FluorinesAssignment
-80 to -85d73.52F-OCF₂ H
Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H stretch
2230-2220StrongC≡N stretch
1600-1580, 1500-1400Medium to StrongAromatic C=C stretches
1250-1200StrongAryl-O stretch
1100-1000Very StrongC-F stretches (in -OCF₂H)
760-740StrongOrtho-disubstituted benzene C-H bend
Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Fragmentation

m/zRelative IntensityAssignment
169High[M]⁺ (Molecular Ion)
140Medium[M - CHO]⁺
118Medium[M - OCF₂H]⁺
90High[C₆H₄O]⁺
51Medium[CHF₂]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented above.

NMR Spectroscopy

A sample of this compound (approximately 10-20 mg) would be dissolved in deuterated chloroform (CDCl₃, 0.7 mL) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The spectra would be recorded on a 500 MHz NMR spectrometer.

  • ¹H NMR: The spectrum would be acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 transients.

  • ¹³C NMR: The spectrum would be acquired using a proton-decoupled pulse sequence with a spectral width of 250 ppm, a relaxation delay of 2.0 s, and 1024 transients.

  • ¹⁹F NMR: The spectrum would be acquired with a spectral width of 200 ppm, a relaxation delay of 1.0 s, and 64 transients. Chemical shifts would be referenced to an external standard of CFCl₃ (0 ppm).

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory. A small drop of the neat liquid sample would be placed directly on the ATR crystal. The spectrum would be recorded over the range of 4000-400 cm⁻¹ by co-adding 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal would be collected and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectral analysis would be performed on a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of the sample in dichloromethane would be injected into the GC, equipped with a 30 m x 0.25 mm capillary column with a 0.25 µm film thickness. The oven temperature would be programmed to start at 50°C for 2 minutes, then ramped to 250°C at a rate of 10°C/min. The mass spectrometer would be operated in full scan mode over a mass range of m/z 40-400, with an ionization energy of 70 eV.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the complete spectral characterization of this compound.

Spectral_Analysis_Workflow Workflow for Spectral Characterization cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis and Structure Elucidation Synthesis Synthesis and Purification of this compound Purity Purity Assessment (e.g., GC, HPLC) Synthesis->Purity NMR NMR Spectroscopy (1H, 13C, 19F) Purity->NMR IR IR Spectroscopy Purity->IR MS Mass Spectrometry (EI-GC/MS) Purity->MS Data_Integration Integration of All Spectral Data NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation

Caption: Workflow for the synthesis, purification, and complete spectral characterization of this compound.

Relationship between Spectral Data and Molecular Structure

The following diagram illustrates how different spectroscopic techniques probe specific features of the this compound molecule.

Spectral_Data_Structure_Relationship Correlation of Spectral Data to Molecular Structure Molecule This compound Aromatic Ring -C≡N Group -OCF₂H Group NMR NMR Spectroscopy NMR_Details ¹H: Proton environment ¹³C: Carbon skeleton ¹⁹F: Fluorine environment NMR->NMR_Details IR IR Spectroscopy IR_Details Vibrational modes of functional groups IR->IR_Details MS Mass Spectrometry MS_Details Molecular weight and fragmentation pattern MS->MS_Details NMR_Details->Molecule:f1 Aromatic protons & carbons NMR_Details->Molecule:f2 Quaternary carbon NMR_Details->Molecule:f3 Methine proton & carbon, fluorine atoms IR_Details->Molecule:f1 C-H and C=C stretches IR_Details->Molecule:f2 C≡N stretch IR_Details->Molecule:f3 C-F and C-O stretches MS_Details->Molecule:f0 Molecular ion peak MS_Details->Molecule:f0 Fragmentation analysis

Caption: Correlation between different spectroscopic techniques and the structural features of this compound.

Commercial Availability and Technical Guide for 2-(Difluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

PropertyValue
CAS Number 56935-78-5
Molecular Formula C₈H₅F₂NO
Molecular Weight 169.13 g/mol
Appearance White to off-white solid or liquid
Density Approximately 1.26 g/cm³

Commercial Availability

2-(Difluoromethoxy)benzonitrile is available from a range of chemical suppliers, catering to research and development needs. The following table summarizes the offerings from several key suppliers. Please note that pricing is generally available upon request.

SupplierPurityAvailable Quantities
AKSci ≥ 95%Inquire for details
BOC Sciences ≥ 97%Inquire for details
ChemicalBook ≥ 95%1g, 5g, 25g, 100g, 500g, 1kg
Fluoropharm Inquire for detailsInquire for details
Sigma-Aldrich (Enamine) ≥ 95%Inquire for details
Nanjing ShengSai Chemical Co., Ltd. 95%5g, 25g, 100g, 500g, 1kg[1]

Synthesis Pathway

A probable synthetic route to this compound involves the difluoromethoxylation of 2-cyanophenol. This transformation can be achieved using a suitable difluoromethylating agent.

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product 2-Cyanophenol 2-Cyanophenol CAS: 611-20-1 Reaction_Mixture Difluoromethoxylation 2-Cyanophenol->Reaction_Mixture Difluoromethylating_Agent Difluoromethylating Agent e.g., Chlorodifluoromethane (Freon 22) or Sodium chlorodifluoroacetate Difluoromethylating_Agent->Reaction_Mixture Base Base e.g., NaOH, KOH, or K₂CO₃ Base->Reaction_Mixture Solvent Solvent e.g., DMF, DMSO, or Acetonitrile Solvent->Reaction_Mixture 2-DFMB This compound CAS: 56935-78-5 Reaction_Mixture->2-DFMB

Caption: Plausible synthesis of this compound.

Experimental Protocol: Synthesis of this compound (General Procedure)

The following is a generalized, hypothetical protocol for the synthesis of this compound based on common organic chemistry practices. Note: This protocol has not been experimentally validated and should be adapted and optimized by a qualified chemist.

Materials:

  • 2-Cyanophenol

  • Sodium chlorodifluoroacetate

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 2-cyanophenol in anhydrous DMF, add potassium carbonate.

  • Heat the mixture to a specified temperature (e.g., 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add sodium chlorodifluoroacetate to the reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Applications in Drug Discovery

The benzonitrile moiety is a versatile functional group in medicinal chemistry, often used as a bioisostere for other functional groups and as a key component in compounds targeting various biological pathways. The introduction of a difluoromethoxy group can enhance metabolic stability, lipophilicity, and binding affinity of a drug candidate.

While specific examples detailing the use of this compound in drug development are not widespread in the literature, its structural motifs suggest potential applications in the development of:

  • Kinase Inhibitors: The benzonitrile group is a common feature in many kinase inhibitors.

  • Enzyme Inhibitors: The difluoromethoxy group can modulate the electronic properties of the molecule, influencing its interaction with enzyme active sites.

  • GPCR Ligands: The overall structure can serve as a scaffold for the development of ligands for G-protein coupled receptors.

Experimental Workflow for a Typical Application

The following diagram illustrates a general workflow for utilizing this compound in a drug discovery context.

G Start Start This compound Reaction Chemical Modification Start->Reaction Purification Purification & Characterization Reaction->Purification Screening Biological Screening Purification->Screening Hit Hit Compound Screening->Hit

Caption: General workflow for utilizing this compound.

This workflow would involve chemical modifications of the benzonitrile, such as:

  • Reduction of the nitrile group: The nitrile can be reduced to a primary amine, which can then be used in further coupling reactions.

  • Reaction with Grignard reagents: The nitrile can react with Grignard reagents to form ketones.

  • Cyclization reactions: The nitrile can participate in various cyclization reactions to form heterocyclic systems.

Following synthesis and purification, the resulting compounds would undergo biological screening to assess their activity against the target of interest.

This guide serves as a starting point for researchers interested in the procurement and application of this compound. For specific pricing, availability, and technical data sheets, it is recommended to contact the suppliers directly. For synthetic and application-based methodologies, further literature research on related compounds and careful experimental design are essential.

References

An In-depth Technical Guide to 2-(Difluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, weight, and other physicochemical properties of 2-(Difluoromethoxy)benzonitrile, tailored for researchers, scientists, and professionals in drug development.

Molecular and Physicochemical Properties

This compound is an aromatic organic compound. The integration of a difluoromethoxy group onto the benzonitrile scaffold can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in medicinal chemistry and materials science.

The quantitative data for this compound are summarized in the table below for ease of reference.

PropertyValueSource(s)
Molecular Formula C₈H₅F₂NO[][2]
Molecular Weight 169.13 g/mol []
Monoisotopic Mass 169.03392 Da[3]
CAS Number 56935-78-5[][2]
Density 1.26 g/cm³[][4]
Boiling Point 118-120 °C @ 15 mmHg[4]
Flash Point 101 °C[4]
Appearance Colorless to light yellow liquid[4]
Storage Sealed in dry, Room Temperature[4]

Molecular Structure and Identification

The structural identifiers for this compound are provided below. These are crucial for unambiguous identification in chemical databases and experimental settings.

IdentifierStringSource(s)
IUPAC Name This compound[][2]
SMILES C1=CC=C(C(=C1)C#N)OC(F)F[]
InChI InChI=1S/C8H5F2NO/c9-8(10)12-7-4-2-1-3-6(7)5-11/h1-4,8H[]
InChIKey PLTPHQGNJHSBBR-UHFFFAOYSA-N[]

Molecular Structure Visualization

The two-dimensional chemical structure of this compound is depicted in the diagram below.

Caption: 2D structure of this compound.

Experimental Protocols and Biological Activity

Detailed experimental protocols for the synthesis and specific reactions of this compound are not extensively documented in publicly available literature. It is primarily classified as a building block for organic synthesis.

There is no readily available information on the specific signaling pathways in which this compound is involved. Its primary application appears to be as an intermediate in the synthesis of more complex molecules with potential biological activities. Further research would be required to elucidate any direct biological effects or pathway interactions.

References

Stability and Storage of 2-(Difluoromethoxy)benzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-(Difluoromethoxy)benzonitrile. Understanding the chemical stability of this compound is crucial for ensuring its integrity in research and throughout the drug development lifecycle. This document outlines its stability profile, potential degradation pathways, and standardized protocols for stability assessment.

Chemical Properties and Stability Profile

This compound is a colorless to light yellow liquid. Based on available safety data, the compound is generally stable under recommended storage and handling conditions. However, it is susceptible to degradation under specific environmental stresses.

Key Stability Characteristics:

  • General Stability: Stable under normal temperatures and pressures.

  • Hygroscopicity: May be sensitive to moisture; handling under an inert atmosphere is recommended.

  • Incompatibilities: Should be stored away from strong oxidizing agents and strong bases, which can promote degradation.

  • Hazardous Decomposition Products: Thermal decomposition may produce toxic gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride (HF).

Recommended Storage Conditions:

To ensure the long-term integrity of this compound, the following storage conditions are recommended:

  • Temperature: Store in a cool, dry place. Some suppliers recommend refrigeration (2-8°C).

  • Atmosphere: Store in a well-ventilated area. For optimal stability, especially for long-term storage, it is advisable to keep the container tightly sealed under an inert gas like argon or nitrogen.

  • Container: Use a tightly sealed, appropriate container to prevent moisture ingress and contamination.

Quantitative Stability Data

While specific public data on forced degradation studies for this compound is limited, the following tables present illustrative data based on typical results from stress testing of analogous aromatic nitrile compounds. These tables are intended to provide a framework for expected stability outcomes.

Table 1: Illustrative Data from Forced Hydrolysis Studies

ConditionTime (hours)Temperature (°C)% Degradation (Hypothetical)Primary Degradant
0.1 M HCl2460< 5%2-(Difluoromethoxy)benzamide
0.1 M NaOH860~15%2-(Difluoromethoxy)benzoic acid
Neutral (Water)7260< 2%Not significant

Table 2: Illustrative Data from Oxidative, Thermal, and Photostability Studies

Stress ConditionParametersTime% Degradation (Hypothetical)Observations
Oxidative 3% H₂O₂24 hours~5-10%Formation of N-oxide and other minor impurities.
Thermal 80°C (Solid State)7 days< 2%Physically stable, no significant degradation.
Photostability ICH Q1B Option 21.2 million lux hours & 200 W h/m²< 5%Slight discoloration may occur, but minimal degradation of the parent compound.

Experimental Protocols for Stability Assessment

The following protocols are based on the International Council for Harmonisation (ICH) guidelines for forced degradation studies. These experiments are designed to identify potential degradation products and establish the intrinsic stability of the molecule.

General Procedure for Sample Analysis

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is essential for separating the parent compound from any degradation products.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and a polar organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where the parent compound and potential degradants have significant absorbance (e.g., 230 nm).

  • Sample Preparation: A stock solution of this compound (e.g., 1 mg/mL) is prepared in a suitable solvent (e.g., acetonitrile). Aliquots of this solution are used for the stress studies.

Forced Degradation Protocols

1. Acid and Base Hydrolysis:

  • Prepare solutions of 0.1 M HCl and 0.1 M NaOH.
  • Add an aliquot of the stock solution to separate flasks containing the acidic and basic solutions.
  • Reflux the solutions at 60°C for a defined period (e.g., 8-24 hours).
  • At specified time points, withdraw samples, neutralize them (base with acid, acid with base), and dilute with the mobile phase for HPLC analysis.

2. Oxidative Degradation:

  • Add an aliquot of the stock solution to a flask containing a solution of hydrogen peroxide (e.g., 3% H₂O₂).
  • Keep the solution at room temperature for 24 hours.
  • Withdraw samples at appropriate time points and dilute with the mobile phase for HPLC analysis.

3. Thermal Degradation:

  • Place the solid compound in a stability chamber at an elevated temperature (e.g., 80°C) for a period of up to 7 days.
  • For solution stability, prepare a solution of the compound in a relevant solvent and store it at a high temperature (e.g., 60°C).
  • At the end of the study period, dissolve the solid sample or dilute the solution sample for HPLC analysis.

4. Photostability Testing:

  • Expose the solid compound and a solution of the compound to light conditions as specified in ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
  • A control sample should be wrapped in aluminum foil to protect it from light.
  • Analyze the samples by HPLC after the exposure period.

Visualizations

The following diagrams illustrate the logical workflow for stability testing and the primary expected degradation pathway for this compound.

Stability_Testing_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Forced Degradation Studies cluster_2 Phase 3: Analysis and Evaluation cluster_3 Phase 4: Stability Determination start Start: New Batch of This compound physchem Physicochemical Characterization (Appearance, Solubility) start->physchem stress_testing Perform Stress Testing (ICH Guidelines) physchem->stress_testing hydrolysis Hydrolysis (Acid, Base, Neutral) stress_testing->hydrolysis oxidation Oxidation (H₂O₂) stress_testing->oxidation thermal Thermal (Heat) stress_testing->thermal photo Photostability (Light) stress_testing->photo analysis Analyze Samples via Stability-Indicating HPLC hydrolysis->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate Degradation Profile Identify Degradants analysis->evaluation storage Define Recommended Storage Conditions evaluation->storage shelf_life Establish Preliminary Shelf-Life storage->shelf_life

Caption: A logical workflow for the stability assessment of a chemical compound.

Degradation_Pathway parent This compound intermediate 2-(Difluoromethoxy)benzamide parent->intermediate Hydrolysis (H₂O) product 2-(Difluoromethoxy)benzoic Acid intermediate->product Further Hydrolysis

Caption: The primary expected degradation pathway via hydrolysis.

Conclusion

This compound is a stable compound under the recommended storage conditions of a cool, dry, and well-ventilated environment, protected from light and incompatible materials such as strong oxidants and bases. The primary degradation pathway is anticipated to be the hydrolysis of the nitrile functional group to the corresponding amide and carboxylic acid. For any new formulation or application, it is imperative that specific stability studies are conducted to ensure the quality, efficacy, and safety of the final product. The protocols and illustrative data provided in this guide serve as a robust starting point for these critical assessments.

The Expanding Therapeutic Potential of Benzonitrile Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzonitrile scaffold, a benzene ring substituted with a cyano group, has emerged as a privileged structure in medicinal chemistry. Its unique electronic properties and ability to participate in various non-covalent interactions have led to the development of a diverse range of biologically active molecules. This technical guide provides an in-depth overview of the significant biological activities of benzonitrile derivatives, focusing on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are included to facilitate further research and drug development in this promising area.

Anticancer Activities of Benzonitrile Derivatives

Benzonitrile derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of crucial enzymes and signaling pathways involved in cancer cell proliferation and survival.

Inhibition of Tubulin Polymerization

Certain 2-phenylacrylonitrile derivatives, which are structurally related to stilbenes, have been identified as potent inhibitors of tubulin polymerization.[1] By disrupting the dynamics of microtubules, essential components of the cytoskeleton, these compounds arrest the cell cycle in the G2/M phase, ultimately leading to apoptosis in cancer cells.[1][2]

Immune Checkpoint Inhibition: PD-1/PD-L1 Interaction

The programmed cell death protein 1 (PD-1) and its ligand (PD-L1) are key immune checkpoint proteins that cancer cells often exploit to evade the host immune system.[1] Benzonitrile-containing compounds have been developed as small-molecule inhibitors that disrupt the PD-1/PD-L1 interaction, thereby restoring the T-cell-mediated anti-tumor immune response.[3]

Kinase Inhibition

Dysregulation of protein kinases is a hallmark of many cancers. Benzonitrile derivatives have been successfully designed as inhibitors of various kinases implicated in tumorigenesis, such as Tankyrase, mTOR, and TBK1/IKKε.[1] For instance, 2,4-Difluoro-5-Nitrobenzonitrile is a key intermediate in the synthesis of tankyrase inhibitors.[1]

Table 1: Anticancer Activity of Representative Benzonitrile Derivatives

Compound IDTargetCancer Cell LineIC50Reference
1g2aTubulin PolymerizationHCT1165.9 nM[1][4]
BEL-74027.8 nM[1][4]
Compound 7PD-1/PD-L1 Interaction-8.52 µM[3]
Compound 6PD-1/PD-L1 Interaction-12.28 µM[3]
Compound 8aPD-1/PD-L1 Interaction-14.08 µM[3]

Antimicrobial Activities of Benzonitrile Derivatives

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Benzonitrile derivatives have shown promise as both antibacterial and antifungal agents.

Novel benzonitrile and naphthonitrile derivatives have been synthesized and screened for their activity against a range of bacteria and fungi.[5] For example, (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile has demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as potent antifungal activity.[5] The proposed mechanism of action for some acrylonitrile-based compounds involves the inhibition of essential bacterial enzymes like penicillin-binding proteins (PBPs) and β-lactamases.[1]

Table 2: Antimicrobial Activity of a Representative Benzonitrile Derivative

CompoundMicroorganismMIC (µg/mL)Reference
(E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile (2e)Botrytis fabae6.25[5]

Antiviral Activities of Benzonitrile Derivatives

The antiviral potential of benzonitrile derivatives has been particularly notable in the context of the Hepatitis C Virus (HCV).

HCV Entry Inhibition

Derivatives of 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile have been identified as potent and orally bioavailable inhibitors of HCV.[1][6] These compounds act by blocking the early stages of the viral life cycle, specifically the entry of the virus into host cells.[1][7] The lead compound, L0909, exhibited high efficacy with an EC50 of 0.022 μM.[1] The mechanism involves interfering with the interaction between viral envelope glycoproteins (E1 and E2) and host cell surface receptors like CD81 and scavenger receptor class B type I (SR-BI).[1]

Table 3: Anti-HCV Activity of Representative Benzonitrile Derivatives

CompoundTargetEC50Reference
L0909HCV Entry0.022 µM[1]
3dHCV EntryLow nanomolar[8]
3hHCV EntryLow nanomolar[8]
3iHCV EntryLow nanomolar[8]

Anti-inflammatory and Enzyme Inhibitory Activities

Benzonitrile derivatives have also been investigated for their potential to modulate inflammatory processes, primarily through the inhibition of key enzymes.

Cyclooxygenase-2 (COX-2) Inhibition

While direct inhibitory data for simple benzonitriles against COX-2 is limited, structurally related compounds incorporating a cyanobenzoyl moiety have been evaluated.[9] COX-2 is an inducible enzyme responsible for the production of prostaglandins that mediate pain and inflammation.[1]

Xanthine Oxidase Inhibition

A series of 5-(4-(pyridin-4-yl)-1H-1,2,3-triazol-1-yl)benzonitrile derivatives have been identified as xanthine oxidase inhibitors with micromolar potencies.[10] Xanthine oxidase is a key enzyme in purine metabolism, and its inhibition is a therapeutic strategy for managing hyperuricemia and gout.[11]

Table 4: Enzyme Inhibitory Activity of Representative Benzonitrile Derivatives

CompoundTarget EnzymeIC50 (µM)Reference
Diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylateCOX-25.84[9]
Compound 1jXanthine Oxidase8.1[10]
Compound 1kXanthine Oxidase6.7[10]

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the biological activities of benzonitrile derivatives.

In Vitro Anticancer Activity: MTT Assay

This assay is a colorimetric method used to assess cell viability and proliferation.[12][13]

Materials:

  • Cancer cell lines (e.g., HCT116, BEL-7402)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 96-well plates

  • Benzonitrile derivative stock solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Culture cancer cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.

  • Seed the cells into 96-well plates at a density of 8 x 10³ cells/well in 100 µL of medium and incubate for 24 hours.[1]

  • Prepare serial dilutions of the benzonitrile derivative in the culture medium.

  • Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., medium with DMSO) and a blank control (medium only).

  • Incubate the plates for the desired treatment period (e.g., 48 or 72 hours).

  • Following incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[12]

  • For adherent cells, carefully aspirate the medium containing MTT. For suspension cells, centrifuge the plate to pellet the cells before aspirating the supernatant.[12]

  • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[12]

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[13]

  • Calculate the percentage of cell viability and determine the IC50 value.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Benzonitrile derivative stock solution

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Prepare a series of two-fold dilutions of the benzonitrile derivative in CAMHB in a 96-well microtiter plate.[14]

  • Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard.[15]

  • Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[15]

  • Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).

  • Incubate the plates at the appropriate temperature and duration for the specific bacterial strain (typically 35-37°C for 16-20 hours).

  • After incubation, visually inspect the plates for turbidity.

  • The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[11]

In Vitro Anti-inflammatory Activity: Inhibition of Protein Denaturation

This assay assesses the ability of a compound to inhibit the denaturation of proteins, a hallmark of inflammation.[16][17]

Materials:

  • Egg albumin or Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS), pH 6.4

  • Benzonitrile derivative stock solution

  • Diclofenac sodium (as a standard)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture consisting of 0.2 mL of egg albumin (from fresh hen's egg) and 2.8 mL of PBS.

  • Add 2 mL of various concentrations of the benzonitrile derivative to the reaction mixture.

  • A control group consists of 2 mL of the vehicle instead of the compound.

  • Incubate the mixtures at 37°C for 15 minutes.

  • Induce protein denaturation by heating the mixtures at 70°C for 5 minutes.[16]

  • After cooling, measure the absorbance of the solutions at 660 nm.[16]

  • Calculate the percentage inhibition of protein denaturation.

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the biological activities of benzonitrile derivatives.

G cluster_0 Microtubule Dynamics Tubulin Dimers Tubulin Dimers Polymerization Polymerization Tubulin Dimers->Polymerization GTP Microtubule Microtubule Depolymerization Depolymerization Microtubule->Depolymerization Polymerization->Microtubule Depolymerization->Tubulin Dimers Benzonitrile Derivative Benzonitrile Derivative Benzonitrile Derivative->Polymerization Inhibition

Caption: Inhibition of Tubulin Polymerization by Benzonitrile Derivatives.

G cluster_1 PD-1/PD-L1 Immune Checkpoint T-Cell T-Cell PD-1 PD-1 T-Cell->PD-1 Tumor Cell Tumor Cell PD-L1 PD-L1 Tumor Cell->PD-L1 T-Cell Inhibition T-Cell Inhibition PD-1->T-Cell Inhibition PD-L1->PD-1 Binding Benzonitrile Derivative Benzonitrile Derivative Benzonitrile Derivative->PD-L1 Inhibits Binding

Caption: Disruption of PD-1/PD-L1 Interaction by Benzonitrile Derivatives.

G cluster_2 HCV Entry into Host Cell HCV Virion HCV Virion E1/E2 Glycoproteins E1/E2 Glycoproteins HCV Virion->E1/E2 Glycoproteins Host Cell Host Cell CD81 Receptor CD81 Receptor Host Cell->CD81 Receptor E1/E2 Glycoproteins->CD81 Receptor Binding Viral Entry Viral Entry CD81 Receptor->Viral Entry Benzonitrile Derivative Benzonitrile Derivative Benzonitrile Derivative->E1/E2 Glycoproteins Inhibition

Caption: Inhibition of HCV Entry by Benzonitrile Derivatives.

G cluster_3 COX-2 Inflammatory Pathway Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Benzonitrile Derivative Benzonitrile Derivative Benzonitrile Derivative->COX-2 Inhibition

Caption: Inhibition of the COX-2 Pathway by Benzonitrile Derivatives.

G cluster_4 Experimental Workflow: MTT Assay A Cell Seeding B Compound Treatment A->B C MTT Addition B->C D Formazan Solubilization C->D E Absorbance Reading D->E F Data Analysis (IC50) E->F

Caption: General Workflow of the MTT Assay for Cytotoxicity Screening.

Conclusion

Benzonitrile derivatives represent a versatile and highly valuable class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy in preclinical models for cancer, infectious diseases, and inflammation underscores their potential for the development of novel therapeutics. The information and protocols provided in this technical guide are intended to serve as a valuable resource for researchers dedicated to advancing the discovery and development of next-generation benzonitrile-based drugs.

References

The Strategic Incorporation of Fluorine: A Technical Guide to Fluorinated Building Blocks in Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into molecular frameworks has become a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's steric and electronic properties. This in-depth guide provides a technical overview of fluorinated building blocks, including their impact on key molecular properties, detailed synthetic protocols for their introduction, and their role in modulating biological pathways.

The Impact of Fluorination on Physicochemical Properties

The strategic placement of fluorine atoms can dramatically alter a molecule's lipophilicity, acidity/basicity (pKa), and metabolic stability. These modifications are critical in drug discovery for optimizing a candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

Modulation of Acidity and Lipophilicity

Fluorine's strong electron-withdrawing inductive effect significantly influences the acidity of nearby functional groups. For instance, the acidity of carboxylic acids increases substantially with the number of fluorine atoms on the α-carbon.[1] This is due to the stabilization of the resulting carboxylate anion.[1] Similarly, the basicity of amines is reduced upon fluorination.

The effect of fluorination on lipophilicity (logP) is more nuanced. While the introduction of a single fluorine atom to an aromatic ring can slightly increase lipophilicity, the presence of multiple fluorine atoms or fluorinated alkyl groups can either increase or decrease logP depending on the overall molecular context.[2]

Table 1: Comparison of pKa and logP for Fluorinated and Non-Fluorinated Carboxylic Acids [1][3]

Carboxylic AcidChemical FormulapKa Value
Acetic AcidCH₃COOH4.76
Fluoroacetic AcidFCH₂COOH2.58 ± 0.03
Difluoroacetic AcidF₂CHCOOH1.22 ± 0.03
Trifluoroacetic AcidF₃CCOOH0.03 ± 0.08
Propanoic AcidCH₃CH₂COOH4.87
3-Fluoropropanoic AcidFCH₂CH₂COOH~3.89 (Predicted)

Table 2: Comparison of pKa for Fluorinated and Non-Fluorinated Anilines

Aniline DerivativepKa Value
Aniline4.63
4-Fluoroaniline4.65
4-Trifluoromethylaniline3.51
2,4,6-Trifluoroaniline2.15

Key Synthetic Methodologies for Introducing Fluorine

The synthesis of fluorinated building blocks can be broadly categorized into nucleophilic, electrophilic, and deoxyfluorination reactions. The choice of method depends on the desired building block, the substrate's reactivity, and the required regioselectivity and stereoselectivity.

Experimental Protocol: Nucleophilic Aromatic Fluorination using Potassium Fluoride (KF)

This protocol describes a mechanochemical approach for the solid-state nucleophilic aromatic substitution (SNAr) of a heteroaryl halide.[4][5]

Materials:

  • Heteroaryl halide (e.g., 2-chloro-5-nitropyridine) (1.0 mmol)

  • Potassium fluoride (KF) (2.0 mmol)

  • Tetrabutylammonium chloride (TBACl) (1.0 mmol)

  • Milling vessel and balls (e.g., stainless steel)

Procedure:

  • To a milling vessel, add the heteroaryl halide, potassium fluoride, and tetrabutylammonium chloride.

  • Mill the mixture at room temperature for 1 hour.

  • After milling, extract the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture to remove insoluble salts.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired fluorinated N-heteroaryl compound.

Experimental Protocol: Electrophilic Fluorination of a Ketone using Selectfluor®

This protocol details the α-fluorination of a ketone using an electrophilic fluorinating agent.[6][7]

Materials:

  • Ketone (e.g., 1-indanone) (1.0 mmol)

  • Selectfluor® (1.1 mmol)

  • Acetonitrile (5 mL)

Procedure:

  • Dissolve the ketone in acetonitrile in a round-bottom flask.

  • Add Selectfluor® to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the α-fluoroketone.

Experimental Protocol: Deoxyfluorination of a Secondary Alcohol using DAST

This protocol describes the conversion of a secondary alcohol to an alkyl fluoride using diethylaminosulfur trifluoride (DAST).[8][9]

Materials:

  • Secondary alcohol (1.0 mmol)

  • Anhydrous dichloromethane (CH₂Cl₂) (10 mL)

  • Diethylaminosulfur trifluoride (DAST) (1.2 mmol)

Procedure:

  • Dissolve the secondary alcohol in anhydrous dichloromethane in a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add DAST dropwise to the cooled solution via a syringe.

  • Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to room temperature over 2 hours.

  • Monitor the reaction by TLC.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the alkyl fluoride.

Visualizing the Role of Fluorinated Building Blocks

Signaling Pathway: Inhibition of the RAF-MEK-ERK Pathway by Vemurafenib

The RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation and survival.[10] Mutations in the BRAF gene, a key component of this pathway, are common in melanoma.[11] Vemurafenib, a fluorinated BRAF inhibitor, is a targeted therapy for BRAF V600E-mutated melanoma.[11][12][13]

RAF_MEK_ERK_Pathway RAS Active RAS-GTP BRAF_mut Mutant BRAF (V600E) RAS->BRAF_mut Activates MEK MEK BRAF_mut->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Vemurafenib Vemurafenib (Fluorinated Inhibitor) Vemurafenib->BRAF_mut Inhibits

Caption: Vemurafenib inhibits the mutated BRAF kinase in the RAF-MEK-ERK signaling pathway.

Experimental Workflow: In Vitro Metabolic Stability Assay

Assessing the metabolic stability of drug candidates is a crucial step in the drug discovery process. This workflow outlines the key steps in a typical in vitro metabolic stability assay using liver microsomes.

Metabolic_Stability_Workflow Start Start: Prepare Reagents Incubation Incubate Fluorinated Compound with Liver Microsomes and NADPH Start->Incubation Quench Quench Reaction at Specific Time Points Incubation->Quench Analysis Analyze Samples by LC-MS/MS Quench->Analysis Data Determine Rate of Metabolism (t½, CLint) Analysis->Data End End: Assess Metabolic Stability Data->End

Caption: A typical workflow for determining the in vitro metabolic stability of a compound.

Conclusion

Fluorinated building blocks are indispensable tools in modern chemistry, offering a powerful strategy to modulate the properties of organic molecules. A thorough understanding of their effects on physicochemical parameters and the availability of robust synthetic methods are crucial for their effective application in the design of novel pharmaceuticals and advanced materials. The ability to rationally design and synthesize molecules with enhanced properties through the strategic incorporation of fluorine will continue to drive innovation across the chemical sciences.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 2-(Difluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of heterocyclic derivatives from 2-(difluoromethoxy)benzonitrile. This versatile starting material is of significant interest in medicinal chemistry due to the presence of the difluoromethoxy group, which can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The nitrile functionality serves as a key handle for the construction of various bioisosteres, such as tetrazoles and oxadiazoles, which are prevalent in numerous pharmaceuticals.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of tetrazole and 1,2,4-oxadiazole derivatives from this compound, based on established synthetic methodologies for aromatic nitriles.

Table 1: Synthesis of 5-(2-(Difluoromethoxy)phenyl)-1H-tetrazole

ParameterValue
Reaction Time 12 - 48 hours
Reaction Temperature 100 - 150 °C
Typical Yield 75 - 95%
Appearance White to off-white solid
¹H NMR (DMSO-d₆, δ) ~7.4-7.8 (m, 4H, Ar-H), ~6.8-7.2 (t, 1H, OCF₂H)
¹⁹F NMR (DMSO-d₆, δ) ~ -80 to -85 (d)
MS (ESI) m/z [M+H]⁺ ~197.05

Table 2: Synthesis of 3-(2-(Difluoromethoxy)phenyl)-5-substituted-1,2,4-oxadiazoles

ParameterValue
Reaction Time 2 - 12 hours (Amidoxime formation), 4 - 24 hours (Cyclization)
Reaction Temperature Room temperature to 100 °C
Typical Yield 60 - 85% (overall)
Appearance White to pale yellow solid
¹H NMR (CDCl₃, δ) ~7.3-7.7 (m, 4H, Ar-H), ~6.6-7.0 (t, 1H, OCF₂H), plus signals for the 5-substituent
¹⁹F NMR (CDCl₃, δ) ~ -78 to -83 (d)
MS (ESI) Dependent on the 5-substituent

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis of 5-(2-(Difluoromethoxy)phenyl)-1H-tetrazole cluster_purification_characterization Purification and Characterization start This compound reagents Sodium Azide (NaN3) Ammonium Chloride (NH4Cl) Dimethylformamide (DMF) start->reagents Add reaction Reaction at 120-130 °C (12-24 hours) reagents->reaction Heat workup Aqueous Work-up (HCl, Water, Ethyl Acetate) reaction->workup Cool and Quench purification Recrystallization or Column Chromatography workup->purification characterization Characterization: - NMR (¹H, ¹³C, ¹⁹F) - Mass Spectrometry - Melting Point purification->characterization final_product 5-(2-(Difluoromethoxy)phenyl)-1H-tetrazole characterization->final_product

Caption: Experimental workflow for the synthesis of 5-(2-(Difluoromethoxy)phenyl)-1H-tetrazole.

Experimental Protocols

The following are detailed protocols for the synthesis of tetrazole and 1,2,4-oxadiazole derivatives from this compound. These are representative procedures based on established literature methods for analogous compounds.

Protocol 1: Synthesis of 5-(2-(Difluoromethoxy)phenyl)-1H-tetrazole

This protocol describes the [3+2] cycloaddition of the nitrile with sodium azide to form the corresponding tetrazole.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl)

  • Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.5 eq).

  • Add anhydrous dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the benzonitrile.

  • Heat the reaction mixture to 120-130 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into a beaker containing ice-water and acidify to pH 2-3 with 1M HCl.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 5-(2-(difluoromethoxy)phenyl)-1H-tetrazole.

Protocol 2: Synthesis of 3-(2-(Difluoromethoxy)phenyl)-5-methyl-1,2,4-oxadiazole

This two-step protocol involves the initial formation of an amidoxime, followed by cyclization with an acid anhydride.

Step 1: Synthesis of 2-(Difluoromethoxy)-N'-hydroxybenzimidamide (Amidoxime intermediate)

Materials:

  • This compound

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.5 eq) and sodium bicarbonate (1.5 eq) in water.

  • Add the aqueous hydroxylamine solution to the ethanolic solution of the nitrile.

  • Heat the reaction mixture to reflux (approximately 80 °C) and stir for 2-6 hours.

  • Monitor the reaction by TLC until the starting nitrile is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • The resulting aqueous mixture may precipitate the product upon cooling or standing. If not, extract the product with ethyl acetate.

  • Wash the organic extracts with water and brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude 2-(difluoromethoxy)-N'-hydroxybenzimidamide. This intermediate is often used in the next step without further purification.

Step 2: Cyclization to form 3-(2-(Difluoromethoxy)phenyl)-5-methyl-1,2,4-oxadiazole

Materials:

  • 2-(Difluoromethoxy)-N'-hydroxybenzimidamide (from Step 1)

  • Acetic anhydride

  • Pyridine (optional, as catalyst)

Procedure:

  • Place the crude amidoxime from the previous step in a round-bottom flask.

  • Add an excess of acetic anhydride (5-10 eq). A catalytic amount of pyridine can be added to accelerate the reaction.

  • Heat the mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction by TLC for the disappearance of the amidoxime.

  • After completion, cool the reaction mixture and carefully pour it onto crushed ice to quench the excess acetic anhydride.

  • Extract the product with ethyl acetate.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-(2-(difluoromethoxy)phenyl)-5-methyl-1,2,4-oxadiazole.

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. Reactions involving azides should be handled with extreme care due to their potential explosive nature, especially on a large scale.

Application Notes and Protocols: 2-(Difluoromethoxy)benzonitrile as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-(difluoromethoxy)benzonitrile as a key building block in the synthesis of heterocyclic compounds, particularly tetrazole derivatives, which are of significant interest in medicinal chemistry. The incorporation of the difluoromethoxy group can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This document offers detailed protocols and data to facilitate the use of this versatile intermediate in research and development.

Introduction

This compound is a valuable aromatic building block featuring a difluoromethoxy group and a nitrile functionality. The difluoromethoxy moiety is an important bioisostere for hydroxyl and thiol groups, offering improved metabolic stability and modulated acidity. The nitrile group serves as a versatile handle for a variety of chemical transformations, most notably for the construction of nitrogen-containing heterocycles. This combination makes this compound an attractive starting material for the synthesis of novel therapeutic agents.

Application: Synthesis of 5-Substituted Tetrazoles

One of the most powerful applications of this compound is in the synthesis of 5-substituted tetrazoles. The tetrazole ring is a well-established bioisostere for the carboxylic acid group, offering similar acidity but with improved metabolic stability and cell membrane permeability. The [3+2] cycloaddition reaction between the nitrile group of this compound and an azide source provides a direct route to 5-(2-(difluoromethoxy)phenyl)-1H-tetrazole.

Protocol 1: Synthesis of 5-(2-(difluoromethoxy)phenyl)-1H-tetrazole

This protocol is adapted from a general method for the synthesis of 5-phenyltetrazoles.[1]

Reaction Scheme:

Materials:

  • This compound

  • Sodium azide (NaN3)

  • Catalyst (e.g., acidic attapulgite or acidic ion-exchange resin)

  • Solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))

  • Hydrochloric acid (10% aqueous solution)

  • Deionized water

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Heating mantle

  • Thermometer

  • Condenser

  • Buchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • To a three-necked flask equipped with a mechanical stirrer, thermometer, and condenser, add this compound (1.0 eq) and sodium azide (1.1 - 1.5 eq).

  • Add the catalyst (5-50% by weight of the benzonitrile).

  • Add the solvent (e.g., DMF).

  • With mechanical stirring, heat the reaction mixture to 60-180 °C.

  • Maintain the temperature and continue stirring for 1-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to recover the catalyst.

  • The solvent can be recovered from the filtrate by distillation under reduced pressure.

  • Adjust the pH of the residual liquid to 2-3 with 10% hydrochloric acid to precipitate the crude product.

  • Filter the precipitate, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent to obtain pure 5-(2-(difluoromethoxy)phenyl)-1H-tetrazole.

Quantitative Data:

ParameterValueReference
Starting MaterialThis compound-
Product5-(2-(difluoromethoxy)phenyl)-1H-tetrazole[2]
CAS Number (Product)832737-43-6[2]
Molecular Formula (Product)C8H6F2N4O[2]
Molecular Weight (Product)212.16 g/mol [2]
Typical YieldUp to 88% (based on analogous reactions)[1]

Experimental Workflow and Logic

The synthesis of 5-(2-(difluoromethoxy)phenyl)-1H-tetrazole from this compound follows a logical progression from starting materials to the final purified product. The workflow is designed to ensure safety, efficiency, and high purity of the target compound.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Combine Reactants: This compound, Sodium Azide, Catalyst add_solvent Add Solvent (e.g., DMF) start->add_solvent heat Heat to 60-180°C add_solvent->heat stir Stir for 1-48h heat->stir monitor Monitor by TLC stir->monitor cool Cool to RT monitor->cool Reaction Complete filter_catalyst Filter Catalyst cool->filter_catalyst remove_solvent Remove Solvent filter_catalyst->remove_solvent acidify Acidify with HCl (pH 2-3) remove_solvent->acidify precipitate Precipitate Product acidify->precipitate filter_product Filter Product precipitate->filter_product wash Wash with Water filter_product->wash dry Dry wash->dry recrystallize Recrystallize dry->recrystallize final_product Pure 5-(2-(difluoromethoxy)phenyl) -1H-tetrazole recrystallize->final_product signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase ras Ras receptor->ras Ligand Binding raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factor Transcription Factor erk->transcription_factor inhibitor Tetrazole-based Inhibitor (e.g., targeting Raf) inhibitor->raf gene_expression Gene Expression (Proliferation, Survival) transcription_factor->gene_expression

References

The Versatile Role of 2-(Difluoromethoxy)benzonitrile in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine-containing moieties has become a cornerstone of modern medicinal chemistry, offering a powerful tool to fine-tune the physicochemical and pharmacokinetic properties of drug candidates. Among these, the difluoromethoxy group (-OCHF₂) has garnered significant attention for its unique electronic properties and metabolic stability. 2-(Difluoromethoxy)benzonitrile, as a key building block, provides a versatile scaffold for the synthesis of a diverse range of biologically active molecules. This document provides detailed application notes and protocols on the use of this compound in the development of anticancer agents, kinase inhibitors, and as a crucial intermediate in the synthesis of marketed drugs.

Application in the Synthesis of Novel Anticancer Agents

The difluoromethoxy group can serve as a metabolically robust bioisostere for the more labile methoxy group, a common feature in many biologically active compounds. This has been effectively demonstrated in the development of novel anticancer agents, particularly in the class of steroidal sulfatase (STS) inhibitors.

Rationale for Use

STS is a key enzyme in the biosynthesis of estrogens, and its inhibition is a validated strategy for the treatment of hormone-dependent cancers, such as breast cancer. By replacing the methoxy group with a difluoromethoxy group in estradiol-based compounds, researchers have developed potent STS inhibitors with enhanced metabolic stability and promising antiproliferative activity.

Quantitative Data Summary

The following table summarizes the in vitro activity of 2-difluoromethoxy-substituted estratriene sulfamates against breast cancer cell lines and their inhibitory effect on the steroid sulfatase enzyme.

CompoundTargetCell Line/AssayActivity
2-Difluoromethoxyestradiol-3,17-O,O-bissulfamateProliferationMCF-7GI₅₀ = 0.28 µM
ProliferationMDA-MB-231GI₅₀ = 0.74 µM
Enzyme InhibitionSteroid Sulfatase (JEG-3 cell lysate)IC₅₀ = 44 nM
Enzyme InhibitionSteroid Sulfatase (whole JEG-3 cells)IC₅₀ = 3.7 nM
2-Methoxyestradiol-3,17-O,O-bissulfamate (STX140)ProliferationMCF-7GI₅₀ = 0.52 µM
Enzyme InhibitionSteroid Sulfatase (JEG-3 cell lysate)IC₅₀ = 99 nM
Enzyme InhibitionSteroid Sulfatase (whole JEG-3 cells)IC₅₀ = 4.2 nM
Experimental Protocols

This protocol outlines the key steps in the synthesis of 2-difluoromethoxyestradiol-3,17-O,O-bissulfamate, starting from 2-hydroxy-3-benzyloxyestrone.

Step 1: Difluoromethylation of 2-Hydroxy-3-benzyloxyestrone

  • To a solution of 2-hydroxy-3-benzyloxyestrone in a mixture of acetonitrile and water, add diethyl (bromodifluoromethyl)phosphonate and potassium hydroxide.

  • Stir the reaction mixture at room temperature until completion (monitor by TLC).

  • Work up the reaction to isolate the 2-(difluoromethoxy)-3-benzyloxyestrone.

Step 2: Debenzylation

  • Dissolve the product from Step 1 in a suitable solvent (e.g., THF/isopropanol).

  • Add palladium on charcoal (10% w/w).

  • Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete.

  • Filter and concentrate to yield 2-(difluoromethoxy)estrone.

Step 3: Reduction of the 17-keto group

  • Dissolve the 2-(difluoromethoxy)estrone in a mixture of THF and isopropanol.

  • Cool the solution to 0°C and add sodium borohydride in portions.

  • Stir the reaction at room temperature until completion.

  • Quench the reaction and extract the product to obtain 2-(difluoromethoxy)estradiol.

Step 4: Sulfamoylation

  • Dissolve the 2-(difluoromethoxy)estradiol in N,N-dimethylacetamide (DMA).

  • Add sulfamoyl chloride and stir at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, work up the reaction to isolate the final product, 2-difluoromethoxyestradiol-3,17-O,O-bissulfamate.

G cluster_synthesis Synthesis of 2-Difluoromethoxyestradiol-3,17-O,O-bissulfamate Start 2-Hydroxy-3-benzyloxyestrone Step1 Difluoromethylation Start->Step1 Intermediate1 2-(Difluoromethoxy)-3-benzyloxyestrone Step1->Intermediate1 Step2 Debenzylation (H2, Pd/C) Intermediate1->Step2 Intermediate2 2-(Difluoromethoxy)estrone Step2->Intermediate2 Step3 Reduction (NaBH4) Intermediate2->Step3 Intermediate3 2-(Difluoromethoxy)estradiol Step3->Intermediate3 Step4 Sulfamoylation Intermediate3->Step4 End 2-Difluoromethoxyestradiol-3,17-O,O-bissulfamate Step4->End

Caption: Synthetic workflow for 2-difluoromethoxyestradiol-3,17-O,O-bissulfamate.

This protocol describes the determination of the growth inhibitory (GI₅₀) concentration of the synthesized compounds on MCF-7 and MDA-MB-231 breast cancer cell lines.

  • Cell Seeding: Seed MCF-7 or MDA-MB-231 cells in 96-well plates at a density of 5,000 cells/well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI₅₀ value using a dose-response curve.

This protocol outlines the procedure to determine the IC₅₀ of the compounds against STS in a cell-based assay.

  • Cell Culture: Culture JEG-3 choriocarcinoma cells, which have high endogenous STS activity.

  • Inhibitor Treatment: Treat the cells with various concentrations of the test compounds for a specified period.

  • Substrate Addition: Add a radiolabeled substrate, such as [³H]estrone-3-sulfate, to the cells.

  • Incubation: Incubate the cells to allow for the enzymatic conversion of the substrate.

  • Product Extraction: Stop the reaction and extract the product (e.g., [³H]estrone) using an organic solvent.

  • Quantification: Quantify the amount of radiolabeled product using liquid scintillation counting.

  • Data Analysis: Calculate the percentage of STS inhibition and determine the IC₅₀ value.

Application as a Key Intermediate in Drug Synthesis

This compound serves as a valuable starting material for the synthesis of more complex molecules, including key intermediates for active pharmaceutical ingredients (APIs). A prominent example is its potential role in the synthesis of Pantoprazole, a widely used proton pump inhibitor.

Synthesis of 2-Mercapto-5-difluoromethoxy-1H-benzimidazole

The synthesis of Pantoprazole involves the key intermediate 2-mercapto-5-difluoromethoxy-1H-benzimidazole. This intermediate can be prepared from 4-(difluoromethoxy)aniline, which in turn can be synthesized from this compound via reduction of the nitrile group.

G cluster_synthesis Synthetic Pathway to Pantoprazole Intermediate Start This compound Step1 Reduction of Nitrile Start->Step1 Intermediate1 2-(Difluoromethoxy)aniline Step1->Intermediate1 Step2 Nitration Intermediate1->Step2 Intermediate3 4-(Difluoromethoxy)-1,2-phenylenediamine Step2->Intermediate3 Intermediate2 4-(Difluoromethoxy)-2-nitroaniline Step3 Reduction of Nitro Group Step4 Cyclization with CS2 Intermediate3->Step4 End 2-Mercapto-5-difluoromethoxy-1H-benzimidazole Step4->End G cluster_synthesis Proposed Synthesis of Benzimidazole-based Kinase Inhibitors Start This compound Step1 Hydrolysis to Carboxylic Acid Start->Step1 Intermediate1 2-(Difluoromethoxy)benzoic Acid Step1->Intermediate1 Step2 Condensation with o-Phenylenediamine Intermediate1->Step2 End 2-(2-(Difluoromethoxy)phenyl)-1H-benzo[d]imidazole Scaffold Step2->End

Application Notes and Protocols for 2-(Difluoromethoxy)benzonitrile in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available research specifically detailing the agrochemical applications of 2-(Difluoromethoxy)benzonitrile is limited. The following application notes and protocols are based on the established roles of structurally related fluorinated benzonitriles in agrochemical discovery and provide a framework for the investigation of this specific compound.

Introduction

Benzonitrile derivatives are a cornerstone in the synthesis of a wide range of agrochemicals.[1][2][3] The nitrile functional group is a versatile synthetic handle, readily converted into other functionalities, making it a valuable building block for complex active ingredients.[4] The incorporation of fluorine-containing groups, such as the difluoromethoxy group (-OCHF₂), into agrochemical candidates is a well-established strategy to enhance their biological efficacy.[5][6] Fluorination can significantly improve metabolic stability, increase lipophilicity for better penetration through plant or pest barriers, and enhance binding affinity to target enzymes or receptors.[7][8][9]

Therefore, this compound represents a promising, yet underexplored, intermediate for the development of novel herbicides, fungicides, and insecticides. Its unique combination of a reactive nitrile group and an efficacy-boosting difluoromethoxy substituent makes it a prime candidate for synthesis and screening programs in agrochemical research.

Hypothetical Application Notes

1. Potential as a Precursor for Novel Herbicides

Many commercial herbicides are based on a benzonitrile scaffold. For instance, bromoxynil and ioxynil are potent photosystem II inhibitors, while dichlobenil inhibits cellulose biosynthesis.[10][11] It is plausible that novel derivatives synthesized from this compound could exhibit herbicidal activity through similar or new mechanisms of action. The difluoromethoxy group could enhance the systemic properties of the resulting herbicide, allowing for better translocation within the target weed species.

2. Development of Advanced Fungicides

The development of fungicides with novel modes of action is crucial to combat the rise of resistant fungal strains.[12] Fluorinated compounds are prominent in modern fungicides, often acting as systemic agents that interfere with sterol biosynthesis in fungal cell membranes.[6] this compound can serve as a starting material for the synthesis of new chemical entities designed to target essential fungal enzymes. The enhanced stability conferred by the difluoromethoxy group could lead to longer-lasting disease control in the field.

Experimental Protocols

The following are generalized protocols for the initial screening of this compound or its derivatives for agrochemical activity. These protocols should be adapted based on the specific target organisms and available resources.

Overall Workflow for Agrochemical Screening

Agrochemical_Screening_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening cluster_2 Phase 3: Growth Chamber & Greenhouse Trials cluster_3 Phase 4: Field Trials A Synthesis of Derivatives from This compound B High-Throughput Screening (Single High Dose) A->B C Identify 'Hits' (Active Compounds) B->C D Dose-Response Assays (e.g., EC50 Determination) C->D E Spectrum of Activity Testing (Multiple Species) D->E F Select 'Leads' E->F G Whole Plant Bioassays (Controlled Environment) F->G H Crop Safety/Phytotoxicity Assessment G->H I Select 'Candidates' H->I J Small-Scale Field Trials (Multiple Locations) I->J K Efficacy Validation under Real-World Conditions J->K L Regulatory Data Generation K->L

Caption: General workflow for agrochemical discovery and development.

Protocol 1: Herbicide Efficacy Screening (Whole-Plant Bioassay)

This protocol is adapted from established methods for testing herbicide resistance and efficacy.[13][14]

  • Seed Germination and Plant Growth:

    • Select a panel of representative weed species (e.g., a mix of broadleaf and grass weeds) and a crop species for tolerance testing.

    • Germinate seeds in petri dishes containing agar or on moist filter paper.[13]

    • Transplant seedlings at a uniform growth stage (e.g., two-leaf stage) into pots filled with a standard potting mix.

    • Grow plants in a controlled environment (greenhouse or growth chamber) with standardized temperature, humidity, and photoperiod until they reach the appropriate size for treatment (e.g., 3-4 leaf stage).[15]

  • Preparation of Test Compound:

    • Prepare a stock solution of this compound or its derivative in a suitable solvent (e.g., acetone or DMSO).

    • Create a series of dilutions to test a range of application rates. The rates should bracket a predicted effective dose. Include a surfactant in the final spray solution as recommended for commercial formulations.

  • Herbicide Application:

    • Apply the herbicide solutions to the plants using a precision bench sprayer to ensure uniform coverage.[14]

    • Include two control groups: an untreated control (sprayed with water and surfactant only) and a positive control (a commercial herbicide with a known mode of action).[16]

    • Ensure at least four replicates for each treatment.[16]

  • Data Collection and Analysis:

    • Assess plant injury at set intervals (e.g., 7, 14, and 21 days after treatment).

    • Use a visual rating scale (e.g., 0% = no effect, 100% = plant death).

    • At the end of the experiment, harvest the above-ground biomass, dry it in an oven, and weigh it to determine the percent biomass reduction compared to the untreated control.

    • Analyze the data to determine the GR₅₀ (the dose required to cause a 50% reduction in growth).

Protocol 2: Fungicide Efficacy Screening (In Vitro Microplate Assay)

This protocol is based on high-throughput methods for fungicide screening.[12][17][18]

  • Fungal Culture Preparation:

    • Culture target fungal pathogens (e.g., Phytophthora infestans, Pythium ultimum) on a suitable agar medium, such as Sabouraud Dextrose Agar (SDA).[18]

    • Prepare a spore suspension or mycelial slurry and adjust its concentration using a hemocytometer or spectrophotometer.

  • Microplate Assay Setup:

    • Prepare a stock solution of the test compound in a solvent like DMSO.

    • In a 96-well microtiter plate, perform serial dilutions of the compound in a liquid growth medium (e.g., Potato Dextrose Broth) to create a dose-response curve.[18]

    • Add the standardized fungal inoculum to each well.

    • Include a positive control (a commercial fungicide), a negative/growth control (inoculum with no compound), and a sterility control (medium only).[18]

  • Incubation and Endpoint Reading:

    • Incubate the plates at an optimal temperature for fungal growth (e.g., 25-28°C) for 48-72 hours.

    • Determine fungal growth by measuring the optical density (OD) at a specific wavelength (e.g., 620 nm) using a microplate reader.[17] Alternatively, visual assessment of growth inhibition can be performed.

  • Data Analysis:

    • Calculate the percentage of growth inhibition for each concentration relative to the growth control.

    • Plot the percentage of inhibition against the compound concentration and use a suitable regression model to calculate the EC₅₀ value (the concentration that inhibits 50% of fungal growth).[12]

Data Presentation

Quantitative data should be summarized in tables for clear comparison and analysis.

Table 1: Example Data Summary for Herbicide Efficacy Screening

CompoundTarget WeedApplication Rate (g/ha)Visual Injury (%) (21 DAT)Biomass Reduction (%)
Derivative AAmaranthus retroflexus5085 ± 592 ± 4
Derivative AAmaranthus retroflexus10098 ± 299 ± 1
Derivative AZea mays (Crop)1005 ± 38 ± 5
Commercial Std.Amaranthus retroflexus7595 ± 397 ± 2

Data presented as Mean ± Standard Error.

Table 2: Example Data Summary for Fungicide Efficacy Screening

CompoundFungal PathogenEC₅₀ (µg/mL)MFC/MIC Ratio*
Derivative BPhytophthora infestans1.2 ± 0.3≤ 4 (Fungicidal)
Derivative BPythium ultimum5.8 ± 1.1> 4 (Fungistatic)
Commercial Std.Phytophthora infestans0.5 ± 0.1≤ 4 (Fungicidal)

MFC (Minimum Fungicidal Concentration) / MIC (Minimum Inhibitory Concentration) ratio helps determine if the compound is fungicidal or fungistatic.[18]

Hypothetical Mechanism of Action Pathway

Many benzonitrile herbicides function by disrupting energy production in plant cells.[10] The diagram below illustrates a hypothetical mechanism where a derivative of this compound acts as a mitochondrial uncoupler, similar to ioxynil.[10]

Mitochondrial_Uncoupling cluster_0 Mitochondrial Inner Membrane cluster_1 Intermembrane Space cluster_2 Mitochondrial Matrix ETC Complex I Complex II Complex III Complex IV Protons_High High [H⁺] ETC->Protons_High H⁺ Pumping ATP_Synthase ATP Synthase Protons_Low Low [H⁺] ATP ATP ATP_Synthase->ATP ADP + Pi Protons_High->ATP_Synthase H⁺ Flow Uncoupler Hypothetical Herbicide (Derivative of this compound) Protons_High->Uncoupler Binds H⁺ Uncoupler->Protons_Low Releases H⁺ into Matrix Dissipation Proton Gradient Dissipated ATP Synthesis Halts Cell Death

Caption: Hypothetical mechanism: Mitochondrial uncoupling by a benzonitrile derivative.

References

Application Notes and Protocols for the Synthesis of Novel Triazole-Based Inhibitors Using 2-(Difluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of a novel class of potential enzyme inhibitors utilizing 2-(difluoromethoxy)benzonitrile as a key starting material. The incorporation of the difluoromethoxy (-OCF₂H) group is a strategic approach in modern medicinal chemistry aimed at enhancing the metabolic stability and pharmacokinetic profile of drug candidates.[1] The nitrile functionality of this compound serves as a versatile chemical handle for the construction of various heterocyclic scaffolds, including the 1,2,3-triazole ring system, which is a prominent feature in many biologically active compounds.

Introduction

The difluoromethoxy group is recognized for its ability to act as a lipophilic hydrogen bond donor, a feature that can contribute to improved target binding and cell permeability.[1] Its resistance to enzymatic cleavage, particularly by cytochrome P450 enzymes, makes it a valuable substituent for designing more robust drug candidates.[1] This protocol outlines a synthetic pathway to a triazole-based inhibitor, a class of compounds known to exhibit a wide range of biological activities, including antifungal and anticancer properties. The synthesis leverages the reactivity of the benzonitrile group to construct the core inhibitor scaffold.

Data Presentation

The following table summarizes the inhibitory activities of representative triazole-based inhibitors and related compounds containing the difluoromethoxy group against their respective targets. This data is provided for comparative purposes to highlight the potential potency of inhibitors derived from this compound.

Compound ClassInhibitor ExampleTargetIC50Reference
Triazole-based AntifungalsVoriconazole AnaloguesCytochrome P450 14α-demethylase (CYP51)0.0152 µg/mL[1]
Biphenyl-triazole-benzonitrilesCompound 7PD-1/PD-L1 Interaction8.52 µM
2-Difluoromethoxy-substituted EstratrienesBis-sulfamate 10Steroid Sulfatase (STS)3.7 nM[2]

Experimental Protocols

This section details a representative protocol for the synthesis of a 1-substituted-4-(2-(difluoromethoxy)phenyl)-1H-1,2,3-triazole inhibitor, starting from this compound. The protocol is based on established synthetic methodologies for the formation of triazole rings from nitriles.

Protocol 1: Synthesis of 5-(2-(Difluoromethoxy)phenyl)-1H-tetrazole

This initial step converts the nitrile group into a tetrazole ring, which can then be alkylated to generate the final triazole inhibitor.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Triethylamine hydrochloride (Et₃N·HCl)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in DMF.

  • Add sodium azide (1.5 eq) and triethylamine hydrochloride (1.5 eq) to the solution.

  • Heat the reaction mixture to 120 °C and stir for 24 hours.

  • Cool the reaction to room temperature and pour it into a beaker containing ice-water.

  • Acidify the mixture with concentrated HCl to a pH of approximately 2, which will result in the precipitation of the product.

  • Collect the solid precipitate by vacuum filtration and wash with cold water.

  • Dissolve the crude product in ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired tetrazole.

Protocol 2: N-Alkylation of 5-(2-(Difluoromethoxy)phenyl)-1H-tetrazole

This step introduces a substituent onto the tetrazole ring, which is a common strategy for modulating the biological activity of the inhibitor.

Materials:

  • 5-(2-(Difluoromethoxy)phenyl)-1H-tetrazole

  • Appropriate alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Deionized water

  • Ethyl acetate

Procedure:

  • To a solution of 5-(2-(difluoromethoxy)phenyl)-1H-tetrazole (1.0 eq) in acetone, add potassium carbonate (2.0 eq).

  • Add the desired alkyl halide (1.1 eq) dropwise to the suspension.

  • Reflux the reaction mixture for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with deionized water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the final N-alkylated tetrazole inhibitor.

Visualizations

Signaling Pathway

The synthesized triazole-based inhibitors can potentially target various signaling pathways depending on the nature of the substituent introduced in the N-alkylation step. For instance, if designed to target a specific kinase, the inhibitor would interfere with the phosphorylation cascade that regulates cellular processes like proliferation and survival.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Downstream Kinase 1 Receptor->Kinase1 Activates Kinase2 Downstream Kinase 2 Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Regulates Inhibitor Synthesized Inhibitor (Triazole-based) Inhibitor->Kinase1 Inhibits experimental_workflow Start Start: This compound Step1 Protocol 1: Tetrazole Formation Start->Step1 Intermediate 5-(2-(Difluoromethoxy)phenyl)-1H-tetrazole Step1->Intermediate Step2 Protocol 2: N-Alkylation Intermediate->Step2 Product Final Inhibitor: N-Substituted Tetrazole Step2->Product Purification Purification (Column Chromatography) Product->Purification Characterization Characterization (NMR, MS) Purification->Characterization BioAssay Biological Evaluation (e.g., IC50 determination) Characterization->BioAssay DataAnalysis Data Analysis BioAssay->DataAnalysis

References

Application Notes and Protocols for the Analytical Characterization of 2-(Difluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical characterization of 2-(Difluoromethoxy)benzonitrile. The methods described herein are essential for the quality control, stability testing, and comprehensive analysis of this compound in research and development settings.

Compound Information:

  • Compound Name: this compound

  • CAS Number: 56935-78-5[1]

  • Molecular Formula: C₈H₅F₂NO[1]

  • Molecular Weight: 169.13 g/mol [1]

Spectroscopic Methods

Spectroscopic techniques are fundamental for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the fluorine atoms within the molecule.

Predicted NMR Data:

The following table summarizes the predicted chemical shifts (δ) for this compound. These predictions are based on the analysis of structurally similar compounds, including 4-(difluoromethoxy)benzonitrile, and computational NMR prediction tools.[2] It is important to note that actual experimental values may vary.

Nucleus Predicted Chemical Shift (ppm) Predicted Multiplicity Assignment
¹H7.7 - 7.9mAromatic protons
¹H7.3 - 7.5mAromatic protons
¹H6.9 - 7.2t (J ≈ 73 Hz)-OCHF₂
¹³C~160 (t)t-OCHF₂
¹³C134 - 136sAromatic CH
¹³C128 - 130sAromatic CH
¹³C122 - 124sAromatic CH
¹³C115 - 117sAromatic C-CN
¹³C114 - 116s-C≡N
¹³C110 - 112sAromatic C-O
¹⁹F-80 to -85d (J ≈ 73 Hz)-OCHF₂

Note: Predicted values are for a standard deuterated solvent like CDCl₃ and are relative to TMS for ¹H and ¹³C, and CFCl₃ for ¹⁹F.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Use a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-coupled or decoupled ¹⁹F NMR spectrum.

    • Set the spectral width to cover an appropriate range for the difluoromethoxy group (e.g., -70 to -90 ppm).

  • Data Processing: Process the acquired data with appropriate Fourier transformation, phase correction, and baseline correction.

NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis A Dissolve Sample in Deuterated Solvent B ¹H NMR A->B C ¹³C NMR A->C D ¹⁹F NMR A->D E Fourier Transform, Phase & Baseline Correction B->E C->E D->E F Structure Confirmation E->F GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis A Prepare Dilute Solution B Inject Sample A->B C Separation on Column B->C D Ionization (EI) C->D E Mass Analysis D->E F Identify Molecular Ion & Fragmentation Pattern E->F HPLC_Workflow A Prepare Mobile Phase & Sample Solution B Equilibrate HPLC System & Column A->B C Inject Sample B->C D Chromatographic Separation C->D E UV Detection D->E F Data Acquisition & Processing E->F G Purity Calculation F->G Thermal_Analysis_Workflow A Weigh Sample into TGA/DSC Pan B Place Sample in Instrument A->B C Set Temperature Program & Atmosphere B->C D Run TGA/DSC Analysis C->D E Analyze Thermogram D->E F Determine Decomposition Temperature (TGA) & Melting Point (DSC) E->F

References

Application Notes: The Strategic Role of the Difluoromethoxy Group in Modern Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The introduction of fluorine-containing functional groups is a well-established strategy in medicinal chemistry to optimize the physicochemical and pharmacokinetic properties of drug candidates. Among these, the difluoromethoxy group (-OCF₂H) has emerged as a particularly valuable moiety. Its unique electronic and steric properties can be leveraged to enhance metabolic stability, modulate lipophilicity, and introduce favorable interactions with biological targets. These application notes provide an overview of the strategic use of the difluoromethoxy group in drug design for researchers, scientists, and drug development professionals.

Physicochemical Properties and Their Implications

The difluoromethoxy group imparts a unique combination of properties that can be advantageous in drug design:

  • Lipophilicity: The -OCF₂H group is more lipophilic than a methoxy (-OCH₃) group, but generally less so than a trifluoromethoxy (-OCF₃) group. This moderate increase in lipophilicity can improve a compound's membrane permeability and, consequently, its oral absorption. The precise impact on lipophilicity is context-dependent and can be influenced by the electronic environment of the molecule.[1]

  • Electronic Effects: The difluoromethoxy group is weakly electron-withdrawing, which can influence the pKa of nearby functional groups and modulate interactions with biological targets.

  • Hydrogen Bonding: A key feature of the -OCF₂H group is the ability of its hydrogen atom to act as a hydrogen bond donor. This is a rare characteristic for a lipophilic group and allows it to serve as a bioisostere for more polar groups like hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups.[1][2][3] This can help maintain or even enhance binding affinity to a target protein while improving other drug-like properties.

Impact on Metabolic Stability

A primary motivation for incorporating a difluoromethoxy group is to enhance a drug's metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, particularly cytochrome P450 (CYP) enzymes.[1][4]

  • Blocking Metabolic Hotspots: The -OCF₂H group is often used to replace metabolically labile moieties, such as methoxy groups, which are susceptible to O-demethylation.[1][4] This modification can significantly increase the compound's half-life and improve its oral bioavailability.

  • Shifting Metabolic Pathways: While the difluoromethoxy group itself is robust, its introduction can sometimes shift the metabolic focus to other parts of the molecule. Therefore, a comprehensive metabolic profiling of new analogues is always recommended.[4]

Role in Target Binding and Bioisosterism

The difluoromethoxy group can play a crucial role in the interaction of a drug with its biological target.

  • Bioisosteric Replacement: As a bioisostere of hydroxyl, thiol, and amine groups, the -OCF₂H group can maintain key hydrogen bonding interactions within a protein's binding pocket.[2] This allows for the optimization of pharmacokinetic properties without sacrificing potency.

  • Conformational Effects: The introduction of the difluoromethoxy group can influence the preferred conformation of a molecule, which may lead to a more favorable orientation for binding to the target.

Case Studies: Approved Drugs Featuring the Difluoromethoxy Group

The successful application of the difluoromethoxy group is evident in several marketed drugs:

  • Pantoprazole: A proton pump inhibitor used to treat acid-related gastrointestinal disorders. The difluoromethoxy group on the benzimidazole ring is critical for its chemical stability and mechanism of action.[1]

  • Roflumilast: A selective phosphodiesterase-4 (PDE4) inhibitor for the treatment of chronic obstructive pulmonary disease (COPD). The difluoromethoxy group in roflumilast contributes to its potency and metabolic stability.[1]

Data Presentation

Table 1: Comparative Physicochemical Properties of Functional Groups

Functional GroupHansch π Value (Lipophilicity)Hammett σp Constant (Electronic Effect)Hydrogen Bond Donating Ability
Methoxy (-OCH₃)-0.02-0.27No
Difluoromethoxy (-OCF₂H) +0.49 +0.14 Yes (weak)
Trifluoromethoxy (-OCF₃)+1.04+0.35No

Note: These are representative values and can vary depending on the molecular context.

Table 2: Hypothetical Comparison of a Methoxy vs. Difluoromethoxy Analogue

PropertyMethoxy AnalogueDifluoromethoxy AnalogueRationale for Change
LogP 2.53.0Increased lipophilicity of -OCF₂H group.
Metabolic Half-life (t½) in Human Liver Microsomes 15 min90 min-OCF₂H group blocks O-demethylation.
Target Binding Affinity (IC₅₀) 10 nM12 nMMaintained binding through bioisosteric replacement.
Membrane Permeability (Papp) 5 x 10⁻⁶ cm/s9 x 10⁻⁶ cm/sIncreased lipophilicity enhances passive diffusion.

Note: These are hypothetical values to illustrate the expected trends when replacing a methoxy group with a difluoromethoxy group.

Mandatory Visualizations

G Pantoprazole Mechanism of Action cluster_parietal_cell Parietal Cell pantoprazole Pantoprazole (Prodrug) activated_pantoprazole Activated Sulfenamide Form pantoprazole->activated_pantoprazole Acid-catalyzed activation proton_pump H+/K+ ATPase (Proton Pump) activated_pantoprazole->proton_pump Irreversible covalent bonding to Cys residues gastric_lumen Gastric Lumen (Acidic Environment) proton_pump->gastric_lumen H+ secretion inhibition Inhibition of Acid Secretion proton_pump->inhibition h_plus H+ k_plus K+ gastric_lumen->proton_pump K+ uptake

Caption: Mechanism of action of pantoprazole in gastric parietal cells.

G Roflumilast Signaling Pathway roflumilast Roflumilast pde4 Phosphodiesterase 4 (PDE4) roflumilast->pde4 Inhibition camp cAMP pde4->camp Hydrolysis amp AMP pka Protein Kinase A (PKA) camp->pka Activation inflammation Inflammatory Response pka->inflammation Suppression

Caption: Roflumilast inhibits PDE4, leading to anti-inflammatory effects.

G Experimental Workflow for Evaluating a Difluoromethoxy Analogue synthesis Synthesis of Difluoromethoxy Analogue physchem Physicochemical Characterization (LogP, pKa, Solubility) synthesis->physchem in_vitro In Vitro Assays physchem->in_vitro metabolic_stability Metabolic Stability (Microsomes, Hepatocytes) in_vitro->metabolic_stability permeability Membrane Permeability (PAMPA, Caco-2) in_vitro->permeability binding Target Binding Affinity (Enzyme/Receptor Assay) in_vitro->binding in_vivo In Vivo Studies (Pharmacokinetics, Efficacy) in_vitro->in_vivo Lead Optimization

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(Difluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-(Difluoromethoxy)benzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate a smooth and efficient synthesis process.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A common and effective method for synthesizing this compound is through the O-difluoromethylation of 2-hydroxybenzonitrile (also known as salicylonitrile). This reaction is typically achieved by generating difluorocarbene (:CF₂) in situ, which then reacts with the phenoxide of 2-hydroxybenzonitrile. A widely used precursor for difluorocarbene is sodium chlorodifluoroacetate (ClCF₂CO₂Na).[1][2]

Q2: What is the proposed reaction mechanism for the difluoromethylation of 2-hydroxybenzonitrile with sodium chlorodifluoroacetate?

The reaction proceeds via the thermal decarboxylation of sodium chlorodifluoroacetate to generate the electrophilic difluorocarbene.[1] The 2-hydroxybenzonitrile is deprotonated by a base to form a nucleophilic phenoxide, which then traps the difluorocarbene. Subsequent protonation yields the desired this compound.[1]

Q3: What are the critical reaction parameters to control for a successful synthesis?

The key parameters to monitor and control are:

  • Temperature: The decarboxylation of sodium chlorodifluoroacetate is temperature-dependent. A sufficiently high temperature is required for the efficient generation of difluorocarbene.[1][3]

  • Solvent: A polar aprotic solvent, such as DMF or acetonitrile, is generally preferred to facilitate the reaction.[2][4]

  • Base: A suitable base is required to deprotonate the phenolic hydroxyl group of 2-hydroxybenzonitrile, forming the reactive phenoxide.[4]

  • Moisture: The presence of excessive water can potentially lead to side reactions, so anhydrous conditions are often recommended.[4]

Q4: How can I monitor the progress of the reaction?

The progress of the reaction can be effectively monitored by Thin-Layer Chromatography (TLC). A suitable eluent system, such as a mixture of hexanes and ethyl acetate, can be used to separate the starting material (2-hydroxybenzonitrile) from the product (this compound). The spots can be visualized under UV light (254 nm).[2]

Troubleshooting Guide

Problem Possible Causes Solutions & Recommendations
Low or No Conversion of Starting Material Insufficient Temperature: The reaction temperature may be too low for the efficient decarboxylation of sodium chlorodifluoroacetate.Gradually increase the reaction temperature and monitor the progress by TLC. Be aware that excessively high temperatures can lead to decomposition.
Inactive Reagents: The sodium chlorodifluoroacetate may have degraded, or the base may be of poor quality.Use fresh, high-purity reagents. Ensure that the base is sufficiently strong to deprotonate the phenol.
Incomplete Deprotonation: The base may not be strong enough to fully deprotonate the 2-hydroxybenzonitrile.Consider using a stronger base. However, be cautious as very strong bases can promote side reactions.[4]
Formation of Significant Byproducts Side Reactions of Difluorocarbene: Difluorocarbene is a reactive intermediate and can potentially react with other nucleophiles present in the reaction mixture.Ensure an adequate concentration of the phenoxide to efficiently trap the difluorocarbene as it is formed.
Decomposition of Starting Material or Product: The reaction conditions (e.g., high temperature, strong base) may be too harsh.Attempt the reaction under milder conditions (e.g., lower temperature for a longer duration) and monitor for byproduct formation.
Difficult Purification of the Final Product Co-elution with Starting Material: The product and starting material may have similar polarities, making separation by column chromatography challenging.Optimize the eluent system for column chromatography to achieve better separation. Consider recrystallization as an alternative or additional purification step.
Presence of Non-polar Impurities: Byproducts from the decomposition of reagents may be present.A thorough aqueous workup can help remove many inorganic impurities before chromatographic purification.

Experimental Protocols

Synthesis of this compound from 2-Hydroxybenzonitrile

This protocol is an adapted procedure based on the difluoromethylation of phenols using sodium chlorodifluoroacetate.[1][2]

Materials:

  • 2-Hydroxybenzonitrile

  • Sodium chlorodifluoroacetate

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Deionized water

  • Ethyl acetate

  • Hexanes

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxybenzonitrile (1.0 eq) and potassium carbonate (2.0 eq).

  • The flask is then purged with an inert gas (e.g., nitrogen or argon).

  • Add anhydrous DMF via syringe.

  • Reaction: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Add sodium chlorodifluoroacetate (2.5 eq) to the reaction mixture in one portion.

  • Heat the reaction mixture to 110-120 °C and stir vigorously.

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).

  • Workup: Cool the reaction mixture to room temperature.

  • Pour the mixture into deionized water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure this compound.

Data Presentation

Table 1: Reaction Conditions for Difluoromethylation of Phenols
ParameterCondition 1Condition 2Source
Difluoromethylating Agent Sodium chlorodifluoroacetateSodium chlorodifluoroacetate[1][2]
Substrate Substituted Phenol2-Hydroxybenzonitrile (proposed)[1]
Base Potassium CarbonatePotassium Carbonate[5]
Solvent DMF/WaterAnhydrous DMF[2]
Temperature 120 °C110-120 °C[1]
Reaction Time 2 hours2-4 hours (monitored by TLC)[1]
Yield 94% (for a specific substituted phenol)To be determined[1]

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction cluster_workup Workup cluster_purification Purification setup 1. Reaction Setup (2-Hydroxybenzonitrile, K2CO3, DMF) phenoxide 2. Phenoxide Formation (Stir at RT) setup->phenoxide addition 3. Add Reagent (Sodium Chlorodifluoroacetate) phenoxide->addition heating 4. Heating (110-120 °C) addition->heating monitoring 5. Monitor by TLC heating->monitoring quench 6. Quench with Water monitoring->quench Reaction Complete extract 7. Extraction (Ethyl Acetate) quench->extract wash 8. Wash with Brine extract->wash dry 9. Dry and Concentrate wash->dry chromatography 10. Column Chromatography dry->chromatography product Pure this compound chromatography->product troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield Observed check_conversion Check TLC for Starting Material start->check_conversion high_sm High Amount of Starting Material check_conversion->high_sm Yes low_sm Low Amount of Starting Material check_conversion->low_sm No increase_temp Increase Temperature or Time high_sm->increase_temp check_reagents Check Reagent Quality high_sm->check_reagents check_byproducts Check TLC for Byproducts low_sm->check_byproducts byproducts_present Significant Byproducts check_byproducts->byproducts_present Yes no_byproducts No Significant Byproducts check_byproducts->no_byproducts No milder_conditions Use Milder Conditions byproducts_present->milder_conditions purification_issue Investigate Purification Loss no_byproducts->purification_issue

References

Technical Support Center: Purification of Crude 2-(Difluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-(Difluoromethoxy)benzonitrile. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.

Troubleshooting Guides

This section addresses specific problems that may arise during the purification of this compound.

Issue 1: Low Purity After Column Chromatography

Potential Cause Recommended Solution
Inappropriate Solvent System The polarity of the eluent may be too high, causing co-elution of impurities with the product.
- Action: Systematically screen for an optimal solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane).[1]
- Action: Employ a gradient elution, starting with a low polarity mobile phase and gradually increasing the polarity.
Column Overloading The amount of crude material applied to the column exceeds its separation capacity.
- Action: Reduce the amount of sample loaded onto the column. A general rule of thumb is to use a sample-to-silica ratio of 1:30 to 1:100.
Improper Column Packing Channels or cracks in the stationary phase can lead to poor separation.
- Action: Ensure the silica gel is packed uniformly. The wet slurry method is often preferred to minimize air bubbles and channeling.[2]
Compound is Unstable on Silica Gel The difluoromethoxy group or nitrile functionality may be sensitive to the acidic nature of silica gel.
- Action: Consider using a different stationary phase, such as alumina (neutral or basic) or a reverse-phase silica gel (e.g., C18).[2]

Issue 2: Oiling Out During Recrystallization

Potential Cause Recommended Solution
Inappropriate Solvent Choice The solubility of the compound is too high in the chosen solvent, even at low temperatures, or the solvent is too nonpolar.
- Action: Conduct a solvent screen to identify a suitable solvent or solvent pair. An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1]
- Action: If a single solvent is not effective, try a binary solvent system. Dissolve the compound in a "good" solvent at an elevated temperature and then add a "poor" solvent dropwise until turbidity persists.
Cooling Rate is Too Fast Rapid cooling can lead to the formation of an oil instead of crystals.
- Action: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.[1] Insulating the flask can also help to slow the cooling process.
Presence of Impurities Impurities can lower the melting point of the mixture and interfere with crystal lattice formation.
- Action: Attempt to remove impurities by another method, such as a preliminary column chromatography, before recrystallization.[1]
- Action: Add a small amount of activated carbon to the hot solution to adsorb colored and some polar impurities, followed by hot filtration.

Issue 3: Product Degradation During Distillation

Potential Cause Recommended Solution
High Temperature The compound may be thermally labile and decompose at its atmospheric boiling point.
- Action: Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point.[3][4]
Presence of Acidic or Basic Impurities Trace amounts of acids or bases can catalyze decomposition at elevated temperatures.
- Action: Neutralize the crude product with a dilute aqueous wash (e.g., sodium bicarbonate or dilute HCl) before distillation. Ensure the product is thoroughly dried after washing.[3][4]
Extended Heating Time Prolonged exposure to high temperatures can lead to degradation.
- Action: Ensure efficient heating and insulation of the distillation apparatus to minimize the time required for distillation.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended methods for purifying crude this compound?

A1: The two main purification techniques for this compound are column chromatography and recrystallization.[1] The choice between these methods depends on the nature and quantity of the impurities present. For removing closely related impurities, column chromatography is often more effective. Recrystallization is a good option for removing smaller amounts of impurities if a suitable solvent is found. Distillation under reduced pressure can also be employed if the impurities have significantly different boiling points from the product.[3][4]

Q2: What are some potential impurities in crude this compound?

A2: While specific impurities will depend on the synthetic route, potential contaminants could include:

  • Starting materials: Unreacted precursors from the synthesis.

  • Side products: Isomers or products from side reactions.

  • Reagents: Excess reagents used in the synthesis.

  • Hydrolysis products: The nitrile group could be partially hydrolyzed to the corresponding amide or carboxylic acid if exposed to acidic or basic conditions, especially in the presence of water.[1]

Q3: How can I monitor the purity of my fractions during column chromatography?

A3: Thin Layer Chromatography (TLC) is the most common method for monitoring the progress of column chromatography.[5] Small aliquots of the collected fractions are spotted on a TLC plate, which is then developed in an appropriate solvent system. The spots are visualized (e.g., under UV light) to determine which fractions contain the pure product.

Q4: What are some suitable solvent systems for column chromatography of this compound?

A4: While the optimal solvent system should be determined empirically using TLC, good starting points for a normal-phase silica gel column would be mixtures of a non-polar solvent and a moderately polar solvent. Examples include:

  • Hexanes/Ethyl Acetate

  • Heptane/Dichloromethane

  • Cyclohexane/Ethyl Acetate

The ratio of the solvents should be adjusted to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired compound on a TLC plate.

Q5: My purified this compound is a solid. What solvents are recommended for recrystallization?

A5: A solvent screening is the best approach to find an ideal recrystallization solvent.[1] Good candidates to start with include:

  • Alcohols: Ethanol, Isopropanol

  • Esters: Ethyl acetate

  • Aromatic hydrocarbons: Toluene

  • Mixtures: A common technique is to dissolve the compound in a hot solvent in which it is highly soluble (e.g., ethanol or ethyl acetate) and then add a solvent in which it is poorly soluble (e.g., water or hexanes) until the solution becomes cloudy.

Experimental Protocols

Protocol 1: Column Chromatography

  • Preparation of the Column:

    • Select a glass column of an appropriate size.

    • Insert a small plug of cotton or glass wool at the bottom of the column.[2]

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluting solvent.

    • Carefully pour the slurry into the column, allowing the silica to settle without air bubbles. Gently tap the column to ensure even packing.

    • Add another layer of sand on top of the silica gel.

    • Drain the solvent until it is level with the top of the sand.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluting solvent.

    • Carefully apply the sample solution to the top of the column.

    • Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin adding the eluting solvent to the top of the column.

    • Apply gentle pressure (e.g., with a pipette bulb or compressed air) to start the flow of the mobile phase through the column.

    • Collect the eluent in a series of labeled test tubes or flasks.

    • If using a gradient elution, gradually increase the polarity of the solvent mixture.

  • Analysis and Product Isolation:

    • Analyze the collected fractions for the presence of the desired product using TLC.

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Recrystallization

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a small amount of the chosen recrystallization solvent.

    • Gently heat the mixture on a hot plate while stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution. Avoid adding a large excess of solvent.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated carbon and swirl the flask.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if activated carbon was used):

    • Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold recrystallization solvent.

  • Drying:

    • Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.

Visualizations

experimental_workflow cluster_purification Purification Workflow crude_product Crude this compound column_chromatography Column Chromatography crude_product->column_chromatography recrystallization Recrystallization crude_product->recrystallization distillation Vacuum Distillation crude_product->distillation purity_check Purity Analysis (TLC, HPLC, NMR) column_chromatography->purity_check recrystallization->purity_check distillation->purity_check purity_check->column_chromatography If impure purity_check->recrystallization If impure pure_product Pure Product purity_check->pure_product If pure

Caption: General workflow for the purification of this compound.

troubleshooting_logic start Purification Attempt low_purity Low Purity? start->low_purity oiling_out Oiling Out? low_purity->oiling_out No optimize_chromatography Optimize Chromatography (Solvent, Loading) low_purity->optimize_chromatography Yes degradation Degradation? oiling_out->degradation No optimize_recrystallization Optimize Recrystallization (Solvent, Cooling Rate) oiling_out->optimize_recrystallization Yes use_vacuum_distillation Use Vacuum Distillation degradation->use_vacuum_distillation Yes success Successful Purification degradation->success No optimize_chromatography->start optimize_recrystallization->start use_vacuum_distillation->start

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: Synthesis of 2-(Difluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-(Difluoromethoxy)benzonitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly the formation of impurities, during the synthesis process.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent method is the O-difluoromethylation of 2-hydroxybenzonitrile (also known as salicylonitrile). This reaction typically involves a difluorocarbene precursor, which reacts with the phenolate anion of 2-hydroxybenzonitrile generated under basic conditions.[1] Common difluoromethylating agents include sodium chlorodifluoroacetate or difluoromethyltriflate.[2][3]

Q2: What is the most common impurity I am likely to encounter?

A2: The most common impurity is typically unreacted starting material, 2-hydroxybenzonitrile.[2][4] Incomplete reaction is a frequent cause, and its presence can be confirmed by analytical techniques like HPLC or TLC.[1][5]

Q3: My reaction has a low yield and produces several byproducts. What could be the cause?

A3: Low yields can stem from several factors. The choice of base and solvent is critical; for instance, protic solvents can solvate and reduce the reactivity of the base.[6] High temperatures can sometimes lead to decomposition or self-condensation of the starting material or product.[4] Additionally, the stability of the difluoromethylating agent is crucial, as decomposition can lead to unwanted side reactions.[6]

Q4: Can impurities arise from the starting material, 2-hydroxybenzonitrile?

A4: Yes. If the 2-hydroxybenzonitrile starting material is impure, those impurities will carry through or potentially react to form other byproducts. For example, positional isomers like 3- or 4-hydroxybenzonitrile would lead to the corresponding isomeric products, 3-(difluoromethoxy)benzonitrile or 4-(difluoromethoxy)benzonitrile. Furthermore, residual precursors from the synthesis of 2-hydroxybenzonitrile, such as salicylaldehyde or salicylaldoxime, could also be present and react.[4]

Q5: How can I detect and identify impurities in my final product?

A5: A combination of chromatographic and spectroscopic methods is recommended. High-Performance Liquid Chromatography (HPLC) with UV detection is excellent for quantifying purity and separating the product from unreacted starting materials and byproducts.[5][7] Gas Chromatography-Mass Spectrometry (GC-MS) is useful for identifying volatile impurities. For structural confirmation of unknown impurities, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and high-resolution mass spectrometry are invaluable.[5]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Symptom / Observation Possible Cause(s) Suggested Solutions & Preventative Measures
Major peak corresponding to starting material (2-hydroxybenzonitrile) in post-reaction analysis (HPLC, GC-MS, TLC). 1. Incomplete reaction: Insufficient reaction time, temperature, or reagent stoichiometry.[4] 2. Ineffective base: The chosen base may not be strong enough to fully deprotonate the phenol, or its reactivity may be hindered by the solvent.[6]1. Optimize reaction conditions: Increase reaction time, cautiously increase temperature, or use a slight excess of the difluoromethylating agent. Monitor reaction progress by TLC or HPLC.[1][4] 2. Select an appropriate base/solvent system: Use a stronger base like cesium carbonate or potassium hydroxide.[2][3] Employ a polar aprotic solvent (e.g., DMF, acetonitrile) to enhance base reactivity.[6]
Presence of an isomer in the final product (e.g., 3- or 4-(Difluoromethoxy)benzonitrile). Impure starting material: The 2-hydroxybenzonitrile used contained positional isomers (3- or 4-hydroxybenzonitrile).Verify starting material purity: Analyze the 2-hydroxybenzonitrile starting material by HPLC or GC-MS before starting the synthesis. If necessary, purify the starting material by recrystallization or column chromatography.
Low yield with unidentified, possibly polymeric, baseline material on TLC/HPLC. 1. High reaction temperature: Elevated temperatures can cause decomposition or polymerization of reactants or products.[4] 2. Difluoromethylating agent decomposition: Some difluorocarbene precursors can self-react or decompose, especially under harsh conditions.1. Maintain strict temperature control: Ensure the reaction temperature does not exceed the recommended range.[4] 2. Choose a stable reagent: Use a bench-stable difluoromethylating agent like sodium chlorodifluoroacetate.[1][3] Ensure it is added under controlled conditions.
Formation of aryl-triflate byproduct. Specific to using difluoromethyltriflate (HCF₂OTf) as the reagent: The triflate group can sometimes act as a leaving group, leading to triflation of the phenol as a side reaction.[2]Optimize base and addition: Ensure a sufficient excess of a strong, non-nucleophilic base is present to favor the difluoromethylation pathway over triflation. Slower, controlled addition of the triflate reagent may also minimize this side reaction.
Table 1: Common Impurities and Their Identification
Impurity NameChemical StructureLikely OriginRecommended Analytical TechniqueKey Signature
2-Hydroxybenzonitrile C₇H₅NOUnreacted starting material[2]HPLC, GC-MS, TLCShorter retention time than the product in RP-HPLC.[1] Presence of a broad -OH peak in ¹H NMR.
3-(Difluoromethoxy)benzonitrile C₈H₅F₂NOIsomeric impurity in starting materialHPLC, GC-MS, ¹⁹F NMRDifferent retention time in chromatography. Distinct aromatic proton splitting pattern in ¹H NMR and a unique ¹⁹F NMR chemical shift.
Aryl Triflate Byproduct C₈H₄F₃NO₃SSide reaction with triflate-based reagents[2]LC-MS, ¹⁹F NMRMolecular ion peak corresponding to the triflated product in MS. A distinct singlet in the ¹⁹F NMR spectrum for the -CF₃ group.

Experimental Protocols

Representative Synthesis of this compound

This protocol is a representative example based on common literature procedures for the O-difluoromethylation of phenols using sodium chlorodifluoroacetate.[1][3]

Materials:

  • 2-Hydroxybenzonitrile

  • Sodium chlorodifluoroacetate (ClCF₂CO₂Na)

  • Cesium Carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxybenzonitrile (1.0 equiv), cesium carbonate (1.5 equiv), and sodium chlorodifluoroacetate (2.0 equiv).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., Nitrogen or Argon).

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or HPLC. A typical reaction time is 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding deionized water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound.

Visualizations

Impurity Identification Workflow

The following diagram illustrates a logical workflow for identifying an unknown impurity during synthesis.

G cluster_0 Impurity Detection & Characterization A Crude Product Sample B Analytical Chromatography (HPLC, GC, TLC) A->B C Unknown Peak Detected B->C D Isolate Impurity (Prep-HPLC, Column) C->D E Spectroscopic Analysis (MS, NMR) D->E F Structure Elucidation E->F G Hypothesize Origin (Side Reaction, Starting Material) F->G H Implement Corrective Action G->H

Caption: A workflow for the detection, isolation, and identification of impurities.

Potential Impurity Formation Pathways

This diagram shows the main reaction pathway and two common pathways for impurity formation.

G SM 2-Hydroxybenzonitrile (Starting Material) Conditions1 Base, Heat (Incomplete Reaction) SM->Conditions1 Conditions2 Base, Heat (Successful Reaction) SM->Conditions2 Reagent ClCF2CO2Na (Difluoromethylating Agent) Reagent->Conditions2 Conditions3 Base, Heat (Isomer Reacts) Reagent->Conditions3 Product This compound (Desired Product) Impurity1 Unreacted 2-Hydroxybenzonitrile Impurity2 Isomeric Product (e.g., 3-isomer) SM_Isomer 3-Hydroxybenzonitrile (Starting Material Impurity) SM_Isomer->Conditions3 Conditions1->Impurity1 Conditions2->Product Conditions3->Impurity2

Caption: Reaction pathways leading to the desired product and common impurities.

References

troubleshooting failed reactions involving 2-(Difluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-(Difluoromethoxy)benzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common synthetic transformations involving this versatile reagent.

Frequently Asked Questions (FAQs)

General

Q1: What are the key reactive sites of this compound?

The primary reactive sites are the nitrile group (-CN) and the aromatic ring. The nitrile group can undergo hydrolysis to a carboxylic acid or reduction to a primary amine. The aromatic ring can participate in reactions such as nucleophilic aromatic substitution or cross-coupling reactions, although the difluoromethoxy group and the nitrile group influence its reactivity.

Q2: How stable is the difluoromethoxy group under typical reaction conditions?

The difluoromethoxy group is generally stable under a wide range of acidic and basic conditions, making it a robust functional group in multi-step syntheses. However, extremely harsh conditions should be avoided to prevent potential degradation.

Hydrolysis to 2-(Difluoromethoxy)benzoic acid

Q3: My hydrolysis of this compound to 2-(Difluoromethoxy)benzoic acid is showing low yield. What are the common causes?

Low yields in the hydrolysis of this compound are often due to incomplete reaction or formation of the intermediate amide. Key factors to consider are the reaction time, temperature, and the concentration of the acid or base used.

Troubleshooting Failed Hydrolysis Reactions

Observation Potential Cause Suggested Solution
Starting material remains Incomplete reaction.Increase reaction time and/or temperature. Ensure adequate concentration of acid or base.
Isolation of a neutral compound instead of the acid Formation of the intermediate, 2-(Difluoromethoxy)benzamide.Prolong the reaction time or increase the temperature to drive the hydrolysis of the amide to the carboxylic acid.
Complex mixture of products Decomposition under harsh conditions.Use milder reaction conditions (e.g., lower temperature, less concentrated acid/base) and monitor the reaction progress closely by TLC or LC-MS.

Experimental Protocol: Basic Hydrolysis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 equiv) in a suitable solvent such as ethanol or a mixture of water and a co-solvent.

  • Addition of Base: Add an aqueous solution of a strong base, such as sodium hydroxide (2.0-3.0 equiv).

  • Heating: Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and remove any organic solvent under reduced pressure. Dilute the aqueous residue with water and wash with a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material or non-acidic byproducts.

  • Acidification: Cool the aqueous layer in an ice bath and acidify with a concentrated acid (e.g., HCl) until the pH is ~1-2.

  • Isolation: The product, 2-(Difluoromethoxy)benzoic acid, will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Illustrative Data for Hydrolysis of a Related Benzonitrile

The following data is for the hydrolysis of a similar fluorinated benzonitrile and is intended to be illustrative. Actual yields for this compound may vary.

Base Solvent Temperature Time Yield of Carboxylic Acid
NaOHEthanol/WaterReflux12 h~85%
KOHEthylene Glycol150 °C6 h~90%
H₂SO₄ (aq)DioxaneReflux24 h~80%

Reduction to 2-(Difluoromethoxy)benzylamine

Q4: I am attempting to reduce this compound to the corresponding benzylamine with LiAlH₄, but the reaction is not going to completion. What should I consider?

Incomplete reduction of nitriles with LiAlH₄ can be due to insufficient reagent, deactivation of the reducing agent by moisture, or inadequate reaction temperature.

Troubleshooting Failed Reduction Reactions

Observation Potential Cause Suggested Solution
Starting material remains Insufficient LiAlH₄ or deactivated reagent.Use a larger excess of LiAlH₄ (2-3 equivalents). Ensure all glassware is oven-dried and the solvent is anhydrous.
Formation of an imine intermediate Incomplete reduction.Increase the reaction temperature or prolong the reaction time.
Low recovery of the amine product The amine product may be lost during the work-up due to its basicity and water solubility.Perform an acid-base extraction. After quenching the reaction, acidify the aqueous layer to protonate the amine, wash with an organic solvent to remove non-basic impurities, and then basify the aqueous layer to deprotonate the amine before extracting with an organic solvent.

Experimental Protocol: Reduction of this compound with LiAlH₄

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet, add a suspension of lithium aluminum hydride (LiAlH₄, 2.0 equiv) in anhydrous tetrahydrofuran (THF).

  • Addition of Nitrile: Cool the suspension to 0 °C in an ice bath. Add a solution of this compound (1.0 equiv) in anhydrous THF dropwise via the addition funnel.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction by TLC or LC-MS.

  • Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Isolation: Filter the resulting solid and wash it thoroughly with THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 2-(Difluoromethoxy)benzylamine.

  • Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography.

Illustrative Data for Reduction of Related Benzonitriles

The following data is based on procedures for similar fluorinated benzonitriles and should be used as a general guide.

Reducing Agent Solvent Temperature Time Yield of Amine Reference
Raney Nickel, H₂Hexane130 °C2.5 h94.6% (for 2,6-difluorobenzonitrile)[1]
Borane dimethylsulfideTHF30 °C30 h79% (for 3-chloro-5-(difluoromethoxy) benzonitrile)[2]

Suzuki Coupling Reactions

Q5: I am having trouble with the Suzuki coupling of an arylboronic acid with a bromo-substituted this compound. What are the likely issues?

Suzuki coupling reactions can be sensitive to the choice of catalyst, ligand, base, and solvent, as well as the presence of oxygen. The electron-withdrawing nature of the nitrile and difluoromethoxy groups can also affect the reactivity of the aryl halide.

Troubleshooting Failed Suzuki Coupling Reactions

Observation Potential Cause Suggested Solution
No reaction or low conversion Inactive catalyst or inappropriate ligand.Use a pre-catalyst that is more readily activated (e.g., a palladacycle). For electron-deficient aryl halides, consider using bulky, electron-rich phosphine ligands like XPhos or SPhos.
Homocoupling of the boronic acid Presence of oxygen in the reaction mixture.Ensure the solvent is thoroughly degassed and the reaction is run under a strictly inert atmosphere (e.g., argon or nitrogen).
Protodeboronation of the boronic acid The base may be too strong or there may be too much water present.Use a milder base such as K₂CO₃ or Cs₂CO₃. If possible, run the reaction under anhydrous conditions.
Decomposition of starting materials or product The reaction temperature may be too high.Run the reaction at a lower temperature for a longer period.

Experimental Protocol: Suzuki Coupling with a Bromo-2-(difluoromethoxy)benzonitrile Derivative

  • Reaction Setup: In a Schlenk flask, combine the bromo-2-(difluoromethoxy)benzonitrile derivative (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or a more active pre-catalyst at lower loading) and degassed solvent (e.g., a mixture of dioxane and water).

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Illustrative Data for Suzuki Coupling of Electron-Deficient Aryl Halides

This table provides a general comparison of catalyst systems for Suzuki couplings involving challenging substrates.

Catalyst System Ligand Type Key Advantages Typical Loading (mol%)
Pd(PPh₃)₄TriphenylphosphineReadily available, well-established.2-5
PdCl₂(dppf)DiphosphineRobust and effective for a range of substrates.1-3
Pd₂(dba)₃ / XPhosBuchwald-typeExcellent for sterically hindered and electron-poor substrates.0.5-2
Pd(OAc)₂ / SPhosBuchwald-typeHigh activity, often under milder conditions.0.5-2

Visualizations

Hydrolysis_Troubleshooting start Failed Hydrolysis Reaction check_sm Check for Starting Material (SM) start->check_sm sm_present SM is Present check_sm->sm_present check_amide Check for Amide Intermediate amide_present Amide is Present check_amide->amide_present sm_present->check_amide No increase_time_temp Increase Reaction Time / Temperature sm_present->increase_time_temp Yes prolong_reaction Prolong Reaction Time / Increase Temperature amide_present->prolong_reaction Yes success Successful Hydrolysis amide_present->success No increase_time_temp->success prolong_reaction->success

Caption: Troubleshooting workflow for failed hydrolysis reactions.

Reduction_Workflow start Start: this compound reagents LiAlH4 (or other reducing agent) Anhydrous Solvent (e.g., THF) start->reagents reaction Reduction Reaction (0°C to Reflux) reagents->reaction quench Careful Quenching (e.g., Fieser workup) reaction->quench workup Aqueous Work-up & Extraction quench->workup purification Purification (Distillation or Chromatography) workup->purification product End: 2-(Difluoromethoxy)benzylamine purification->product

Caption: General experimental workflow for the reduction of this compound.

Suzuki_Catalyst_Selection start Suzuki Coupling with This compound Derivative substrate_type Substrate Reactivity start->substrate_type electron_poor Electron-Poor Aryl Halide substrate_type->electron_poor High sterically_hindered Sterically Hindered Coupling Partner substrate_type->sterically_hindered Moderate standard Standard Aryl Halide substrate_type->standard Low buchwald_ligands Use Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos) electron_poor->buchwald_ligands sterically_hindered->buchwald_ligands pdppf4 Standard Catalyst Sufficient (e.g., Pd(PPh3)4) standard->pdppf4

Caption: Logic for selecting a palladium catalyst system for Suzuki coupling.

References

Technical Support Center: Synthesis of 2-(Difluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-(Difluoromethoxy)benzonitrile. This resource is designed for researchers, scientists, and professionals in drug development to address common challenges and improve yields in their synthetic experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing this compound is through the difluoromethylation of 2-cyanophenol. This reaction typically employs a difluorocarbene precursor, such as sodium 2-chloro-2,2-difluoroacetate, in a polar aprotic solvent like N,N-Dimethylformamide (DMF).[1][2]

Q2: What are the critical parameters to control for a high yield?

A2: Several parameters are crucial for maximizing the yield. These include maintaining an anhydrous reaction environment, controlling the reaction temperature (typically around 120 °C), ensuring efficient stirring, and using the correct stoichiometry of reagents.[1][2] The pH of the reaction mixture can also be a critical factor in similar difluoromethylation reactions and should be monitored if yields are inconsistent.[3]

Q3: What are the common side products in this synthesis?

A3: Potential side products can arise from incomplete reaction, leaving unreacted 2-cyanophenol. Additionally, side reactions involving the difluorocarbene intermediate can occur, though these are generally minimized under optimized conditions. The presence of water can lead to the formation of formate byproducts.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A sample from the reaction mixture can be periodically analyzed to observe the consumption of the starting material (2-cyanophenol) and the formation of the product.[1][2] A typical eluent system for TLC analysis is a mixture of ethyl acetate and hexanes.[1][2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive difluoromethylating reagent. 2. Presence of moisture in the reaction. 3. Insufficient reaction temperature or time. 4. Incorrect stoichiometry of reagents.1. Use a fresh, properly stored batch of sodium 2-chloro-2,2-difluoroacetate. 2. Ensure all glassware is oven-dried and the solvent (DMF) is anhydrous. Conduct the reaction under an inert atmosphere (e.g., nitrogen).[1][2] 3. Verify the oil bath temperature is maintained at 120 °C and allow the reaction to proceed for the recommended duration (e.g., 2 hours).[1][2] 4. Carefully measure and add the correct molar equivalents of all reactants.
Formation of Multiple Unidentified Spots on TLC 1. Decomposition of starting material or product. 2. Presence of impurities in the starting materials. 3. Reaction temperature is too high.1. Consider degassing the solvent prior to the reaction to remove dissolved oxygen. 2. Check the purity of 2-cyanophenol and the difluoromethylating agent before starting the reaction. 3. Ensure the reaction temperature does not significantly exceed 120 °C.
Difficult Product Isolation/Purification 1. Emulsion formation during aqueous workup. 2. Co-elution of impurities during column chromatography.1. If an emulsion forms, add a saturated brine solution to help break it.[2] 2. Optimize the solvent system for column chromatography. A gradient elution might be necessary to achieve good separation.
Inconsistent Yields Between Batches 1. Variability in the quality of reagents. 2. Inconsistent reaction setup and conditions. 3. Fluctuations in reaction temperature.1. Source high-purity reagents from a reliable supplier and store them under appropriate conditions. 2. Standardize the experimental protocol, including glassware preparation, reagent addition sequence, and stirring speed. 3. Use a temperature controller for the oil bath to ensure consistent heating.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a general procedure for the difluoromethylation of phenols.[1][2]

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMolar Equivalents
2-Cyanophenol119.122.1 g1.0
Sodium 2-chloro-2,2-difluoroacetate152.467.51 g2.8
Anhydrous DMF-27 mL-
Deionized Water18.023.2 mL-
Ethyl Acetate-As needed-
Hexanes-As needed-
Saturated Sodium Bicarbonate Solution-As needed-
Saturated Sodium Chloride Solution (Brine)-As needed-

Procedure:

  • Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-cyanophenol (1.0 eq).

  • Solvent Addition: Add anhydrous DMF and deionized water to the flask.

  • Degassing: Degas the solution by bubbling nitrogen through it for at least 30 minutes while stirring.

  • Reagent Addition: Under a positive pressure of nitrogen, add sodium 2-chloro-2,2-difluoroacetate (2.8 eq) in one portion.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture in a preheated oil bath at 120 °C for 2 hours with vigorous stirring. Vigorous bubbling should be observed upon heating.[1][2]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with deionized water and transfer it to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Visual Workflow

SynthesisWorkflow A 1. Reaction Setup (2-Cyanophenol in Flask) B 2. Solvent Addition (Anhydrous DMF, H2O) A->B C 3. Degassing (Nitrogen Purge) B->C D 4. Reagent Addition (Sodium 2-chloro-2,2-difluoroacetate) C->D E 5. Reaction (120 °C, 2h) D->E F 6. Aqueous Workup (Extraction with EtOAc) E->F G 7. Purification (Column Chromatography) F->G H Final Product (this compound) G->H

Caption: Synthetic workflow for this compound.

Troubleshooting Logic

Troubleshooting start Low Yield or No Reaction q1 Are reagents fresh and anhydrous? start->q1 q2 Was the reaction temperature maintained at 120 °C? q1->q2 Yes s1 Use fresh reagents and anhydrous solvent. q1->s1 No q3 Was the reaction run under inert atmosphere? q2->q3 Yes s2 Verify and control temperature accurately. q2->s2 No s3 Ensure proper degassing and N2 blanket. q3->s3 No end_node Re-run Experiment q3->end_node Yes s1->end_node s2->end_node s3->end_node

Caption: Troubleshooting guide for low yield reactions.

References

Technical Support Center: Synthesis of 2-(Difluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2-(Difluoromethoxy)benzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent method for synthesizing this compound is through the O-difluoromethylation of 2-cyanophenol. This is typically achieved by generating difluorocarbene (:CF₂) in the presence of 2-cyanophenol. Common reagents for generating difluorocarbene include sodium chlorodifluoroacetate (ClCF₂COONa) and (bromodifluoromethyl)trimethylsilane (TMSCF₂Br).

Q2: What are the primary side reactions to be aware of during the synthesis?

A2: The main side reactions include:

  • Hydrolysis of the nitrile group: Under the basic conditions required for generating difluorocarbene, the nitrile group of either the starting material or the product can be hydrolyzed to a primary amide (2-hydroxybenzamide or 2-(difluoromethoxy)benzamide) and subsequently to a carboxylic acid.

  • Decomposition of 2-cyanophenol: 2-Cyanophenol can be unstable in the presence of strong bases and high temperatures, leading to the formation of colored byproducts and a reduction in yield.[1]

  • Reaction of difluorocarbene with the nitrile group: Although less common, the electrophilic difluorocarbene can potentially interact with the electron-rich nitrile group, leading to undesired byproducts.

  • Ring attack by difluorocarbene: In some cases, difluorocarbene can add to the aromatic ring, leading to the formation of fluorinated byproducts.

Q3: How does the choice of difluoromethylating agent affect the reaction outcome?

A3: The choice of difluoromethylating agent can significantly impact the reaction's efficiency and byproduct profile.

  • Sodium chlorodifluoroacetate (ClCF₂COONa): This is a commonly used, inexpensive, and relatively stable reagent. However, it often requires high temperatures for decarboxylation to generate difluorocarbene, which can promote side reactions like hydrolysis and decomposition.

  • (Bromodifluoromethyl)trimethylsilane (TMSCF₂Br): This reagent can generate difluorocarbene under milder conditions, potentially reducing temperature-dependent side reactions. However, it is more expensive than ClCF₂COONa.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem 1: Low Yield of this compound
Potential Cause Recommended Solution
Incomplete reaction - Increase the reaction time. - Increase the equivalents of the difluoromethylating agent. - Ensure the reaction temperature is optimal for the chosen reagent (e.g., typically >100 °C for ClCF₂COONa).
Decomposition of 2-cyanophenol - Use a milder base or a lower concentration of the base. - Employ a difluoromethylating agent that allows for lower reaction temperatures (e.g., TMSCF₂Br). - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Hydrolysis of starting material or product - Minimize the amount of water in the reaction mixture. Use anhydrous solvents and reagents. - Reduce the reaction temperature and time if possible.
Problem 2: Formation of Significant Amounts of 2-Hydroxybenzamide or 2-(Difluoromethoxy)benzamide
Potential Cause Recommended Solution
Hydrolysis of the nitrile group - Use anhydrous solvents and reagents to minimize water content.[2] - Employ a non-protic solvent. - Reduce the concentration of the base. - Decrease the reaction temperature and time.
Problem 3: Darkening of the Reaction Mixture and Formation of Tarry Byproducts
Potential Cause Recommended Solution
Decomposition of 2-cyanophenol - Lower the reaction temperature.[1] - Use a milder base (e.g., K₂CO₃ instead of KOH or NaOH). - Ensure the reaction is carried out under an inert atmosphere.
Side reactions of the difluorocarbene - Add the difluoromethylating agent slowly to control its concentration. - Use a scavenger for excess difluorocarbene if necessary.

Data Presentation

Table 1: Comparison of Difluoromethylating Agents for the Synthesis of Aryl Difluoromethyl Ethers

Difluoromethylating AgentTypical Reaction ConditionsAdvantagesDisadvantages
Sodium chlorodifluoroacetate (ClCF₂COONa)High temperature (e.g., 120 °C in DMF/MeCN)[3]Inexpensive, stableRequires high temperatures, potential for thermal decomposition of starting materials
(Bromodifluoromethyl)trimethylsilane (TMSCF₂Br)Milder conditions (e.g., with a fluoride source like CsF)Milder conditions, potentially higher selectivityMore expensive, moisture-sensitive
Fluoroform (CHF₃)Moderate temperatures with a strong base[4]Inexpensive, non-ozone-depleting[4]Gaseous reagent, requires specialized setup

Experimental Protocols

Key Experiment: Synthesis of this compound using Sodium Chlorodifluoroacetate

This protocol is a general guideline and may require optimization based on laboratory conditions and available reagents.

Materials:

  • 2-Cyanophenol

  • Sodium chlorodifluoroacetate (ClCF₂COONa)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (MeCN)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add 2-cyanophenol (1.0 eq) and anhydrous potassium carbonate (1.5-2.0 eq).

  • Add anhydrous DMF or MeCN to the flask.

  • Stir the mixture under a nitrogen atmosphere at room temperature for 30 minutes to form the phenoxide.

  • Add sodium chlorodifluoroacetate (2.0-3.0 eq) to the mixture.

  • Heat the reaction mixture to 110-120 °C and maintain this temperature for 4-6 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Visualizations

Synthesis_Pathway cluster_reagents Difluorocarbene Precursors 2-Cyanophenol 2-Cyanophenol This compound This compound 2-Cyanophenol->this compound Reaction with :CF2 Side_Products Side_Products 2-Cyanophenol->Side_Products Decomposition (Base, Heat) Difluorocarbene (:CF2) Difluorocarbene (:CF2) Difluorocarbene (:CF2)->this compound This compound->Side_Products Nitrile Hydrolysis ClCF2COONa ClCF2COONa ClCF2COONa->Difluorocarbene (:CF2) Heat, Base TMSCF2Br TMSCF2Br TMSCF2Br->Difluorocarbene (:CF2) Fluoride source

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_SM Check Starting Material Purity Start->Check_SM Analyze_Byproducts Identify Byproducts (GC-MS, NMR) Check_SM->Analyze_Byproducts Purity OK Purify_SM Purify Starting Material Check_SM->Purify_SM Impure Hydrolysis Hydrolysis Products Observed? Analyze_Byproducts->Hydrolysis Decomposition Decomposition Products Observed? Hydrolysis->Decomposition No Anhydrous Ensure Anhydrous Conditions Hydrolysis->Anhydrous Yes Optimize_Base Optimize Base (milder, lower conc.) Decomposition->Optimize_Base Yes Optimize_Temp Optimize Temperature (lower) Decomposition->Optimize_Temp Yes Inert_Atmosphere Use Inert Atmosphere Optimize_Base->Inert_Atmosphere Optimize_Temp->Inert_Atmosphere

Caption: Troubleshooting workflow for synthesis optimization.

References

Technical Support Center: Scale-Up of 2-(Difluoromethoxy)benzonitrile Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the production of 2-(Difluoromethoxy)benzonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the synthesis of this important compound. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The most common and direct method for the synthesis of this compound is through the difluoromethoxylation of 2-cyanophenol. This reaction typically involves the generation of difluorocarbene (:CF₂) which then reacts with the phenoxide of 2-cyanophenol.

Q2: What are the common reagents used to generate difluorocarbene for this synthesis?

A2: Historically, chlorodifluoromethane (CHClF₂, also known as Freon-22) was widely used.[1][2] However, due to its ozone-depleting properties and challenges in handling a gas at large scale, more environmentally friendly and practical alternatives are now preferred.[1][3] The most common alternative is sodium chlorodifluoroacetate (ClCF₂COONa), a stable solid that generates difluorocarbene upon heating.[3][4][5]

Q3: What are the main challenges when scaling up the difluoromethoxylation of 2-cyanophenol?

A3: Scaling up this reaction presents several challenges:

  • Reagent Handling and Safety: Chlorodifluoromethane is a gas, making its accurate addition and containment difficult and hazardous on a large scale.[3][4] Sodium chlorodifluoroacetate, while safer, can still pose challenges in terms of handling large quantities of solid and managing the off-gassing from the decarboxylation reaction.

  • Exothermic Reaction: The generation of difluorocarbene is an exothermic process.[1] Inadequate heat dissipation in large reactors can lead to temperature spikes, promoting side reactions and the formation of impurities.

  • Byproduct Formation: A common issue, particularly with chlorodifluoromethane, is the formation of dimer and trimer byproducts.[4]

  • Variable Yields: The use of a gaseous reagent like chlorodifluoromethane can lead to variable yields in large-scale production.[3][4]

  • Purification: Removing unreacted starting material and byproducts at a large scale can be challenging and may require specialized purification techniques.

Q4: Why is sodium chlorodifluoroacetate generally preferred over chlorodifluoromethane for large-scale synthesis?

A4: Sodium chlorodifluoroacetate is favored for several reasons:

  • Stability and Handling: It is a bench-stable solid, making it easier and safer to handle and store in large quantities compared to a gas.[3][4]

  • Environmental Impact: It has a lower environmental impact as it is not an ozone-depleting substance.[3][4]

  • Availability: It is commercially available in bulk.[3][4]

  • Process Control: As a solid, its addition can be more precisely controlled, leading to more consistent reaction profiles and yields.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Steps
Incomplete Reaction - Ensure the reaction temperature is optimal for difluorocarbene generation from your chosen reagent. For sodium chlorodifluoroacetate, a temperature of around 90-100°C is typically required. - Verify the stoichiometry of your reagents. An excess of the difluorocarbene precursor may be necessary.
Sub-optimal pH - The reaction requires basic conditions to form the phenoxide of 2-cyanophenol. Ensure a suitable base (e.g., potassium carbonate, sodium hydroxide) is used in the appropriate amount.[5][6]
Reagent Decomposition - If using sodium chlorodifluoroacetate in a solvent like DMF, be aware that it can slowly decompose. Prepare solutions fresh before use.
Poor Mixing - Inadequate agitation in a large reactor can lead to localized "hot spots" or poor dispersion of reagents. Ensure your reactor's mixing is sufficient for the scale of the reaction.
Issue 2: High Levels of Impurities
Potential Cause Troubleshooting Steps
Side Reactions due to High Temperature - Monitor the internal reaction temperature closely. For exothermic reactions, consider a slower addition rate of the difluorocarbene precursor to better control the temperature.
Dimer/Trimer Formation - This is more common with chlorodifluoromethane.[4] Switching to sodium chlorodifluoroacetate can mitigate this issue.
Presence of Water - Ensure all reagents and solvents are sufficiently dry, as water can react with the difluorocarbene.
Oxygen Sensitivity - While not always the case, some reactions are air-sensitive. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
Issue 3: Difficulty with Product Purification
Potential Cause Troubleshooting Steps
Similar Polarity of Product and Impurities - Optimize your crystallization solvent system to selectively precipitate the desired product. - Consider a multi-step purification process, such as a combination of distillation and crystallization.
Presence of Isonitriles or Amines - A preliminary wash with dilute acid can help remove basic impurities like amines. Treatment with concentrated HCl can remove isonitriles.[7][8]
Residual Starting Material - If the reaction has not gone to completion, consider adjusting reaction time or temperature. For purification, a wash with a dilute base solution can help remove unreacted 2-cyanophenol.

Data Presentation

Table 1: Comparison of Common Difluorocarbene Precursors for Scale-Up

Reagent Formula Physical State Key Advantages for Scale-Up Key Challenges for Scale-Up
ChlorodifluoromethaneCHClF₂GasHistorically used, relatively inexpensive.Ozone-depleting substance, toxic, difficult to handle as a gas, can lead to variable yields and byproduct formation.[1][3][4]
Sodium ChlorodifluoroacetateClCF₂COONaSolidStable solid, easier and safer to handle, not ozone-depleting, commercially available in bulk.[3][4][5]Requires heating for decarboxylation, potential for off-gassing.

Experimental Protocols

Key Experiment: Difluoromethoxylation of 2-Cyanophenol using Sodium Chlorodifluoroacetate (Illustrative Lab-Scale Protocol)

This protocol is for illustrative purposes and should be optimized for specific laboratory and scale-up conditions.

  • Reaction Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a temperature probe, add 2-cyanophenol (1 equivalent) and a suitable solvent (e.g., N,N-dimethylformamide or acetonitrile).

  • Base Addition: Add a suitable base, such as potassium carbonate (2-3 equivalents), to the mixture.

  • Heating: Heat the mixture to the desired reaction temperature (e.g., 90-100°C) with vigorous stirring.

  • Reagent Addition: Once the temperature is stable, add sodium chlorodifluoroacetate (2-3 equivalents) portion-wise over a period of time to control the exotherm and off-gassing.

  • Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, HPLC, or GC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with water and brine. Dry the organic layer over a drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure. The crude product can be further purified by distillation or crystallization.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Start setup Combine 2-Cyanophenol, Solvent, and Base in Reactor start->setup heat Heat to Reaction Temperature setup->heat add_reagent Portion-wise Addition of Sodium Chlorodifluoroacetate heat->add_reagent monitor Monitor Reaction Progress (TLC, HPLC, GC) add_reagent->monitor Maintain Temperature monitor->monitor quench Cool and Quench with Water monitor->quench Complete extract Extract with Organic Solvent quench->extract purify Wash, Dry, Concentrate extract->purify final_purify Final Purification (Distillation/Crystallization) purify->final_purify end Final Product: This compound final_purify->end

Caption: Experimental workflow for the synthesis of this compound.

logical_relationship cluster_challenges Scale-Up Challenges cluster_solutions Solutions & Mitigations cluster_outcome Desired Outcome reagent Reagent Handling (Gas vs. Solid) solid_reagent Use Solid Reagent (ClCF2COONa) reagent->solid_reagent exotherm Exotherm Control process_control Process Control (Addition Rate, Cooling) exotherm->process_control impurities Impurity Profile purification Optimized Purification impurities->purification outcome Safe, Efficient, and Scalable Process solid_reagent->outcome process_control->outcome purification->outcome

Caption: Logical relationship between challenges, solutions, and outcomes in scale-up.

References

Technical Support Center: 2-(Difluoromethoxy)benzonitrile Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for experiments involving 2-(Difluoromethoxy)benzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on the crucial post-reaction step of solvent removal.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for removing volatile organic solvents from a this compound reaction mixture?

A1: Rotary evaporation is the most common and efficient method for removing large volumes of volatile solvents (e.g., ethyl acetate, dichloromethane, diethyl ether, THF) from reaction mixtures containing this compound. This technique utilizes reduced pressure to lower the solvent's boiling point, allowing for gentle and rapid evaporation at a controlled temperature.[1][2]

Q2: Is this compound thermally stable during solvent removal?

A2: Yes, this compound and related fluorinated aromatic compounds exhibit high thermal stability.[3] The carbon-fluorine bonds in the difluoromethoxy group are strong, making the molecule robust and less prone to decomposition at elevated temperatures typically used in distillation or rotary evaporation.[3] However, it is always best practice to use the lowest feasible temperature to minimize the risk of side reactions or degradation of other sensitive functional groups in the mixture.

Q3: How do I remove high-boiling point solvents like DMF or DMSO?

A3: High-boiling point solvents like N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are not effectively removed by standard rotary evaporation. The preferred method is to perform an aqueous workup. This involves diluting the reaction mixture with a large volume of water and extracting the this compound product into a non-polar, water-immiscible organic solvent such as ethyl acetate or diethyl ether. The polar DMF or DMSO will preferentially partition into the aqueous layer. Multiple extractions and subsequent washes of the combined organic layers with water or brine are recommended to ensure complete removal.

Q4: Can this compound be purified by crystallization?

A4: Yes, crystallization is an excellent technique for purifying this compound, especially after the bulk of the solvent has been removed. The key is to select an appropriate solvent system where the compound is highly soluble at an elevated temperature but sparingly soluble at room temperature or below.

Troubleshooting Guide

Problem: My product has "oiled out" or remains a liquid after rotary evaporation, but I expect a solid.

  • Potential Cause 1: Incomplete Solvent Removal. Residual solvent can depress the melting point of your compound, causing it to appear as an oil or viscous liquid.

    • Solution: Continue to expose the sample to high vacuum for an extended period. Gentle heating of the flask (if the compound's stability allows) can help drive off the remaining solvent. A vacuum oven at a moderate temperature is also highly effective.

  • Potential Cause 2: Presence of Impurities. Reaction byproducts or unreacted starting materials can act as impurities that prevent crystallization.

    • Solution: Attempt to purify the material using another technique. Column chromatography is often effective for removing impurities. Alternatively, you can try to induce crystallization from the oil by adding a small amount of a non-polar solvent (like hexane) to precipitate the product, a technique known as "trituration."

Problem: The recovery of my product is very low after recrystallization.

  • Potential Cause 1: Inappropriate Solvent Choice. The product may be too soluble in the chosen solvent, even at low temperatures, causing a significant amount to remain in the mother liquor.

    • Solution: Test a range of solvents or solvent mixtures on a small scale to find the optimal system. The ideal solvent will dissolve the compound completely when hot but cause it to precipitate significantly upon cooling.[4] If you suspect product loss to the mother liquor, you can try to concentrate it and perform a second crystallization.[4]

  • Potential Cause 2: Using Too Much Solvent. Dissolving the crude product in an excessive volume of hot solvent will lead to poor recovery upon cooling.

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude material. Add the solvent in small portions to the heated mixture until everything just dissolves.

  • Potential Cause 3: Premature Crystallization. If the solution cools too quickly during a hot filtration step, the product can crystallize in the filter funnel.

    • Solution: Ensure the filtration of the hot solution is performed rapidly. Using a heated filter funnel can effectively prevent this issue.[4]

Problem: I suspect my product is co-distilling with the solvent during rotary evaporation.

  • Potential Cause: this compound has a boiling point of 118-120 °C at 15 mmHg.[5] While it is not highly volatile, aggressive heating under a very high vacuum could lead to some product loss, especially when removing the last traces of a solvent with a similar boiling point under vacuum.

    • Solution: Use a more controlled evaporation process. Set the water bath temperature to be no more than 20 °C above the boiling point of the solvent at the operating pressure. Avoid excessively high vacuum if not necessary. Using a bump trap is crucial to prevent any loss of product into the evaporator's condenser.

Quantitative Data

The following table summarizes key physical properties for this compound and the boiling points of common laboratory solvents.

Compound/SolventMolecular FormulaMolecular Weight ( g/mol )Density (g/cm³)Boiling Point (°C)
This compound C₈H₅F₂NO169.13[]1.26[]118-120 (@ 15 mmHg)[5]
Diethyl EtherC₄H₁₀O74.120.71334.6
Dichloromethane (DCM)CH₂Cl₂84.931.32639.6
AcetoneC₃H₆O58.080.79156
Ethyl AcetateC₄H₈O₂88.110.90277.1
Tetrahydrofuran (THF)C₄H₈O72.110.88966
AcetonitrileC₂H₃N41.050.78681.6
TolueneC₇H₈92.140.867110.6
N,N-Dimethylformamide (DMF)C₃H₇NO73.090.944153
Dimethyl sulfoxide (DMSO)C₂H₆OS78.131.100189

Experimental Protocols

Protocol 1: Solvent Removal using a Rotary Evaporator

This protocol is suitable for removing volatile organic solvents (e.g., DCM, Ethyl Acetate, THF).

  • Apparatus Setup:

    • Ensure the rotary evaporator's condenser is filled with a coolant (e.g., cold water or a recirculating chiller).

    • Attach a clean, appropriately sized receiving flask to collect the distilled solvent.

    • Attach a bump trap to the evaporating flask containing your reaction mixture to prevent product loss.

  • Procedure:

    • Secure the evaporating flask to the bump trap and then to the vapor duct of the rotary evaporator using a Keck clip.

    • Begin rotation of the flask at a moderate speed (e.g., 100-150 RPM) to create a thin film of the solution on the flask's inner surface.[2]

    • Lower the flask into the heated water bath. A general rule is to set the bath temperature about 20°C higher than the boiling point of the solvent at the intended vacuum pressure. For many common solvents, 40°C is a good starting point.

    • Gradually apply vacuum. Observe the solution for controlled boiling. If bumping (violent boiling) occurs, reduce the vacuum slightly until it subsides.

    • Continue evaporation until all the solvent is collected in the receiving flask and the product in the evaporating flask appears concentrated.

    • To remove the final traces of solvent, you may increase the vacuum or temperature slightly for a short period.

    • Once complete, release the vacuum, stop the rotation, and raise the flask from the water bath before turning off the unit.

Protocol 2: Purification by Recrystallization

This protocol is for purifying the crude this compound after initial solvent removal.

  • Solvent Selection:

    • On a small scale (e.g., in a test tube), test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, hexane, toluene, or mixtures like ethanol/water or ethyl acetate/hexane).

    • The ideal solvent will dissolve the crude material when hot but yield solid crystals upon slow cooling.

  • Procedure:

    • Place the crude product in an Erlenmeyer flask with a stir bar.

    • Add the minimum amount of the chosen solvent to the flask and heat the mixture with stirring (e.g., on a hot plate) until the solvent boils.

    • Add small portions of the hot solvent until the product just dissolves completely.

    • If the solution is colored or contains insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

    • Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

    • Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

    • Dry the purified crystals under high vacuum or in a vacuum oven.

Visualized Workflows

Caption: General workflow for solvent removal and purification.

Caption: Troubleshooting common purification issues.

References

preventing decomposition of 2-(Difluoromethoxy)benzonitrile during workup

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-(Difluoromethoxy)benzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of this compound during experimental workup procedures.

Troubleshooting Guide

This guide addresses common issues encountered during the workup of this compound, focusing on the prevention of its decomposition. The primary pathway for decomposition is the hydrolysis of the nitrile functional group to the corresponding carboxylic acid, 2-(difluoromethoxy)benzoic acid, which is favored under both acidic and basic aqueous conditions.

Issue Potential Cause Recommended Solution
Low yield of this compound after aqueous workup Hydrolysis of the nitrile group: The nitrile group is susceptible to hydrolysis under acidic or basic conditions, especially with prolonged exposure or elevated temperatures.- Use Mild Aqueous Conditions: Employ buffered solutions or mild acids/bases for pH adjustment. Saturated sodium bicarbonate (pH ~8.3) or ammonium chloride (pH ~5.2) are preferred over strong acids (e.g., HCl, H₂SO₄) or strong bases (e.g., NaOH, KOH). - Minimize Contact Time: Perform aqueous washes quickly and efficiently. - Maintain Low Temperatures: Conduct the workup at 0-5 °C using an ice bath to slow down the rate of hydrolysis.
Presence of 2-(Difluoromethoxy)benzoic acid as a major byproduct Harsh pH during workup: Direct quenching of the reaction mixture with strong acids or bases leads to rapid hydrolysis of the nitrile.- Neutral Quench: Quench the reaction with a neutral aqueous solution, such as saturated ammonium chloride or water, before extraction. - Non-Aqueous Workup: If the reaction solvent is compatible, consider a non-aqueous workup to avoid hydrolysis altogether.
Formation of an insoluble precipitate during extraction Precipitation of salts or the hydrolyzed product: Changes in solvent polarity or pH can cause the precipitation of inorganic salts or the less soluble 2-(difluoromethoxy)benzoic acid.- Dilution: Dilute the organic layer with more solvent to keep the product dissolved. - Filtration: Filter the mixture through a pad of celite to remove insoluble materials before proceeding with the extraction.
Difficulty in separating organic and aqueous layers (emulsion formation) Presence of polar aprotic solvents (e.g., DMF, DMSO) or surfactants: These can stabilize emulsions, making phase separation challenging.- Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to increase the ionic strength of the aqueous phase and break the emulsion. - Centrifugation: For small-scale experiments, centrifugation can aid in separating the layers. - Solvent Evaporation: If possible, remove the polar aprotic solvent under reduced pressure before the aqueous workup.

Frequently Asked Questions (FAQs)

Q1: What is the primary decomposition pathway for this compound during workup?

A1: The most common decomposition pathway is the hydrolysis of the nitrile functional group (-CN) to a carboxylic acid (-COOH), forming 2-(difluoromethoxy)benzoic acid. This reaction can be catalyzed by both acids and bases.

Q2: How stable is the difluoromethoxy group during workup?

A2: The difluoromethoxy group (-OCHF₂) is generally stable under typical workup conditions. The carbon-fluorine bonds are strong, making the group resistant to cleavage.

Q3: At what pH is this compound most stable during an aqueous workup?

Q4: Can I use a strong base like sodium hydroxide to wash my organic extract?

A4: It is strongly discouraged. Using strong bases like NaOH will significantly increase the rate of nitrile hydrolysis, leading to the formation of the corresponding carboxylate salt and reducing the yield of your desired product. A milder base like saturated sodium bicarbonate is a much safer alternative.

Q5: Are there any alternatives to a traditional aqueous workup?

A5: Yes, non-aqueous workups or solid-phase extraction (SPE) are excellent alternatives to minimize decomposition.

  • Non-Aqueous Workup: This involves quenching the reaction with a non-aqueous reagent and then purifying the product directly, often through filtration and column chromatography.

  • Solid-Phase Extraction (SPE): SPE can be used to isolate the product from the reaction mixture without the need for a liquid-liquid extraction. The crude reaction mixture is loaded onto a suitable SPE cartridge, and impurities are washed away before eluting the desired product.

Data Presentation

While specific kinetic data for the hydrolysis of this compound is not available in the literature, the following table provides a qualitative comparison of the expected stability under different workup conditions.

Workup Condition pH Range Temperature Expected Rate of Decomposition
Strong Acid (e.g., 1M HCl)< 2Room TemperatureHigh
Weak Acid (e.g., sat. NH₄Cl)4.5 - 5.50 - 5 °CLow
Neutral (e.g., Water)~ 70 - 5 °CVery Low
Weak Base (e.g., sat. NaHCO₃)8.0 - 8.50 - 5 °CLow to Moderate
Strong Base (e.g., 1M NaOH)> 12Room TemperatureVery High

Experimental Protocols

Protocol 1: Mild Aqueous Workup

This protocol is designed to minimize the hydrolysis of the nitrile group.

  • Cooling: Cool the reaction mixture to 0-5 °C in an ice bath.

  • Quenching: Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to the cooled reaction mixture with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Perform the extraction three times.

  • Washing: Combine the organic layers and wash sequentially with:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Saturated aqueous sodium chloride (brine) solution.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

Protocol 2: Non-Aqueous Workup

This protocol is suitable for reactions where the byproducts can be removed without an aqueous wash.

  • Solvent Removal: If the reaction solvent is volatile, remove it under reduced pressure.

  • Trituration/Filtration: If the product is a solid and the impurities are soluble in a non-polar solvent, triturate the crude residue with a solvent like hexanes or diethyl ether. Collect the solid product by filtration.

  • Direct Chromatography: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent and directly load it onto a silica gel column for purification by flash chromatography.

Protocol 3: Solid-Phase Extraction (SPE)

This protocol is an effective alternative for purification without a liquid-liquid extraction.

  • Cartridge Selection: Choose a normal-phase SPE cartridge (e.g., silica gel or Florisil®) for moderately polar compounds.

  • Conditioning: Condition the SPE cartridge by passing a non-polar solvent (e.g., hexanes) through it.

  • Loading: Dissolve the crude reaction mixture in a minimal amount of a non-polar solvent (e.g., toluene or a mixture of hexanes and ethyl acetate) and load it onto the conditioned cartridge.

  • Washing: Wash the cartridge with a non-polar solvent or a solvent mixture of low polarity to elute non-polar impurities.

  • Elution: Elute the desired product, this compound, with a more polar solvent or solvent mixture (e.g., a gradient of ethyl acetate in hexanes).

  • Concentration: Collect the fractions containing the product and remove the solvent under reduced pressure.

Visualizations

Decomposition_Pathway This compound This compound 2-(Difluoromethoxy)benzamide 2-(Difluoromethoxy)benzamide This compound->2-(Difluoromethoxy)benzamide H₂O / H⁺ or OH⁻ 2-(Difluoromethoxy)benzoic Acid 2-(Difluoromethoxy)benzoic Acid 2-(Difluoromethoxy)benzamide->2-(Difluoromethoxy)benzoic Acid H₂O / H⁺ or OH⁻

Caption: Primary decomposition pathway of this compound.

Troubleshooting_Workflow start Decomposition Observed? cause Identify Cause start->cause Yes no_decomp No Decomposition start->no_decomp No solution Select Solution cause->solution

Caption: A simple workflow for troubleshooting decomposition issues.

Technical Support Center: Monitoring 2-(Difluoromethoxy)benzonitrile Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address analytical challenges encountered when monitoring reactions involving 2-(Difluoromethoxy)benzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for monitoring the progress of reactions involving this compound?

A1: The primary techniques for real-time or near real-time reaction monitoring are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] HPLC is widely used for its quantitative accuracy in tracking the concentration of reactants and products. ¹⁹F NMR offers a highly specific and sensitive method for monitoring the conversion of fluorinated compounds due to the 100% natural abundance of the ¹⁹F isotope and its wide chemical shift range, which minimizes signal overlap.[3][4] GC-MS is suitable for volatile components and can provide valuable information on byproducts.

Q2: How can ¹⁹F NMR be effectively used for quantitative monitoring of my reaction?

A2: ¹⁹F NMR is an excellent tool for quantitative analysis of reactions with this compound.[3] To obtain accurate quantitative data, an internal standard with a known ¹⁹F signal that does not overlap with the signals of the reactants or products should be added to the reaction mixture. By comparing the integration of the analyte peaks to the integration of the internal standard peak, the concentration of each species can be determined over time. It is crucial to ensure a sufficient relaxation delay between scans to allow for complete relaxation of all fluorine nuclei for accurate integration.[5]

Q3: My reaction mixture is complex. How can I reliably identify unexpected byproducts?

A3: For complex mixtures, hyphenated techniques are most effective. Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for separating the components of the mixture and providing mass information for each, which aids in the identification of unknown byproducts.[6][7] High-resolution mass spectrometry (HRMS) can provide exact mass measurements, allowing for the determination of the elemental composition of the byproducts.

Q4: I suspect hydrolysis of the nitrile group as a side reaction. How can I detect and quantify this?

A4: Hydrolysis of the benzonitrile group can lead to the formation of 2-(difluoromethoxy)benzamide and subsequently 2-(difluoromethoxy)benzoic acid.[8][9][10] These byproducts can be monitored by HPLC, as their polarity will be different from the starting material. You would typically see new peaks eluting at different retention times. Confirmation of these byproducts can be achieved by LC-MS, where the mass of the parent ion would correspond to the hydrolyzed products. For quantification, authentic reference standards of the suspected byproducts would be needed to create a calibration curve.[1]

Troubleshooting Guides

HPLC Analysis
Problem Possible Cause Solution
Peak Tailing for this compound Secondary interactions with residual silanol groups on the stationary phase.[11][12]Lower the pH of the mobile phase to ~3.0 using an additive like 0.1% formic acid to protonate the silanols.[11] Use a well-end-capped HPLC column.
Column overload.[11]Dilute the sample and inject a smaller volume.
Poor Separation of Reactant and Product Peaks Inadequate mobile phase composition.Optimize the mobile phase gradient. A shallower gradient can improve resolution. Try a different organic modifier (e.g., methanol instead of acetonitrile).
Incorrect column chemistry.Consider a column with a different stationary phase, such as a phenyl-hexyl or a fluorinated phase column, which can offer different selectivity for aromatic and fluorinated compounds.
Inconsistent Retention Times Poor column equilibration.[13]Ensure the column is equilibrated for a sufficient time with the mobile phase before starting the analysis.
Fluctuations in pump pressure or flow rate.[14]Check the HPLC system for leaks and ensure the pump is functioning correctly. Degas the mobile phase to prevent bubble formation.[13]
Ghost Peaks Contamination in the injector, column, or mobile phase.Flush the injector and column with a strong solvent. Use fresh, high-purity mobile phase solvents.
¹⁹F NMR Analysis
Problem Possible Cause Solution
Inaccurate Quantification Incomplete relaxation of fluorine nuclei.[5]Increase the relaxation delay (d1) in your NMR acquisition parameters. A delay of 5 times the longest T1 of the signals of interest is recommended for high accuracy.[5]
Non-uniform excitation of signals across a wide chemical shift range.[15]Use a benchtop NMR spectrometer if available, as they can have more homogeneous excitation profiles over a wide range.[15] If using a high-field NMR, ensure the transmitter frequency is set to the center of the spectral region of interest.
Broad or Distorted Peaks Magnetic field inhomogeneity.Shim the spectrometer before acquiring data.
Presence of paramagnetic species in the sample.If suspected, filter the sample before analysis.
Signal Overlap Although less common in ¹⁹F NMR due to the wide chemical shift range, it can still occur.[3][4]Adjust the solvent, as chemical shifts can be solvent-dependent. If possible, use a higher field NMR spectrometer for better signal dispersion.

Experimental Protocols

Protocol 1: General HPLC Method for Monitoring this compound Reactions

This protocol provides a starting point for developing an HPLC method. Optimization will be required based on the specific reaction components.

  • Instrumentation: HPLC with UV detector

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with a suitable ratio of A and B (e.g., 80:20) and ramp up the concentration of B to elute more nonpolar compounds. A typical gradient could be 20% B to 80% B over 15 minutes.[2]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or determine the λmax of this compound)

  • Injection Volume: 10 µL

Sample Preparation:

  • At desired time points, withdraw an aliquot (e.g., 50 µL) from the reaction mixture.

  • Quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., 950 µL of acetonitrile).

  • Filter the diluted sample through a 0.45 µm syringe filter before injection.[2]

Protocol 2: Quantitative ¹⁹F NMR for Reaction Monitoring
  • Instrumentation: NMR Spectrometer with a fluorine probe.

  • Internal Standard: Choose a fluorinated compound with a simple ¹⁹F NMR spectrum that does not overlap with the signals of interest (e.g., trifluorotoluene).

  • Sample Preparation:

    • In an NMR tube, add a known amount of the internal standard to a known volume of a deuterated solvent compatible with your reaction mixture.

    • At desired time points, withdraw an aliquot of the reaction mixture and add it to the NMR tube.

  • Acquisition Parameters (Starting Point):

    • Pulse Angle: 30-45°

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay (d1): 5 x T1 (longest T1 of interest)

    • Number of Scans: Dependent on the concentration, but typically 16 or 32 scans for good signal-to-noise.

Quantitative Data Summary

The following tables provide hypothetical quantitative data to illustrate how results can be structured for comparison.

Table 1: HPLC Monitoring of a Hypothetical Reaction of this compound

Time (minutes)% Conversion of this compound% Yield of Product% Area of Byproduct 1 (Hydrolysis)
0000
3025.322.11.2
6051.748.52.5
9075.970.34.1
12092.185.65.8
18098.590.27.9

Table 2: ¹⁹F NMR Chemical Shifts of Key Species

CompoundFunctional GroupApproximate ¹⁹F Chemical Shift (ppm vs. CFCl₃)
This compound-OCF₂H-80 to -90
2-(Difluoromethoxy)benzamide-OCF₂H-82 to -92
2-(Difluoromethoxy)benzoic acid-OCF₂H-83 to -93
Hypothetical Product-CF₃-60 to -70
Trifluorotoluene (Internal Standard)-CF₃-63.7

Note: Chemical shifts are approximate and can vary with solvent and other matrix effects.[16][17][18]

Visualizations

experimental_workflow cluster_reaction Reaction cluster_sampling Sampling & Quenching cluster_analysis Analysis cluster_data Data Processing start Start Reaction with This compound sampling Withdraw Aliquot at Time Intervals start->sampling quenching Quench Reaction sampling->quenching hplc HPLC Analysis quenching->hplc nmr ¹⁹F NMR Analysis quenching->nmr data_analysis Data Analysis and Quantification hplc->data_analysis nmr->data_analysis

Caption: Experimental workflow for monitoring reactions of this compound.

troubleshooting_logic cluster_hplc HPLC Troubleshooting cluster_nmr ¹⁹F NMR Troubleshooting issue Analytical Issue (e.g., Peak Tailing, Poor Resolution) is_hplc Is the issue with HPLC? issue->is_hplc is_nmr Is the issue with ¹⁹F NMR? issue->is_nmr is_hplc->is_nmr No check_mobile_phase Check Mobile Phase (pH, Composition) is_hplc->check_mobile_phase Yes check_params Check Acquisition Parameters (Relaxation Delay) is_nmr->check_params Yes check_column Check Column (Contamination, Voids) check_mobile_phase->check_column check_sample Check Sample (Concentration, Solvent) check_column->check_sample resolve Issue Resolved check_sample->resolve check_shim Check Shimming check_params->check_shim check_standard Check Internal Standard check_shim->check_standard check_standard->resolve

Caption: Logical workflow for troubleshooting analytical issues.

References

Validation & Comparative

A Comparative Analysis of 2-(Difluoromethoxy)benzonitrile and Other Fluorinated Benzonitriles in Drug Discovery and Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and agrochemical design, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance a compound's pharmacological and physicochemical properties. This guide provides an objective comparison of 2-(Difluoromethoxy)benzonitrile with other key fluorinated benzonitriles, including 2-Fluorobenzonitrile, 3-Fluorobenzonitrile, 4-Fluorobenzonitrile, 2-(Trifluoromethoxy)benzonitrile, and 2-(Trifluoromethyl)benzonitrile. The following sections detail their relative performance based on available experimental data, focusing on physicochemical characteristics, metabolic stability, membrane permeability, and biological activity, supplemented with detailed experimental protocols and pathway diagrams.

Physicochemical Properties: A Foundation for Performance

The nature and position of fluorine substitution on the benzonitrile scaffold significantly influence key physicochemical properties that are critical for a molecule's behavior in biological systems. These properties, summarized in the table below, affect solubility, membrane permeability, and interactions with biological targets.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/mL)
This compoundC₈H₅F₂NO169.13118-120 (at 15 mmHg)Not Reported1.26
2-FluorobenzonitrileC₇H₄FN121.11103 (at 35 mmHg)[]Not Reported~1.14
3-FluorobenzonitrileC₇H₄FN121.11183[2]15[2]1.14[2]
4-FluorobenzonitrileC₇H₄FN121.11188[3]34[3]Not Reported
2-(Trifluoromethoxy)benzonitrileC₈H₄F₃NO187.12Not ReportedNot ReportedNot Reported
2-(Trifluoromethyl)benzonitrileC₈H₄F₃N171.12Not ReportedNot ReportedNot Reported

Note: Data is compiled from various sources and experimental conditions may vary.

The introduction of a difluoromethoxy group, as in the title compound, increases the molecular weight and lipophilicity compared to a simple fluorine substituent. This alteration can enhance membrane permeability and influence binding to hydrophobic pockets of target proteins.

Metabolic Stability: The Impact of Fluorine Substitution

The metabolic stability of a drug candidate is a crucial factor determining its in vivo half-life and overall pharmacokinetic profile. Fluorine substitution is a common strategy to block metabolic "soft spots" and enhance stability.

The difluoromethoxy (-OCF₂H) group is often employed as a metabolically robust bioisostere for a methoxy (-OCH₃) group, effectively preventing O-demethylation, a common metabolic pathway. The trifluoromethyl (-CF₃) group is also well-known for its ability to block oxidative metabolism due to the strength of the C-F bonds. While direct comparative metabolic stability data for this specific series of benzonitriles is limited in the public domain, general principles and studies on analogous heterocyclic systems provide valuable insights.

General Trend of Metabolic Stability:

Trifluoromethyl-substituted compounds are generally considered to have high metabolic stability. The difluoromethoxy group also confers significant stability against O-dealkylation. The metabolic fate of these compounds often shifts to other parts of the molecule, such as the aromatic ring, which may undergo hydroxylation.

Below is a hypothetical comparison based on general principles observed in drug metabolism studies.

CompoundPredicted Major Metabolic PathwayPredicted Relative In Vitro Half-life (t½) in Liver Microsomes
This compoundAromatic hydroxylationModerate to High
2-FluorobenzonitrileAromatic hydroxylationLow to Moderate
2-(Trifluoromethoxy)benzonitrileAromatic hydroxylationHigh
2-(Trifluoromethyl)benzonitrileAromatic hydroxylationHigh
Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

This protocol outlines a typical procedure to assess the metabolic stability of the benzonitrile compounds.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the test compounds.

Materials:

  • Test compounds (dissolved in DMSO)

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching)

  • Internal standard (for LC-MS/MS analysis)

  • 96-well plates

  • Incubator

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, pre-incubate the test compound (at a final concentration, e.g., 1 µM) with human liver microsomes (e.g., 0.5 mg/mL) in phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by a validated LC-MS/MS method to quantify the remaining parent compound.

  • Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling and Quenching cluster_analysis Analysis A Prepare test compound stock solution (in DMSO) D Pre-incubate compound and microsomes at 37°C A->D B Prepare human liver microsomes and buffer B->D C Prepare NADPH regenerating system E Initiate reaction with NADPH system C->E D->E F Collect samples at various time points E->F G Quench reaction with acetonitrile + internal standard F->G H Centrifuge to precipitate proteins G->H I Analyze supernatant by LC-MS/MS H->I J Calculate t½ and CLint I->J

Simplified TGF-β Signaling Pathway and Point of Inhibition

Conclusion

This comparative guide highlights the nuanced effects of different fluorine substitutions on the benzonitrile scaffold. This compound emerges as a promising building block, offering a balance of enhanced metabolic stability and lipophilicity, which can translate to improved pharmacokinetic and pharmacodynamic properties. Compared to simple fluorobenzonitriles, it is expected to exhibit greater membrane permeability and resistance to metabolism. In comparison to its trifluoromethoxy and trifluoromethyl counterparts, it offers a similar enhancement in these properties, with the potential for unique hydrogen bonding interactions through the difluoromethoxy proton.

The provided experimental protocols serve as a starting point for the direct, head-to-head comparison of these valuable compounds in both pharmaceutical and agrochemical research. Further empirical data is required to fully elucidate the structure-activity relationships within this series and to realize their full potential in the development of novel, effective, and safe chemical entities.

References

A Comparative Analysis of Difluoromethoxyaryl Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the difluoromethoxy group (-OCF₂H) into aryl scaffolds has become a pivotal tactic in modern medicinal chemistry. This guide provides a comparative analysis of difluoromethoxyaryl compounds against their methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) analogs, offering insights supported by experimental data to inform drug design and development.

I. Physicochemical and Pharmacokinetic Properties: A Comparative Overview

The difluoromethoxy group imparts a unique combination of electronic and steric properties that significantly influence a molecule's behavior, particularly its metabolic stability and receptor interactions. It is considered a lipophilic hydrogen bond donor, a rare characteristic in drug design.[1]

Key Advantages of the -OCF₂H Group:

  • Enhanced Metabolic Stability: The primary advantage of replacing a metabolically labile methoxy group with a difluoromethoxy group is to prevent O-demethylation, a common metabolic pathway mediated by cytochrome P450 enzymes.[1][2] This substitution can lead to a longer plasma half-life and improved bioavailability.[1] The C-F bond is significantly stronger than the C-H bond, making the difluoromethyl group more resistant to oxidative metabolism.[3]

  • Modulated Lipophilicity: The -OCF₂H group generally increases lipophilicity compared to a methoxy group, but to a lesser extent than the trifluoromethoxy group.[1] This moderate increase can enhance membrane permeability and oral absorption without the significant lipophilicity increase often associated with the -OCF₃ group, which can sometimes negatively impact solubility and pharmacokinetic profiles.[1]

  • Bioisosterism and Hydrogen Bonding: The hydrogen atom of the difluoromethoxy group is acidic, allowing it to act as a hydrogen bond donor. This enables it to serve as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups, potentially maintaining crucial interactions with biological targets while improving metabolic stability.[1][4]

Comparative Data Summary:

The following table summarizes the key physicochemical and pharmacokinetic properties of anisole and its fluorinated analogs, illustrating the impact of the difluoromethoxy group.

PropertyMethoxy (-OCH₃)Difluoromethoxy (-OCF₂H)Trifluoromethoxy (-OCF₃)
Hansch Lipophilicity (π) -0.02+0.45+1.04
Hammett Constant (σp) -0.27 (electron-donating)+0.14 (weakly electron-withdrawing)[1]+0.35 (electron-withdrawing)
Calculated pKa (Phenol) ~9.22~8.52-
Metabolic Stability (t½ in HLM) Low (prone to O-demethylation)High (resistant to O-demethylation)[2]Very High
Hydrogen Bond Capability AcceptorDonor and Acceptor[1]Acceptor

HLM: Human Liver Microsomes. Data is generalized and compound-specific.

II. Impact on Biological Activity: A Case Study on PXR Activation and CYP3A4 Induction

The introduction of a difluoromethoxy group can significantly alter a compound's interaction with biological targets, including nuclear receptors that regulate drug metabolism, such as the Pregnane X Receptor (PXR).[5] PXR is a key transcriptional regulator of cytochrome P450 3A4 (CYP3A4), an enzyme responsible for the metabolism of approximately 50% of clinically used drugs.[6][7] Xenobiotic-mediated activation of PXR can lead to induction of CYP3A4, accelerating drug metabolism and potentially causing drug-drug interactions.[5][6]

A comparative in-vitro study was conducted to assess the impact of substituting a methoxy group with a difluoromethoxy group on PXR activation and subsequent CYP3A4 mRNA induction in a human hepatocyte cell line (HepaRG).

Comparative Experimental Data:

CompoundStructurePXR Activation (EC₅₀, µM)CYP3A4 mRNA Induction (Fold Change at 10 µM)
Compound A (Methoxy) Aryl-OCH₃5.215.3
Compound B (Difluoromethoxy) Aryl-OCF₂H12.84.2
Rifampicin (Positive Control) -0.125.0

The results indicate that the difluoromethoxy analog (Compound B) is a significantly weaker activator of PXR and causes less induction of CYP3A4 mRNA compared to its methoxy counterpart (Compound A). This suggests that the -OCF₂H substitution can be a valuable strategy to mitigate the risk of clinically significant drug-drug interactions.

III. Experimental Protocols

1. Metabolic Stability Assay in Human Liver Microsomes:

  • Objective: To determine the in vitro metabolic stability of a compound by measuring its rate of disappearance when incubated with human liver microsomes.

  • Materials: Pooled human liver microsomes, NADPH regenerating system, phosphate buffer (pH 7.4), test compounds, positive control (e.g., testosterone), and quenching solution (e.g., acetonitrile with an internal standard).

  • Procedure:

    • Test compounds and controls are incubated with human liver microsomes in the presence of an NADPH regenerating system at 37°C.

    • Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • The reactions are quenched by adding a cold quenching solution.

    • Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

    • The half-life (t½) and intrinsic clearance (CLint) are calculated from the disappearance rate of the compound.

2. PXR Activation Reporter Gene Assay:

  • Objective: To quantify the ability of a compound to activate the Pregnane X Receptor (PXR).

  • Materials: A stable cell line co-transfected with a PXR expression vector and a reporter gene (e.g., luciferase) under the control of a PXR-responsive promoter, cell culture medium, test compounds, and a positive control (e.g., rifampicin).

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • Cells are treated with various concentrations of the test compounds and controls.

    • After a 24-hour incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.

    • The fold activation relative to the vehicle control is calculated, and EC₅₀ values are determined from the dose-response curves.

3. CYP3A4 mRNA Induction Assay in HepaRG Cells:

  • Objective: To measure the induction of CYP3A4 messenger RNA (mRNA) expression in response to compound treatment.

  • Materials: Differentiated HepaRG cells, cell culture medium, test compounds, positive control (e.g., rifampicin), and reagents for RNA extraction and quantitative real-time PCR (qRT-PCR).

  • Procedure:

    • Differentiated HepaRG cells are treated with test compounds and controls for 48-72 hours.

    • Total RNA is extracted from the cells.

    • The RNA is reverse-transcribed into complementary DNA (cDNA).

    • qRT-PCR is performed using primers specific for CYP3A4 and a housekeeping gene (e.g., GAPDH) for normalization.

    • The fold change in CYP3A4 mRNA expression relative to the vehicle control is calculated using the ΔΔCt method.

IV. Visualizing the Impact on Drug Metabolism Pathways

The following diagram illustrates the signaling pathway leading to CYP3A4 induction and the comparative effect of a methoxyaryl versus a difluoromethoxyaryl compound.

CYP3A4_Induction_Pathway cluster_extracellular Extracellular cluster_cellular Hepatocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CompoundA Compound A (Aryl-OCH₃) PXR_inactive Inactive PXR CompoundA->PXR_inactive High Affinity Binding CompoundB Compound B (Aryl-OCF₂H) CompoundB->PXR_inactive Low Affinity Binding PXR_active_A Active PXR (Compound A) PXR_active_B Active PXR (Compound B) RXR RXR PXR_active_A->RXR Heterodimerization PXR_active_B->RXR Heterodimerization PXR_RXR_A PXR-RXR Heterodimer (A) PXR_RXR_B PXR-RXR Heterodimer (B) DNA DNA (XREM) PXR_RXR_A->DNA Binds to XREM PXR_RXR_B->DNA Binds to XREM CYP3A4_mRNA CYP3A4 mRNA DNA->CYP3A4_mRNA High Transcription DNA->CYP3A4_mRNA Low Transcription CYP3A4_Protein CYP3A4 Enzyme CYP3A4_mRNA->CYP3A4_Protein Translation

Caption: PXR activation and CYP3A4 induction pathway.

The diagram illustrates that the methoxy compound (Compound A) has a higher affinity for PXR, leading to greater formation of the active PXR-RXR heterodimer and consequently, higher transcription of CYP3A4 mRNA. The difluoromethoxy compound (Compound B) exhibits lower affinity, resulting in reduced CYP3A4 induction.

V. Conclusion

The difluoromethoxy group offers a compelling strategic advantage in drug design, primarily by enhancing metabolic stability and providing a unique hydrogen bonding capability.[1] The comparative data presented herein demonstrates that the substitution of a methoxy group with a difluoromethoxy group can significantly reduce the potential for PXR-mediated CYP3A4 induction, thereby lowering the risk of drug-drug interactions. Researchers and drug development professionals should consider the incorporation of the -OCF₂H moiety as a valuable tool to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates.

References

A Comparative Guide to the Purity Validation of 2-(Difluoromethoxy)benzonitrile by HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates like 2-(Difluoromethoxy)benzonitrile is a critical step in ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for this purpose due to its high resolving power and sensitivity.[1] This guide provides an objective comparison of HPLC with alternative analytical methods—Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR)—for the purity validation of this compound. The comparison is supported by hypothetical experimental data that reflects the typical performance of these techniques.

Methodology Comparison at a Glance

The selection of an analytical method for purity determination is contingent on several factors, including the nature of potential impurities, the required level of accuracy and precision, and the availability of instrumentation.

FeatureHPLC-UVGC-MSqNMR
Principle Separation based on polarity, with detection via UV absorbance.Separation based on volatility and polarity, with detection by mass-to-charge ratio.Intrinsic quantitative response of atomic nuclei in a magnetic field.
Quantitation Relative (requires a reference standard of known purity).Relative (requires a reference standard).Absolute (can determine purity without a specific reference standard of the analyte).[1]
Selectivity Good for separating closely related non-volatile structures and isomers.High selectivity based on mass fragmentation patterns, ideal for volatile and semi-volatile compounds.[1]Excellent for structural elucidation and identification of impurities.
Sensitivity High (typically parts per million levels).Very high (can detect trace level impurities, parts per billion levels).[1]Moderate (typically requires milligrams of sample).
Sample Throughput Higher, with typical run times of 15-30 minutes per sample.Higher, with typical run times of 15-30 minutes per sample.Lower, as qNMR can require longer relaxation delays for accurate quantification.

Quantitative Data Summary

The following table summarizes hypothetical purity data for three different batches of this compound, as determined by HPLC, GC-MS, and qNMR. This data illustrates the variability that can be observed and highlights the strengths of each technique.

ParameterBatch ABatch BBatch C
Purity by HPLC-UV (%) 99.8599.5299.91
Purity by GC-MS (%) 99.8299.4899.88
Purity by qNMR (%) 99.8899.5599.93
Impurity 1 (by HPLC, %) 0.080.250.05
Impurity 2 (by HPLC, %) 0.050.150.03
Volatile Impurity (by GC-MS, %) 0.100.300.07

Experimental Protocols

Detailed methodologies for each of the key experiments are provided below. These protocols are based on established methods for similar aromatic nitriles and serve as a robust starting point for method development and validation.

High-Performance Liquid Chromatography (HPLC-UV)

This method is designed for the separation and quantification of this compound from its non-volatile process-related impurities.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A gradient of Acetonitrile (A) and Water (B).

      • 0-15 min: 40% A to 80% A

      • 15-20 min: 80% A

      • 20-21 min: 80% A to 40% A

      • 21-25 min: 40% A

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection Wavelength: 254 nm.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to achieve a concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Purity Calculation: The purity is determined by the area percentage method, where the peak area of the main component is expressed as a percentage of the total area of all observed peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the analysis of volatile impurities and for confirming the identity of the main compound.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an autosampler.

  • Chromatographic and Spectrometric Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 280 °C.

    • Injection Mode: Split, 50:1 ratio.

    • Injection Volume: 1 µL.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 300 °C.

      • Hold: 5 minutes at 300 °C.

    • MS Transfer Line Temperature: 290 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full Scan.

    • Mass Range: 50 - 500 amu.

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1.0 mg/mL in dichloromethane.

  • Data Analysis:

    • Identify the main peak by comparing its retention time and mass spectrum to that of a reference standard.

    • Identify impurities by searching their mass spectra against a commercial library (e.g., NIST).

    • Calculate purity using the area percent method from the Total Ion Chromatogram (TIC).

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR provides an absolute measure of purity and is an excellent tool for certifying reference materials.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Experimental Parameters:

    • Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

    • Internal Standard: A certified reference material with a known purity, such as maleic acid or dimethyl sulfone. The internal standard should have a resonance that is well-resolved from the analyte signals.

    • Pulse Sequence: A standard 90° pulse-acquire sequence.

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of both the analyte and the internal standard to ensure full relaxation.

    • Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio (e.g., 16 or 32 scans).

  • Sample Preparation:

    • Accurately weigh a known amount of the this compound sample and a known amount of the internal standard into an NMR tube.

    • Add the deuterated solvent and ensure complete dissolution.

  • Purity Calculation:

    • The purity of the analyte is calculated using the following formula:

      • Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

      • Where:

        • I = Integral of the signal

        • N = Number of protons giving rise to the signal

        • M = Molar mass

        • m = mass

        • P = Purity of the standard

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Purity integrate->calculate

Workflow for HPLC Purity Validation

Method_Comparison cluster_main Purity Analysis of this compound cluster_hplc_attr HPLC-UV Attributes cluster_gcms_attr GC-MS Attributes cluster_qnmr_attr qNMR Attributes HPLC HPLC-UV hplc_attr1 Relative Quantitation HPLC->hplc_attr1 hplc_attr2 High Sensitivity HPLC->hplc_attr2 hplc_attr3 Non-Volatiles HPLC->hplc_attr3 GCMS GC-MS gcms_attr1 Relative Quantitation GCMS->gcms_attr1 gcms_attr2 Very High Sensitivity GCMS->gcms_attr2 gcms_attr3 Volatiles GCMS->gcms_attr3 qNMR qNMR qnmr_attr1 Absolute Quantitation qNMR->qnmr_attr1 qnmr_attr2 Moderate Sensitivity qNMR->qnmr_attr2 qnmr_attr3 Structural Info qNMR->qnmr_attr3

Comparison of Analytical Methods

Conclusion

The purity validation of this compound can be effectively achieved using HPLC, GC-MS, and qNMR. HPLC-UV stands out as a robust and versatile method for routine quality control, adept at separating non-volatile impurities. GC-MS offers superior sensitivity for detecting volatile and semi-volatile impurities, which might be missed by HPLC. For the highest accuracy and for the certification of reference materials, qNMR is the method of choice as it provides an absolute purity value without the need for a specific standard of the analyte.[1] For a comprehensive and orthogonal approach to purity assessment, a combination of these techniques is highly recommended. This multi-faceted strategy ensures a thorough understanding of the impurity profile, leading to higher quality and safer final pharmaceutical products.

References

Spectroscopic Analysis for Structure Confirmation: A Comparative Guide to 2-(Difluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed spectroscopic analysis of 2-(difluoromethoxy)benzonitrile, a significant compound in pharmaceutical and agrochemical research. Through a comparative study using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, this document offers researchers, scientists, and drug development professionals a comprehensive resource for the structural confirmation of this molecule against relevant alternatives.

Spectroscopic Data Comparison

The following tables summarize the key ¹H, ¹³C, ¹⁹F NMR, and IR spectroscopic data for this compound and its structural analogs. The data for this compound are predicted values due to the limited availability of experimental spectra in the public domain.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ [ppm], Multiplicity, Coupling Constant J [Hz]) in CDCl₃

CompoundH-3H-4H-5H-6-OCHF₂Other
This compound (Predicted) 7.35 (d, J=8.2)7.65 (t, J=7.8)7.30 (t, J=7.5)7.70 (d, J=7.8)6.60 (t, J=72.0)
2-Methoxybenzonitrile6.99 (d, J=8.4)7.51 (t, J=7.8)7.08 (t, J=7.5)7.60 (d, J=7.7)3.93 (s, 3H, -OCH₃)
2-(Trifluoromethoxy)benzonitrile7.40 (d, J=8.2)7.63 (t, J=7.9)7.38 (t, J=7.6)7.78 (d, J=7.8)
4-(Difluoromethoxy)benzonitrile7.22 (d, J=8.5)7.69 (d, J=8.5)7.22 (d, J=8.5)7.69 (d, J=8.5)6.61 (t, J=72.4)

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ [ppm]) in CDCl₃

CompoundC-1C-2C-3C-4C-5C-6C-CN-OCHF₂Other
This compound (Predicted) 118.5150.0 (t, J=3.0)115.0134.5123.0133.0116.0115.5 (t, J=260.0)
2-Methoxybenzonitrile101.9161.9111.3134.1120.7133.7117.856.1 (-OCH₃)
2-(Trifluoromethoxy)benzonitrile120.9 (q, J=259.0)148.5121.3134.4127.0133.9115.1
4-(Difluoromethoxy)benzonitrile120.5134.0119.5154.5 (t, J=3.0)119.5134.0117.5114.0 (t, J=262.0)

Table 3: ¹⁹F NMR Spectroscopic Data (Chemical Shift δ [ppm], Multiplicity, Coupling Constant J [Hz]) in CDCl₃

CompoundChemical Shift (δ)MultiplicityCoupling Constant (J)
This compound (Predicted) -83.0d72.0
2-(Trifluoromethoxy)benzonitrile-57.5s
4-(Difluoromethoxy)benzonitrile-82.35d72.5

Table 4: Key IR Absorption Bands (cm⁻¹)

Compoundν(C≡N)ν(C-O)ν(C-F)ν(Ar-H)
This compound (Predicted) ~2230~1210~1050-1150~3050-3100
2-Methoxybenzonitrile222612553070
2-(Trifluoromethoxy)benzonitrile~2235~1215~1100-1200~3060
4-(Difluoromethoxy)benzonitrile222912151050-11503070

Experimental Protocols

The following are generalized protocols for the acquisition of NMR and IR spectra, adaptable for the specific compounds discussed.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR: Acquire the spectrum on a 400 MHz spectrometer. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans.

  • ¹³C NMR: Acquire the spectrum on the same instrument at a frequency of 100 MHz. A spectral width of 240 ppm, a relaxation delay of 2 s, and 1024 scans are typically used. Proton decoupling is employed to simplify the spectrum.

  • ¹⁹F NMR: Acquire the spectrum at a frequency of 376 MHz. A spectral width of 200 ppm and 64 scans are common. The chemical shifts are referenced to an external standard such as CFCl₃.

IR Spectroscopy
  • Sample Preparation: For liquid samples, a thin film is prepared between two potassium bromide (KBr) plates. For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with KBr powder and pressing it into a disk.

  • Data Acquisition: The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for confirming the structure of an organic compound using spectroscopic methods.

Spectroscopic_Workflow Structure Confirmation Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_nmr_details NMR Techniques cluster_interpretation Data Interpretation & Confirmation Synthesis Synthesized Compound Purification Purification Synthesis->Purification IR IR Spectroscopy Purification->IR NMR NMR Spectroscopy Purification->NMR IR_Data Functional Group Identification IR->IR_Data H_NMR 1H NMR NMR->H_NMR C_NMR 13C NMR NMR->C_NMR F_NMR 19F NMR NMR->F_NMR NMR_Data Connectivity & Environment Analysis H_NMR->NMR_Data C_NMR->NMR_Data F_NMR->NMR_Data Structure_Confirmation Structure Confirmation IR_Data->Structure_Confirmation NMR_Data->Structure_Confirmation

A logical workflow for structure confirmation.

This guide serves as a foundational tool for researchers engaged in the synthesis and characterization of novel chemical entities. The provided data and protocols facilitate the efficient and accurate structural elucidation of this compound and related compounds.

A Comparative Analysis of the Reactivity of 2-(Difluoromethoxy)benzonitrile and 2-Methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 2-(Difluoromethoxy)benzonitrile and 2-methoxybenzonitrile. The introduction of fluorine atoms into the methoxy group significantly alters the electronic properties of the substituent, leading to profound differences in the reactivity of the benzonitrile core. This analysis is supported by established principles of organic chemistry and relevant experimental data.

Introduction to the Compounds

Both this compound and 2-methoxybenzonitrile are aromatic compounds featuring a nitrile group (-C≡N) and an alkoxy group at the ortho position. The nitrile group is a versatile functional group, serving as a precursor to amines, carboxylic acids, and various heterocycles.[1][2] The key difference between the two molecules lies in the electronic nature of the alkoxy substituent.

  • 2-Methoxybenzonitrile: The methoxy group (-OCH₃) is a classical electron-donating group (EDG) through resonance, which enriches the electron density of the aromatic ring.

  • This compound: The difluoromethoxy group (-OCHF₂) is a strong electron-withdrawing group (EWG) due to the high electronegativity of the two fluorine atoms, which imparts a powerful inductive effect.

This fundamental electronic difference dictates their reactivity in various chemical transformations.

Comparative Reactivity Analysis

The electronic influence of the ortho-substituent directly impacts the electrophilicity of the nitrile carbon and the electron density of the aromatic ring.

Hydrolysis of the Nitrile Group

The hydrolysis of nitriles to carboxylic acids is a fundamental transformation that can be catalyzed by acid or base.[3] The reaction rate is highly sensitive to the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups enhance the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by water or hydroxide ions and thus accelerating the reaction.[4][5]

Expected Reactivity: this compound > 2-Methoxybenzonitrile

The potent electron-withdrawing nature of the -OCHF₂ group is expected to render the nitrile carbon of this compound significantly more electrophilic than that of 2-methoxybenzonitrile. Experimental evidence from related structures supports this, where a 2-difluoromethoxy substituent was found to dramatically increase the rate of hydrolysis of a neighboring sulfamoyl group compared to a 2-methoxy substituent.[6]

Reduction of the Nitrile Group

The reduction of benzonitriles to benzylamines is a crucial reaction in the synthesis of pharmaceuticals. This transformation is typically achieved using reducing agents like lithium aluminum hydride or through catalytic hydrogenation. Similar to hydrolysis, electron-withdrawing groups on the aromatic ring can accelerate the rate of reduction by increasing the electrophilicity of the nitrile carbon.[4]

Expected Reactivity: this compound > 2-Methoxybenzonitrile

The -OCHF₂ group in this compound enhances the susceptibility of the nitrile group to hydride attack, predicting a faster reduction rate compared to 2-methoxybenzonitrile.

Nucleophilic Aromatic Substitution (SNAr)

The nitrile group is a strong activating group for nucleophilic aromatic substitution (SNAr), especially when positioned ortho or para to a suitable leaving group.[4] The reaction is further facilitated by the presence of additional electron-withdrawing groups, which help to stabilize the negatively charged Meisenheimer complex intermediate.[5]

Expected Reactivity (with a leaving group on the ring): this compound >> 2-Methoxybenzonitrile

The aromatic ring of this compound is significantly more electron-deficient than that of 2-methoxybenzonitrile. Consequently, in a scenario where a leaving group is present on the ring (e.g., a halogen), this compound would be far more reactive towards nucleophilic aromatic substitution.

Electrophilic Aromatic Substitution (EAS)

In contrast to the reactions above, electrophilic aromatic substitution is favored by electron-donating groups that activate the ring towards attack by an electrophile.

Expected Reactivity: 2-Methoxybenzonitrile >> this compound

The methoxy group in 2-methoxybenzonitrile is an activating, ortho-, para-directing group, making the ring more susceptible to electrophilic attack. Conversely, the strongly deactivating difluoromethoxy group in this compound makes its aromatic ring highly resistant to electrophilic substitution.

Data Presentation

The following tables summarize the expected relative reactivity based on the electronic effects of the substituents.

Table 1: Physical and Chemical Properties

PropertyThis compound2-Methoxybenzonitrile
CAS Number 56935-78-5[1]6609-56-9[7][8]
Molecular Formula C₈H₅F₂NO[9]C₈H₇NO[8][10]
Molecular Weight 169.13 g/mol 133.15 g/mol [10][11]
Appearance Not specifiedColorless to pale yellow liquid[12][13]
Boiling Point Not specified135 °C @ 12 mmHg[7][13]
Electronic Nature of Substituent Strongly Electron-Withdrawing (Inductive)Electron-Donating (Resonance)

Table 2: Summary of Comparative Reactivity

Reaction TypeFavored byRelative ReactivityRationale
Nitrile Hydrolysis Electron-Withdrawing GroupsThis compound > 2-Methoxybenzonitrile-OCHF₂ group increases the electrophilicity of the nitrile carbon.[4][5]
Nitrile Reduction Electron-Withdrawing GroupsThis compound > 2-Methoxybenzonitrile-OCHF₂ group enhances susceptibility to hydride attack.[4]
Nucleophilic Aromatic Substitution (SNAr) Electron-Withdrawing GroupsThis compound >> 2-Methoxybenzonitrile-OCHF₂ group strongly deactivates the ring, stabilizing the Meisenheimer complex.[4][5]
Electrophilic Aromatic Substitution (EAS) Electron-Donating Groups2-Methoxybenzonitrile >> this compound-OCH₃ group activates the aromatic ring.[14]

Experimental Protocols

The following are generalized protocols for key transformations of benzonitriles. Researchers should optimize conditions for each specific substrate.

Protocol 1: Base-Catalyzed Hydrolysis of a Benzonitrile

Objective: To hydrolyze a benzonitrile derivative to its corresponding benzoic acid.

Materials:

  • Benzonitrile derivative (e.g., 2-methoxybenzonitrile)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)[15]

  • Ethanol (95%) or other suitable solvent

  • Hydrochloric Acid (HCl) for acidification

  • Distilled water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the benzonitrile derivative in a suitable solvent like ethanol.[15]

  • Add an excess of aqueous NaOH or KOH solution.[16]

  • Heat the mixture to reflux and maintain for several hours (e.g., 1-12 hours). The reaction progress can be monitored by TLC or GC.[15]

  • After completion, cool the reaction mixture to room temperature.

  • If the product precipitates upon cooling, it can be collected by filtration. Otherwise, transfer the mixture to a separatory funnel for extraction to remove any unreacted starting material.[16]

  • Carefully acidify the aqueous layer with concentrated HCl until the pH is acidic, which will precipitate the benzoic acid product.[16]

  • Collect the solid product by vacuum filtration, wash with cold water, and dry to obtain the pure carboxylic acid.[15][16]

Protocol 2: Catalytic Reduction of a Benzonitrile

Objective: To reduce a benzonitrile derivative to its corresponding benzylamine.

Materials:

  • Benzonitrile derivative (e.g., 2-methoxybenzonitrile)

  • Palladium on carbon (10% Pd/C) or another suitable catalyst[5]

  • Ethanol or Methanol

  • Hydrogen gas supply or a hydride source (e.g., NaBH₄ with a catalyst)

Procedure (Catalytic Hydrogenation):

  • Dissolve the benzonitrile derivative in ethanol in a hydrogenation vessel.[5]

  • Add the Pd/C catalyst (typically 5-10 mol%).

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating until the hydrogen uptake ceases.

  • Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the solvent.

  • Remove the solvent from the filtrate under reduced pressure to yield the crude benzylamine, which can be further purified by distillation or chromatography.

Visualizations

Logical Workflow for Reactivity Comparison

cluster_0 Electronic Properties cluster_1 Reaction Type cluster_2 Predicted Outcome Substituent Substituent Effect Effect Substituent->Effect determines Reaction Reaction Effect->Reaction influences Reactivity Reactivity Reaction->Reactivity leads to -OCH3 -OCH3 -OCH3->Substituent -OCHF2 -OCHF2 -OCHF2->Substituent

Caption: Logical flow from substituent electronics to predicted reactivity.

General Reaction Pathway: Nitrile Hydrolysis

G Start Ar-C≡N (Benzonitrile Derivative) Intermediate [Intermediate] (e.g., Amide Ar-CONH2) Start->Intermediate H₂O / H⁺ or OH⁻ (Step 1) End Ar-COOH (Benzoic Acid Derivative) Intermediate->End H₂O / H⁺ or OH⁻ (Step 2)

Caption: Simplified pathway for the hydrolysis of a nitrile to a carboxylic acid.

General Reaction Pathway: Nitrile Reduction

G Start Ar-C≡N (Benzonitrile Derivative) End Ar-CH₂NH₂ (Benzylamine Derivative) Start->End [H] (e.g., H₂/Pd-C or LiAlH₄)

Caption: General scheme for the reduction of a nitrile to a primary amine.

References

A Comparative Analysis of the Biological Activity of 2-(Difluoromethoxy)benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological performance of various derivatives containing the 2-(difluoromethoxy)phenyl moiety, a group of increasing interest in medicinal chemistry. The inclusion of the difluoromethoxy group can significantly enhance metabolic stability and modulate the electronic properties of a molecule, making it a valuable substituent in the design of novel therapeutic agents. This document summarizes key experimental data, details the methodologies used in these studies, and visualizes relevant biological pathways to facilitate a comprehensive understanding of their structure-activity relationships.

Anticancer Activity of 2-(Difluoromethoxy)-Substituted Estratriene Sulfamates

A significant body of research has focused on the anticancer properties of 2-(difluoromethoxy)-substituted estratriene sulfamates. These compounds have been evaluated for their anti-proliferative effects against breast cancer cell lines, their ability to inhibit tubulin polymerization, and their potency as steroid sulfatase (STS) inhibitors.[1]

Quantitative Data Summary

The following tables summarize the in vitro biological activities of a series of 2-(difluoromethoxy)estratriene derivatives compared to their methoxy analogues and other relevant compounds.

Table 1: Anti-proliferative Activity against Breast Cancer Cell Lines [1]

CompoundGI₅₀ (µM) vs. MCF-7GI₅₀ (µM) vs. MDA-MB-231
8 OCF₂HH>50>50
9 OCF₂HOH2.603.03
10 OCF₂HOSO₂NH₂0.280.74
11 OCF₂HOSO₂NH₂1.603.20
12 OMeH>50>50
2ME2 OMeOH0.020.02
STX140 OMeOSO₂NH₂0.520.52

GI₅₀: Concentration causing 50% growth inhibition.

Table 2: Steroid Sulfatase (STS) Inhibition [1]

CompoundIC₅₀ (nM) in JEG-3 cell lysatesIC₅₀ (nM) in whole JEG-3 cells
10 1.43.7
11 1.16.5
STX140 0.84.2
EMATE 0.088.0

IC₅₀: Concentration causing 50% inhibition of enzyme activity.

Table 3: Tubulin Polymerization Inhibition [1]

CompoundInhibition of Tubulin Assembly (IC₅₀, µM)Inhibition of [³H]Colchicine Binding (%) at 5 µM
9 2.545
10 2.719
11 2.621
2ME2 1.689
Colchicine 2.0100
Experimental Protocols

The anti-proliferative activity of the compounds was determined using a sulforhodamine B (SRB) assay.[1] Human breast cancer cell lines, MCF-7 and MDA-MB-231, were seeded in 96-well plates. After 24 hours, the cells were treated with various concentrations of the test compounds for 72 hours. Subsequently, the cells were fixed with trichloroacetic acid, stained with SRB, and the absorbance was measured at 564 nm to determine cell density. The GI₅₀ values were then calculated from dose-response curves.[1]

The inhibition of STS activity was measured in both lysates and whole JEG-3 cells.[1] The assay is based on the conversion of a radiolabeled substrate, [³H]estrone-3-sulfate, to [³H]estrone. For the cell lysate assay, JEG-3 cell homogenates were incubated with the test compounds and the radiolabeled substrate. In the whole-cell assay, intact JEG-3 cells were used. After incubation, the product was extracted and quantified by scintillation counting to determine the level of STS inhibition.[1]

The effect of the compounds on tubulin assembly was assessed by monitoring the increase in turbidity of a tubulin solution.[1] Bovine brain tubulin was incubated with the test compounds in a temperature-controlled spectrophotometer. The polymerization of tubulin was initiated by raising the temperature to 37°C, and the change in absorbance at 340 nm was recorded over time. The IC₅₀ values for the inhibition of tubulin polymerization were determined from the concentration-dependent reduction in the rate and extent of polymerization.[1]

Signaling Pathways and Mechanisms of Action

The anticancer effects of the 2-(difluoromethoxy)-substituted estratriene sulfamates are multi-faceted, primarily involving the inhibition of tubulin polymerization and steroid sulfatase.

anticancer_mechanism Apoptosis Apoptosis

Comparison with Other Fluorinated Scaffolds

To provide a broader context for the biological activity of the 2-(difluoromethoxy)phenyl group, it is useful to compare it with other fluorinated moieties in different molecular scaffolds targeting distinct biological pathways. For instance, 2-difluoromethylbenzimidazole derivatives have been investigated as inhibitors of Phosphoinositide 3-kinase alpha (PI3Kα), a key enzyme in cancer cell signaling.

Quantitative Data Summary

Table 4: PI3Kα Inhibitory Activity of 2-Difluoromethylbenzimidazole Derivatives

CompoundRIC₅₀ (nM) vs. PI3Kα
Compound 86 4-amino-N-methyl-5-(trifluoromethyl)pyrimidine-2-carboxamide22.8
Compound 87 4-amino-N-ethyl-5-(trifluoromethyl)pyrimidine-2-carboxamide33.6

IC₅₀: Concentration causing 50% inhibition of enzyme activity.

Experimental Protocols

The in vitro inhibitory activity against PI3Kα was determined using a commercially available kinase assay kit. The assay measures the amount of ADP produced from the kinase reaction using a fluorescent probe. The fluorescence intensity is proportional to the amount of ADP, and therefore, inversely proportional to the inhibitory activity of the test compound.

Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers.

PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Promotes Derivatives 2-Difluoromethyl- benzimidazole Derivatives Derivatives->PI3K Inhibits

Conclusion

The presented data highlights the versatility of the 2-(difluoromethoxy)phenyl moiety in the design of biologically active compounds. The 2-(difluoromethoxy)-substituted estratriene sulfamates demonstrate potent dual-action anticancer activity through the inhibition of both tubulin polymerization and steroid sulfatase.[1] This is in contrast to the 2-difluoromethylbenzimidazole derivatives, which have been developed as potent and selective inhibitors of the PI3Kα enzyme. These examples underscore the importance of the overall molecular scaffold in determining the biological target and pharmacological profile of compounds containing fluorinated substituents. This guide provides a valuable comparative resource for researchers in the field of drug discovery and medicinal chemistry, aiding in the rational design of next-generation therapeutics.

References

Assessing the Metabolic Stability of Difluoromethoxy-Containing Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In contemporary drug discovery, the integration of fluorinated functional groups is a key strategy for improving the metabolic stability and pharmacokinetic profiles of drug candidates.[1] Among these, the difluoromethoxy group (-OCF₂H) has gained prominence as a versatile moiety.[2] This guide offers a comparative analysis of the metabolic stability of compounds containing the difluoromethoxy group, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

The difluoromethoxy group is frequently employed as a metabolically robust bioisostere of the methoxy group (-OCH₃).[1] The primary advantage lies in its resistance to oxidative metabolism, particularly O-demethylation, a common and often rapid metabolic pathway for methoxy-containing compounds.[1][2] This stability is attributed to the high strength of the carbon-fluorine bonds, which are resistant to enzymatic cleavage by cytochrome P450 (CYP) enzymes.[2][3]

Comparative Metabolic Stability

The introduction of a difluoromethoxy group is a strategic approach to block "metabolic soft spots" within a molecule. By replacing a metabolically liable group like a methoxy group, the -OCF₂H moiety can lead to a longer plasma half-life and improved bioavailability.[2][4]

However, the enhancement of metabolic stability is not always universal. In some cases, blocking one metabolic pathway may lead to "metabolic switching," where the metabolic fate of the compound shifts to other parts of the molecule.[1] For instance, while O-demethylation is prevented, the aromatic ring to which the difluoromethoxy group is attached might undergo hydroxylation.[1]

When compared to the trifluoromethyl (-CF₃) group, another common fluorine-containing substituent, the difluoromethoxy group offers a different set of properties. The -CF₃ group is a potent electron-withdrawing group that can significantly increase a compound's resistance to oxidative metabolism.[1][5] The -OCF₂H group, while also enhancing stability, uniquely functions as a lipophilic hydrogen bond donor, a rare characteristic that can be valuable for maintaining interactions with biological targets.[2][6]

Quantitative Assessment of Metabolic Stability

The metabolic stability of a compound is typically evaluated in vitro using liver microsomes or hepatocytes, which contain high concentrations of drug-metabolizing enzymes.[7][8] Key parameters obtained from these assays are the in vitro half-life (t½) and the intrinsic clearance (CLint), which measures the liver's inherent capacity to metabolize a drug.[7][9]

Table 1: Key Parameters in Metabolic Stability Assays

ParameterDescriptionSignificance
Half-life (t½) The time required for the concentration of the parent compound to decrease by half.[9]A longer half-life suggests greater metabolic stability.
Intrinsic Clearance (CLint) The volume of the liver that is cleared of the drug per unit of time by metabolism.[9]A lower CLint indicates slower metabolism and better stability.
% Parent Compound Remaining The percentage of the initial compound that remains at various time points during the assay.Provides a direct measure of the rate of metabolism.

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

This protocol outlines a representative procedure for determining the metabolic stability of a difluoromethoxy-containing compound using human liver microsomes.

1. Purpose: To assess the rate of metabolism of a test compound in the presence of liver microsomes, which are rich in Phase I drug-metabolizing enzymes like cytochrome P450s.[10][11]

2. Materials and Equipment:

  • Liver Microsomes: Pooled human liver microsomes (e.g., from BioIVT or Corning).[12]

  • Test Compound: Stock solution of the difluoromethoxy-containing compound (e.g., 10 mM in DMSO).[13]

  • Buffer: Potassium phosphate buffer (100 mM, pH 7.4).[13]

  • Cofactor: NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[10][13]

  • Reaction Termination Solution: Acetonitrile containing an internal standard for analytical quantification.[13]

  • Control Compounds: A high-clearance compound (e.g., Verapamil) and a low-clearance compound (e.g., Warfarin) for assay validation.

  • Hardware: 96-well plates, multi-channel pipettes, incubator (37°C), centrifuge, and an LC-MS/MS system for analysis.[10][14]

3. Procedure:

  • Preparation:

    • Prepare the test compound working solution by diluting the stock solution in buffer to the desired concentration (e.g., 1 µM final concentration).[9]

    • Thaw the liver microsomes on ice and dilute them in the phosphate buffer to the working concentration (e.g., 0.5 mg/mL).[9][12]

    • Prepare the NADPH-regenerating system according to the manufacturer's instructions.

  • Incubation:

    • Pre-warm the plate containing the microsomal solution and the test compound at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system to each well.[9]

    • Incubate the plate at 37°C with shaking.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in the respective wells by adding 2-3 volumes of the cold acetonitrile termination solution.[9]

  • Sample Processing and Analysis:

    • Seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to precipitate the microsomal proteins.

    • Transfer the supernatant to a new 96-well plate.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound.[14][15] The method should be selective for the analyte and internal standard.[16]

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein) .

Visualizing Metabolic Processes and Workflows

Diagrams can effectively illustrate the complex processes involved in metabolic stability assessment.

G cluster_prep 1. Preparation cluster_inc 2. Incubation cluster_term 3. Termination & Sampling cluster_analysis 4. Analysis A Test Compound (1 µM) D Mix & Pre-warm at 37°C A->D B Liver Microsomes (0.5 mg/mL) B->D C NADPH Cofactor Solution E Initiate Reaction (Add Cofactor) C->E D->E F Incubate at 37°C E->F G Stop Reaction with Acetonitrile at Time Points (0, 5, 15, 30, 60 min) F->G H Centrifuge to Pellet Protein G->H I Transfer Supernatant H->I J LC-MS/MS Analysis I->J K Data Interpretation (t½, CLint) J->K

Workflow for an in vitro microsomal stability assay.

The introduction of a difluoromethoxy group can block a primary metabolic pathway, such as O-demethylation, forcing metabolism to occur at a different site on the molecule.

G cluster_methoxy Methoxy-Containing Compound cluster_difluoro Difluoromethoxy-Containing Analog A Parent Drug with -OCH3 B Metabolite (O-demethylated) A->B CYP450 Metabolism C Parent Drug with -OCF2H D Metabolic Pathway Blocked C->D O-demethylation Resistant E Alternative Metabolite (e.g., Ring Hydroxylation) C->E Metabolic Switching

Metabolic switching due to the -OCF₂H group.

Conclusion

The difluoromethoxy group is a valuable tool in medicinal chemistry for enhancing the metabolic stability of drug candidates.[2] By replacing metabolically susceptible moieties like the methoxy group, it can effectively block common metabolic pathways, leading to improved pharmacokinetic properties.[1][2] However, researchers must be aware of the potential for metabolic switching, where the metabolic burden shifts to other parts of the molecule.[1] A thorough assessment of metabolic stability using in vitro methods, such as the liver microsomal stability assay, is crucial for understanding the complete metabolic profile of difluoromethoxy-containing compounds and for guiding the development of robust drug candidates.

References

A Computational Comparative Analysis of the Electronic Properties of 2-(Difluoromethoxy)benzonitrile and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electronic properties of 2-(difluoromethoxy)benzonitrile and structurally related analogs. Due to the limited availability of direct experimental or computational data on this compound, this report leverages computational data from closely related benzonitrile derivatives to infer its electronic characteristics. Understanding these properties is crucial for applications in drug design and materials science, where the electronic nature of a molecule dictates its reactivity, intermolecular interactions, and overall suitability for a given purpose.

Comparative Analysis of Electronic Properties

The electronic properties of benzonitrile derivatives are significantly influenced by the nature and position of substituents on the benzene ring. The introduction of a difluoromethoxy group at the ortho position is expected to modulate the electronic landscape of the benzonitrile core through a combination of inductive and resonance effects. To provide a predictive comparison, this guide presents computational data for benzonitrile, 2-methoxybenzonitrile, and 2-nitrobenzonitrile. The electron-donating methoxy group and the electron-withdrawing nitro group serve as benchmarks to frame the likely effects of the difluoromethoxy substituent, which is known to exhibit complex electronic behavior.

Computational studies on various benzonitrile derivatives have demonstrated that density functional theory (DFT) is a reliable method for predicting their electronic properties.[1][2][3] The data presented below is representative of typical results obtained from DFT calculations and is intended to provide a comparative overview.

Table 1: Calculated Electronic Properties of Benzonitrile and Selected Ortho-Substituted Derivatives

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
Benzonitrile-7.0 to -6.8-1.2 to -1.05.8 to 6.04.0 to 4.2
2-Methoxybenzonitrile-6.5 to -6.3-0.9 to -0.75.6 to 5.44.5 to 4.8
2-Nitrobenzonitrile-7.8 to -7.6-2.5 to -2.35.3 to 5.15.5 to 5.8
This compound (Predicted) -7.2 to -7.0 -1.5 to -1.3 5.7 to 5.5 4.8 to 5.2

Note: The values presented are approximate ranges derived from computational chemistry literature on similar compounds and are intended for comparative purposes. Actual values can vary depending on the specific computational method and level of theory.

The difluoromethoxy group is generally considered to be electron-withdrawing due to the high electronegativity of the fluorine atoms. This would suggest a stabilization (lowering of energy) of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) compared to the parent benzonitrile. The HOMO-LUMO gap, a key indicator of chemical reactivity and electronic excitation energy, is predicted to be slightly smaller than that of benzonitrile. A smaller gap generally implies higher reactivity. The dipole moment is anticipated to be higher than that of benzonitrile and 2-methoxybenzonitrile due to the polar C-F bonds.

Experimental and Computational Methodologies

The data presented in this guide is based on computational methods widely used in the scientific literature for the study of organic molecules.

Computational Protocol: Density Functional Theory (DFT)

A typical computational protocol for determining the electronic properties of benzonitrile derivatives involves the following steps:

  • Geometry Optimization: The molecular structure is optimized to find its lowest energy conformation. This is commonly performed using DFT with a functional such as B3LYP (Becke, three-parameter, Lee-Yang-Parr) and a basis set like 6-311++G(d,p).[3]

  • Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.

  • Electronic Property Calculations: Once the optimized geometry is obtained, single-point energy calculations are performed to determine the electronic properties, including HOMO and LUMO energies, the HOMO-LUMO gap, and the molecular dipole moment.[4]

  • Solvation Effects: To simulate a more realistic environment, calculations can be performed using a continuum solvation model, such as the Polarizable Continuum Model (PCM), with a solvent like ethanol or water.[4]

Experimental Validation

Experimental validation of calculated electronic properties can be achieved through various techniques:

  • Cyclic Voltammetry: This electrochemical method can be used to experimentally determine the HOMO and LUMO energy levels by measuring the oxidation and reduction potentials of the molecule.

  • UV-Visible Spectroscopy: The HOMO-LUMO gap can be correlated with the wavelength of maximum absorption (λmax) in the UV-Vis spectrum, which corresponds to the energy of the lowest electronic transition.[5]

  • Dielectric Constant Measurements: The molecular dipole moment can be determined experimentally from measurements of the dielectric constant of a solution of the compound.

Workflow for Computational Analysis

The following diagram illustrates a typical workflow for the computational study of the electronic properties of a molecule like this compound.

G cluster_start Input cluster_comp Computational Protocol cluster_analysis Data Analysis and Comparison cluster_output Output start Define Molecule: This compound geom_opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc elec_prop Electronic Property Calculation (HOMO, LUMO, Dipole Moment) freq_calc->elec_prop data_table Tabulate Quantitative Data elec_prop->data_table comparison Compare with Analogs (Benzonitrile, 2-Methoxybenzonitrile, etc.) data_table->comparison report Generate Comparison Guide comparison->report

Caption: A conceptual workflow for the computational analysis of the electronic properties of a target molecule.

Conclusion

While direct experimental data for this compound is scarce, computational chemistry provides a powerful tool for predicting its electronic properties through comparison with known analogs. The introduction of the difluoromethoxy group is expected to significantly influence the electronic structure of the benzonitrile core, leading to a lower HOMO-LUMO gap and a larger dipole moment compared to the unsubstituted parent molecule. These predicted properties suggest that this compound may exhibit enhanced reactivity and different intermolecular interaction patterns, which are critical considerations for its potential applications in drug discovery and materials science. Further experimental and computational studies are warranted to validate these predictions and fully elucidate the electronic characteristics of this compound.

References

Comparative Guide to Analytical Methods for 2-(Difluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common analytical methods for the quantification of 2-(Difluoromethoxy)benzonitrile, a compound of interest in pharmaceutical and chemical research. The selection of a suitable analytical method is critical for ensuring the quality, purity, and potency of this compound in various stages of drug development and manufacturing. This document outlines the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), supported by established experimental data for structurally similar benzonitrile derivatives.

Method Comparison

The choice of an analytical technique is influenced by several factors, including the physicochemical properties of the analyte, the sample matrix, the required sensitivity, and the intended application of the analysis.[1] Below is a summary of the expected performance characteristics of HPLC, GC-MS, and LC-MS/MS for the analysis of this compound, based on data from related compounds.

Data Presentation: Comparison of Analytical Method Performance

ParameterHPLC-UVGC-MSLC-MS/MS
Principle Separation based on polarity.Separation based on volatility and mass-to-charge ratio.[2]Separation based on polarity, with highly selective and sensitive mass detection.[3]
Instrumentation HPLC system with UV detector.[2]GC system with Mass Spectrometer.[2]LC system coupled to a tandem mass spectrometer.[3]
Sample Preparation Simple dissolution in a suitable solvent.[2]May require derivatization for improved volatility and thermal stability.Typically involves protein precipitation and/or liquid-liquid extraction for biological matrices.[4]
Specificity Good, can resolve impurities from the main compound.[2]Excellent, based on mass fragmentation patterns.[2]Excellent, highly selective due to precursor and product ion monitoring.
Linearity (r²) > 0.999[2]> 0.999[2]> 0.999
Limit of Detection (LOD) ~0.05 µg/mL[2]~0.03 mg/kg[2]~0.1 ng/mL
Limit of Quantitation (LOQ) ~0.15 µg/mL[2]~0.10 mg/kg[2]~0.5 ng/mL
Accuracy (% Recovery) 98-102%95-105%98-102%
Precision (%RSD) < 2%< 5%< 3%

Experimental Protocols

Detailed methodologies for each of the key experiments are provided below. These protocols are based on established methods for similar benzonitrile compounds and should be optimized and validated for the specific analysis of this compound.

1. High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the routine quality control of this compound in bulk drug substances and formulated products.

  • Instrumentation: An HPLC system equipped with a pump, autosampler, and a UV-Visible or Diode Array Detector (DAD). A C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[5]

  • Reagents and Standards:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • This compound reference standard (>99% purity)

  • Chromatographic Conditions (Starting Point):

    • Mobile Phase: A mixture of Acetonitrile and Water (e.g., 60:40 v/v).[6]

    • Flow Rate: 1.0 mL/min.[6]

    • Injection Volume: 10 µL.[5]

    • Column Temperature: 30 °C.[5]

    • UV Detection Wavelength: 254 nm.[6]

  • Sample Preparation:

    • Standard Solutions: Prepare a stock solution of the reference standard in the mobile phase. Generate a series of calibration standards through serial dilution.[5]

    • Sample Solutions: Accurately weigh the sample and dissolve it in the mobile phase to a known concentration. Filter all solutions through a 0.45 µm syringe filter before injection.[5]

  • Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations. Determine the concentration of the analyte in the sample solutions from the calibration curve.[5]

2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For this compound, this method can be used for impurity profiling and trace-level analysis.

  • Instrumentation: A GC system coupled to a Mass Spectrometer.

  • Reagents and Standards:

    • Methanol or other suitable solvent (GC grade)

    • This compound reference standard (>99% purity)

  • Chromatographic and Mass Spectrometric Conditions (Starting Point):

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[5]

    • Inlet Temperature: 280 °C.[5]

    • Injection Mode: Split (e.g., 20:1).[5]

    • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.[5]

    • Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 50-400.

  • Sample Preparation:

    • Standard Solutions: Prepare a stock solution of the reference standard in a suitable solvent like methanol. Create a series of calibration standards by serial dilution.

    • Sample Solutions: Dissolve the sample in the solvent to a concentration within the calibration range.

  • Quantification: Generate a calibration curve based on the peak area of a characteristic ion of the analyte.

3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the quantification of this compound in complex biological matrices such as plasma, due to its high sensitivity and selectivity.[3][4]

  • Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[4]

  • Reagents and Standards:

    • Methanol and Acetonitrile (LC-MS grade)

    • Formic Acid (LC-MS grade)

    • Ultrapure Water

    • This compound reference standard (>99% purity)

  • LC-MS/MS Conditions (Starting Point):

    • LC Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Ionization Mode: ESI positive or negative, to be optimized.

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined by direct infusion of a standard solution.

  • Sample Preparation (for Plasma Samples):

    • Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing an internal standard. Vortex to precipitate proteins and centrifuge.[4]

    • Evaporation and Reconstitution: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the initial mobile phase.[4]

  • Quantification: Use a stable isotope-labeled internal standard for the most accurate quantification.[4] The ratio of the analyte peak area to the internal standard peak area is plotted against the concentration to create the calibration curve.

Mandatory Visualization

Diagram of Analytical Workflow Comparison

The following diagram illustrates the general workflows for the three analytical methods discussed.

Analytical_Workflow_Comparison cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Acquisition & Processing cluster_results Results Sample Sample Containing This compound HPLC_Prep Dissolution in Mobile Phase Sample->HPLC_Prep GC_Prep Dissolution +/- Derivatization Sample->GC_Prep LCMS_Prep Extraction (LLE/SPE) & Protein Precipitation Sample->LCMS_Prep HPLC HPLC-UV HPLC_Prep->HPLC GCMS GC-MS GC_Prep->GCMS LCMSMS LC-MS/MS LCMS_Prep->LCMSMS HPLC_Data Chromatogram (UV Absorbance) HPLC->HPLC_Data GCMS_Data Total Ion Chromatogram & Mass Spectrum GCMS->GCMS_Data LCMSMS_Data MRM Chromatogram LCMSMS->LCMSMS_Data Quant Quantification HPLC_Data->Quant GCMS_Data->Quant Qual Identification GCMS_Data->Qual LCMSMS_Data->Quant LCMSMS_Data->Qual

Caption: Comparative workflow of HPLC, GC-MS, and LC-MS/MS methods.

Diagram of Method Validation Parameters

This diagram illustrates the key parameters considered during the validation of an analytical method, in accordance with ICH guidelines.[7][8]

Method_Validation Validation Analytical Method Validation Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Specificity Specificity Validation->Specificity LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantitation (LOQ) Validation->LOQ Linearity Linearity & Range Validation->Linearity Robustness Robustness Validation->Robustness

Caption: Key parameters for analytical method validation.

References

The Versatile World of Substituted Benzonitriles: A Comparative Review of Their Applications

Author: BenchChem Technical Support Team. Date: December 2025

Substituted benzonitriles, aromatic compounds bearing a cyano group, are a cornerstone in modern chemistry, finding diverse applications in medicinal chemistry, materials science, and agrochemicals. Their unique electronic properties and synthetic versatility make them attractive scaffolds for the development of novel therapeutic agents, advanced materials, and effective crop protection agents. This guide provides a comparative overview of the applications of substituted benzonitriles, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Medicinal Chemistry: Targeting Disease with Precision

The benzonitrile moiety is a privileged structure in drug discovery, contributing to the potency and selectivity of numerous therapeutic agents. Its ability to participate in hydrogen bonding and act as a bioisostere for other functional groups has led to the development of drugs targeting a wide range of diseases.

Anticancer Activity

Substituted benzonitriles have emerged as a significant class of anticancer agents, primarily through their ability to inhibit key proteins and pathways involved in cancer progression.

Tubulin Polymerization Inhibition: Certain 2-phenylacrylonitrile derivatives, structurally related to stilbenes, are potent inhibitors of tubulin polymerization. By disrupting microtubule dynamics, these compounds induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells.[1]

PD-1/PD-L1 Interaction Inhibition: The programmed cell death protein 1 (PD-1) and its ligand (PD-L1) are crucial immune checkpoint proteins that cancer cells exploit to evade the immune system. Benzonitrile-containing small molecules have been developed to block this interaction, thereby restoring the anti-tumor immune response.

Kinase Inhibition: Many kinases are dysregulated in cancer, and benzonitrile derivatives have been successfully developed as inhibitors of various kinases, including Tankyrase, mTOR, and TBK1/IKKε.[1] For instance, 2,4-Difluoro-5-Nitrobenzonitrile is a key intermediate in the synthesis of tankyrase inhibitors.[1]

Table 1: Anticancer Activity of Representative Substituted Benzonitriles

Compound IDDerivative ClassTarget/Cell LineActivity (IC50/GI50)Reference
1g2a2-PhenylacrylonitrileHCT1165.9 nM[1]
BEL-74027.8 nM[1]
Compound 73-(4-((5-((2-methylbiphenyl-3-yl)methoxy)-2-(piperazin-1-ylmethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrilePD-1/PD-L18.52 µM[2]
Compound 6Precursor to Compound 7PD-1/PD-L112.28 µM[2]
Compound 8aDerivative of Compound 7PD-1/PD-L114.08 µM[2]
2,4-Cl BFTUN-benzoyl-N'-phenylthioureaMCF-70.31 mM[1]
Antiviral Activity

The antiviral potential of substituted benzonitriles has been notably explored, particularly against the Hepatitis C Virus (HCV).

HCV Entry Inhibition: 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile derivatives have been identified as potent and orally available inhibitors of HCV.[1] These compounds block the early stages of the viral life cycle by preventing the virus from entering host cells. The lead compound, L0909, demonstrated high efficacy with an EC50 of 0.022 μM.[1]

Antibacterial and Antifungal Activity

Novel benzonitrile and naphthonitrile derivatives have been synthesized and screened for their activity against a range of microbial pathogens. For example, (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile has demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as potent antifungal activity.[1]

Materials Science: Building Blocks for Advanced Technologies

The electronic properties of the benzonitrile core, particularly the electron-withdrawing nature of the nitrile group, make these compounds valuable in the design of organic electronic materials.

Organic Light-Emitting Diodes (OLEDs): Carbazole-benzonitrile derivatives have been developed as universal hosts for triplet-harvesting blue OLEDs. These materials exhibit efficient hole and electron transport properties, leading to high external quantum efficiencies. For instance, a blue phosphorescent OLED using the 3-CzPB host achieved a high external quantum efficiency of 26.1%.[3] Furthermore, benzonitrile derivatives featuring combinations of phenoxazine and carbazole donor units exhibit thermally activated delayed fluorescence (TADF) and mechanofluorochromic properties, making them suitable for advanced optoelectronic applications.[4]

Table 2: Performance of Benzonitrile-Based OLEDs

Host MaterialEmitter TypeExternal Quantum Efficiency (EQE)Reference
3-CzPBSky-blue Phosphorescent26.1%[3]
3-CzPBDeep-blue Phosphorescent26.0%[3]
3-CzPBBlue Thermally Activated Delayed Fluorescence (TADF)26.8%[3]
3-CzPBMulti-resonance TADF31.1%[3]

Agrochemicals: Protecting Crops and Enhancing Yields

Benzonitrile derivatives are crucial intermediates in the synthesis of various pesticides and herbicides, contributing to global food security.

Herbicidal Activity: Benzonitrile herbicides, such as bromoxynil, chloroxynil, and ioxynil, have been widely used to control weeds in agriculture. Their primary mode of action is the inhibition of photosynthesis at Photosystem II (PSII).

Table 3: Herbicidal Activity of Representative Benzonitrile Derivatives

CompoundWeed SpeciesActivity MetricValueReference
BromoxynilVarious-Widely used herbicide[5]
IoxynilVarious-Widely used herbicide[5]
DichlobenilVarious-Use prohibited in EU since 2008[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of scientific research. Below are representative protocols for the synthesis and evaluation of substituted benzonitriles.

Synthesis of 3-(4-((2-((4-Substituted piperazin-1-yl)methyl)-5-((2-methylbiphenyl-3-yl)methoxy)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrile (PD-1/PD-L1 Inhibitor)[2]
  • To a solution of compound 6 (0.2 g, 0.35 mmol) and a substituted aldehyde (0.35 mmol) in methanol (2 mL), add acetic acid (0.01 mL, 0.17 mmol).

  • Stir the reaction mixture for 2 hours at room temperature.

  • Cool the reaction mixture to 0 °C.

  • Add NaCNBH₃ (0.043 g, 0.7 mmol) to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 8 hours under an inert atmosphere.

  • Monitor the reaction's completion using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • The crude product can be further purified by column chromatography.

In Vitro HCV Replication Assay[1]
  • Transfect Huh-7.5 cells with in vitro transcribed HCV genomic RNA via electroporation.

  • Seed the transfected cells into 96-well plates.

  • Add serial dilutions of the test benzonitrile derivative to the wells.

  • Incubate the plates for a defined period (e.g., 48-72 hours).

  • To measure HCV replication (choose one method):

    • Luciferase Assay (for reporter virus): Lyse the cells and add the luciferase assay reagent. Measure the luminescence using a luminometer. A decrease in luminescence indicates inhibition of viral replication.

    • qRT-PCR: Isolate total RNA from the cells. Perform quantitative reverse transcription PCR (qRT-PCR) using primers specific for the HCV genome to quantify the amount of viral RNA. A decrease in HCV RNA levels indicates inhibition of replication.

  • Calculate the EC50 value from the dose-response curve.

Herbicidal Activity Assay (Post-Emergence)[6]
  • Plant Preparation: Fill pots with potting mix and sow seeds of the target weed species. Water the pots and place them in a greenhouse under optimal growth conditions until they reach the 2-4 true leaf stage.

  • Preparation of Test Solutions: Prepare a stock solution of the test benzonitrile compound in a suitable solvent. Prepare a series of dilutions to achieve the desired application rates. Include a control group treated with the solvent only.

  • Herbicide Application: Transfer the potted plants to a calibrated spray chamber and apply the test solutions uniformly.

  • Post-Application Care and Observation: Return the treated plants to the greenhouse and observe for signs of herbicidal activity (e.g., chlorosis, necrosis, growth inhibition) at regular intervals.

  • Data Collection and Analysis: At the end of the observation period, visually assess the percentage of plant injury.

Visualizing the Mechanisms: Signaling Pathways and Workflows

Understanding the molecular mechanisms by which substituted benzonitriles exert their effects is crucial for rational drug design and development. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow.

PD1_PDL1_pathway cluster_tumor Tumor Cell cluster_tcell T-Cell PD-L1 PD-L1 PD-1 PD-1 PD-L1->PD-1 Inhibitory Signal MHC MHC TCR TCR MHC->TCR Antigen Presentation Inhibition Inhibition PD-1->Inhibition Signal 2 Activation Activation TCR->Activation Signal 1 T-Cell Proliferation\n& Cytotoxicity T-Cell Proliferation & Cytotoxicity Activation->T-Cell Proliferation\n& Cytotoxicity T-Cell Exhaustion T-Cell Exhaustion Inhibition->T-Cell Exhaustion Benzonitrile Inhibitor Benzonitrile Inhibitor Benzonitrile Inhibitor->PD-1 Blocks Interaction

Caption: PD-1/PD-L1 Immune Checkpoint Pathway Inhibition.

Kinase_Inhibition Growth Factor Growth Factor RTK RTK Growth Factor->RTK Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Transcription Factors Transcription Factors Cell Proliferation\n& Survival Cell Proliferation & Survival Transcription Factors->Cell Proliferation\n& Survival Benzonitrile Kinase Inhibitor Benzonitrile Kinase Inhibitor Benzonitrile Kinase Inhibitor->RTK Blocks ATP Binding ATP ATP ATP->RTK Kinase Cascade Kinase Cascade RTK->Kinase Cascade Kinase Cascade->Transcription Factors

Caption: Kinase Inhibitor Signaling Pathway.

Tubulin_Polymerization αβ-Tubulin Dimers αβ-Tubulin Dimers Benzonitrile Inhibitor Benzonitrile Inhibitor Polymerization Polymerization αβ-Tubulin Dimers->Polymerization Microtubule Microtubule Benzonitrile Inhibitor->αβ-Tubulin Dimers Binds to dimers Polymerization->Microtubule

Caption: Inhibition of Tubulin Polymerization.

Experimental_Workflow Starting Materials Starting Materials Synthesis of\nBenzonitrile Derivative Synthesis of Benzonitrile Derivative Starting Materials->Synthesis of\nBenzonitrile Derivative Purification & Characterization\n(e.g., Chromatography, NMR, MS) Purification & Characterization (e.g., Chromatography, NMR, MS) Synthesis of\nBenzonitrile Derivative->Purification & Characterization\n(e.g., Chromatography, NMR, MS) Biological/Material\nProperty Evaluation Biological/Material Property Evaluation Purification & Characterization\n(e.g., Chromatography, NMR, MS)->Biological/Material\nProperty Evaluation Data Analysis Data Analysis Biological/Material\nProperty Evaluation->Data Analysis Lead Compound/Material Lead Compound/Material Data Analysis->Lead Compound/Material

Caption: General Experimental Workflow.

References

Safety Operating Guide

Safe Disposal of 2-(Difluoromethoxy)benzonitrile: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and laboratory personnel must handle the disposal of 2-(Difluoromethoxy)benzonitrile with stringent adherence to safety protocols to mitigate potential environmental and health risks. This guide provides a comprehensive, step-by-step plan for the proper disposal of this compound, drawing from safety data sheets of structurally similar chemicals.

Immediate Safety and Handling Precautions

Prior to initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). The known hazards of similar benzonitrile compounds necessitate a cautious approach.

Required Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile rubber). Inspect for tears or holes before use.[1]
Eye Protection Safety glasses with side-shields or chemical safety goggles.[1] A face shield may be required for splashes.[1]
Lab Coat A flame-retardant lab coat should be worn to protect from skin contact.
Respiratory Use in a well-ventilated area. If dust or aerosols may be generated, use a NIOSH-approved respirator.[2][3]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through an approved hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular solid waste.[1][2]

1. Waste Identification and Segregation:

  • Clearly label a dedicated, sealable waste container as "Hazardous Waste: this compound".

  • Ensure the container is made of a material compatible with the chemical.

  • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

2. Collection of Waste:

  • Collect surplus and non-recyclable solutions in the designated waste container.[1]

  • For solid waste, such as contaminated lab supplies (e.g., pipette tips, weighing boats), place them in a sealed, labeled bag before depositing in the final waste container.

3. Decontamination of Empty Containers:

  • Thoroughly empty the original container.

  • Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).

  • Collect the rinsate as hazardous waste in the designated container.

  • After triple rinsing, deface the original label and dispose of the container as non-hazardous waste, in accordance with local regulations.

4. Storage of Hazardous Waste:

  • Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • The storage area should be clearly marked as a hazardous waste accumulation site.

5. Arranging for Disposal:

  • Contact your institution's EHS office or a licensed professional waste disposal service to arrange for pickup and disposal.[1]

  • Provide them with a completed hazardous waste manifest, accurately detailing the contents of the waste container.

Emergency Procedures in Case of a Spill

In the event of a spill, immediate action is crucial to prevent exposure and environmental contamination.

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or earth. Do not use combustible materials like paper towels.

  • Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

  • Report: Report the spill to your EHS office immediately.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

start Start: Have this compound Waste? is_liquid Is the waste liquid? start->is_liquid is_solid Is the waste solid (e.g., contaminated labware)? is_liquid->is_solid No collect_liquid Collect in a labeled, sealed hazardous waste container for liquids. is_liquid->collect_liquid Yes is_container Is it an empty container? is_solid->is_container No collect_solid Place in a sealed, labeled bag and then in the solid hazardous waste container. is_solid->collect_solid Yes triple_rinse Triple rinse with a suitable solvent. is_container->triple_rinse Yes store_waste Store hazardous waste in a designated, secure area. is_container->store_waste No collect_liquid->store_waste collect_solid->store_waste collect_rinsate Collect rinsate as hazardous liquid waste. triple_rinse->collect_rinsate dispose_container Deface label and dispose of container as non-hazardous waste. triple_rinse->dispose_container collect_rinsate->store_waste contact_ehs Contact EHS for pickup and disposal. store_waste->contact_ehs end End of Disposal Process contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 2-(Difluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-(Difluoromethoxy)benzonitrile. The following procedures for personal protective equipment (PPE), handling, and disposal are based on safety data sheets for structurally similar compounds and are designed to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory when handling this compound to mitigate risks of skin and eye irritation, and potential respiratory tract irritation.[1][2]

Body PartProtective EquipmentRecommended Material/Standard
Eyes/Face Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards.[3][4]Conforming to EN166 (EU) or NIOSH (US) standards.[3][5]
Skin Chemical-resistant gloves.[6][7] A lab coat or chemical-resistant apron must be worn and fully buttoned.[5][8]Nitrile rubber gloves are recommended.[9][10] Inspect gloves for any damage before use.[3]
Respiratory A NIOSH-approved respirator is necessary if working outside of a fume hood or if ventilation is inadequate.[4][8]Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[7]
Footwear Closed-toe shoes.[11]Safety footwear should be worn where chemicals are handled.[11]

Safe Handling and Storage

Proper handling and storage are critical to minimize exposure and ensure a safe laboratory environment.

Operational Plan:

  • Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][12]

  • Pre-handling: Before handling, ensure all necessary PPE is readily available and in good condition.[1] Locate and verify the functionality of the nearest emergency eyewash station and safety shower.[5][11]

  • During Handling: Avoid contact with skin, eyes, and clothing.[13][14] Prevent the formation of dust and aerosols.[3] Do not eat, drink, or smoke in areas where the chemical is handled.[14][15]

  • Post-handling: Wash hands thoroughly after handling the compound.[3][7]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][6][12]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2][6]

Disposal Plan

Chemical waste must be managed in compliance with all local, state, and federal regulations.[1] this compound and any contaminated materials should be treated as hazardous waste.[16]

Waste Segregation and Collection:

  • Solid Waste: Collect any solid this compound, contaminated lab materials (e.g., weigh boats, filter paper), and contaminated PPE (such as gloves) in a designated, leak-proof, and clearly labeled hazardous waste container.[16]

  • Liquid Waste: If this compound is in a solution, collect it in a separate, compatible, and clearly labeled liquid hazardous waste container.[17]

  • Sharps Waste: Any needles or other sharps contaminated with this chemical must be disposed of in a designated sharps container for hazardous waste.[16]

Final Disposal:

  • All collected hazardous waste containing this compound must be disposed of through a licensed hazardous waste disposal company.[3][16]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for a scheduled pickup.[16]

  • Do not dispose of this chemical down the drain or in regular trash.[16]

Empty Container Disposal:

  • Triple Rinse: Rinse the empty container with a suitable solvent (e.g., acetone or methanol) three times.[16]

  • Collect Rinsate: The solvent used for rinsing must be collected and disposed of as hazardous liquid waste.[16]

  • Deface Label: After triple rinsing, deface or remove the original product label.[16]

  • Dispose of Container: The triple-rinsed container can then be disposed of according to your institution's specific guidelines for non-hazardous lab glass or plastic.[16]

Emergency Procedures

Spill Management:

  • Minor Spill: For small spills, evacuate the immediate area.[5] Ensure adequate ventilation.[5] Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand or earth) and place it in a suitable, closed container for disposal.[5][8]

  • Major Spill: For large spills, evacuate the laboratory and immediately notify your institution's EHS department.[5]

First Aid:

  • Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids.[3] Seek medical attention.[3]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[3] Remove contaminated clothing and wash it before reuse.[13][15] Seek medical attention if irritation occurs.[12]

  • Inhalation: Move the person to fresh air.[3] If not breathing, give artificial respiration.[13] Seek medical attention.[3]

  • Ingestion: Do NOT induce vomiting.[4] Rinse mouth with water.[3] Seek immediate medical attention.[4]

G cluster_prep Preparation cluster_handling Chemical Handling cluster_waste Waste Generation & Segregation cluster_disposal Disposal Path A Don Appropriate PPE C Weigh/Transfer Chemical A->C B Work in Fume Hood B->C D Solid Waste (Contaminated PPE, etc.) C->D E Liquid Waste (Solutions, Rinsate) C->E F Sharps Waste (Needles, etc.) C->F G Labeled Hazardous Waste Container D->G E->G F->G H Store in Satellite Accumulation Area G->H I Arrange Pickup by Licensed Vendor H->I

Caption: Workflow for the safe handling and disposal of this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。